molecular formula C46H89ClNO8P B15576754 16:0-18:1 EPC chloride

16:0-18:1 EPC chloride

Cat. No.: B15576754
M. Wt: 850.6 g/mol
InChI Key: LXTQBOAODSPEHG-NATHRRJOSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16:0-18:1 EPC chloride is a useful research compound. Its molecular formula is C46H89ClNO8P and its molecular weight is 850.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H89NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,44H,7-21,26-43H2,1-6H3;1H/q+1;/p-1/b24-22-,25-23-;/t44-,56?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQBOAODSPEHG-NATHRRJOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H89ClNO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine Chloride (POEPC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (POEPC), also known by its shorthand 16:0-18:1 EPC (Cl Salt), is a synthetic, cationic phospholipid that has garnered significant attention in the fields of drug delivery and membrane biophysics.[1] As a derivative of the naturally occurring phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), POEPC retains a biocompatible glycerophospholipid backbone but features a key modification: an ethyl group ester-linked to the phosphate (B84403) moiety. This modification confers a permanent positive charge, making it a valuable tool for various biomedical applications.

O-alkyl phosphatidylcholines like POEPC represent a class of chemically stable triesters derived from biological lipids.[1] These cationic lipids are noted for their low toxicity and biodegradability, positioning them as effective agents for gene transfection and the formation of stable liposomal drug carriers.[1] This guide provides a comprehensive overview of POEPC's structure, properties, synthesis, and core applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

POEPC's structure consists of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position and oleic acid at the sn-2 position. The sn-3 position is linked to a phosphocholine (B91661) headgroup that is further ethylated on the phosphate, creating a cationic center. The chloride ion serves as the counter-ion. This amphipathic structure allows it to self-assemble into lipid bilayers in aqueous environments, forming vesicles or liposomes.

Synonyms: 16:0-18:1 EPC (Cl Salt), 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-ethylphosphocholine (chloride salt)[1]

The quantitative properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride are summarized in the table below for clear reference.

PropertyValueSource(s)
CAS Number 328250-19-7[1]
Molecular Formula C₄₄H₈₇ClNO₈P[2]
Formula Weight 824.59 g/mol [1]
Exact Mass 823.586[1]
Purity >99% (TLC)
Form Liquid (in 10 mg/mL Chloroform (B151607) solution)
Storage Temperature -20°C[1]
Lipid Type Cationic Lipid for Transfection

Synthesis and Manufacturing

POEPC is a semi-synthetic lipid, meaning it is derived from natural precursors through chemical modification. The general manufacturing strategy involves the acylation of a glycerophosphocholine backbone followed by the specific ethylation of the phosphate group.

Protocol 1: General Synthesis Strategy for POEPC

The synthesis of POEPC can be conceptualized as a multi-step process, often starting from a commercially available precursor like sn-glycero-3-phosphocholine (GPC). The following protocol is a representative, generalized methodology based on established phospholipid synthesis techniques.[3]

  • Preparation of Lysophosphatidylcholine: GPC is first acylated at the sn-1 position with palmitic acid (or its activated form, such as palmitoyl (B13399708) chloride) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to yield 1-palmitoyl-sn-glycero-3-phosphocholine.

  • Acylation of the sn-2 Position: The resulting lysophospholipid is then acylated at the free sn-2 hydroxyl group with oleic acid (or its activated form) to produce 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

  • Purification of POPC: The crude POPC product is purified using column chromatography (typically silica (B1680970) gel) to remove unreacted starting materials and byproducts.

  • Ethylation of the Phosphate Group: The purified POPC is reacted with an ethylating agent (e.g., ethyl trifluoromethanesulfonate) in an appropriate organic solvent. The reaction specifically targets the phosphate oxygen, forming the stable triester linkage.

  • Final Purification and Counter-ion Exchange: The resulting POEPC is purified again via chromatography. If necessary, an ion-exchange step is performed to ensure chloride is the sole counter-ion. The final product is typically dissolved in chloroform for stability and ease of handling.

G cluster_precursors Starting Materials cluster_synthesis Synthetic Process GPC sn-Glycero-3- Phosphocholine (GPC) Acyl1 Step 1: Acylation at sn-1 Position GPC->Acyl1 PA Palmitic Acid (16:0) PA->Acyl1 OA Oleic Acid (18:1) Acyl2 Step 2: Acylation at sn-2 Position OA->Acyl2 EA Ethylating Agent Ethyl Step 4: Ethylation of Phosphate EA->Ethyl Acyl1->Acyl2 1-Palmitoyl-lyso-PC Purify1 Step 3: Purification (POPC Intermediate) Acyl2->Purify1 Crude POPC Purify1->Ethyl Pure POPC Purify2 Step 5: Final Purification & Ion Exchange Ethyl->Purify2 Crude POEPC POEPC Final Product: POEPC Chloride Purify2->POEPC

Caption: General workflow for the semi-synthesis of POEPC.

Core Applications and Methodologies

POEPC's primary utility stems from its cationic nature and its structural similarity to natural membrane lipids.

As a cationic lipid, POEPC is an effective non-viral vector for gene delivery. It spontaneously forms complexes, known as lipoplexes, with anionic nucleic acids (DNA, mRNA, siRNA) through electrostatic interactions. These lipoplexes facilitate the entry of genetic material into cells, typically via endocytosis.

Protocol 2: General Protocol for Liposome Preparation and DNA Transfection

  • Liposome Formulation: POEPC is often mixed with a neutral "helper" lipid (e.g., DOPE or cholesterol) in chloroform. The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

  • Hydration: The film is hydrated with a sterile buffer (e.g., PBS or HEPES) to form multilamellar vesicles (MLVs).

  • Vesicle Sizing: The MLV suspension is sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Lipoplex Formation: The cationic SUV suspension is gently mixed with a solution of plasmid DNA at a specific charge ratio (N/P ratio, nitrogen in lipid to phosphate in DNA) and incubated at room temperature to allow for complex formation.

  • Cell Transfection: The lipoplex solution is diluted in serum-free media and added to cultured cells. After an incubation period, the medium is replaced with a complete growth medium, and gene expression is typically assayed 24-48 hours later.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway Lipo POEPC Cationic Liposome (+) Complex Lipoplex Formation Lipo->Complex DNA Anionic DNA/RNA (-) DNA->Complex Endo Endocytosis Complex->Endo Cellular Uptake Escape Endosomal Escape Endo->Escape Nucleus Nucleus: Transcription Escape->Nucleus DNA Release Protein Cytoplasm: Translation -> Protein Nucleus->Protein mRNA

Caption: Mechanism of POEPC-mediated gene delivery into a cell.

POEPC is used to create artificial lipid bilayers with a defined positive surface charge.[4] These model membranes are instrumental in:

  • Studying Membrane Interactions: Investigating the binding and dynamics of peripheral proteins, peptides, or drugs with charged membrane surfaces.

  • Fluorescence Studies: Serving as a host membrane to explore the behavior of fluorescent probes in environments of varying charge.

  • Understanding Lipid Organization: Examining how the introduction of a cationic lipid alters the phase behavior and domain formation within a mixed lipid bilayer.

Context: Related Biological Pathways

While POEPC is a synthetic molecule, its core structure is based on phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The biosynthesis of PC occurs primarily through two pathways, with the Kennedy pathway being the most prominent. Understanding this natural pathway provides context for the design of synthetic analogues like POEPC.

G Choline Choline PhosphoCholine Phosphocholine Choline->PhosphoCholine Choline Kinase ATP ATP ATP->Choline ADP ADP CDPCholine CDP-Choline PhosphoCholine->CDPCholine CTP:Phosphocholine Cytidylyltransferase CTP CTP CTP->PhosphoCholine PPi PPi PC Phosphatidylcholine (PC) CDPCholine->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC

Caption: Overview of the Kennedy Pathway for PC biosynthesis.[5][6]

1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride is a well-defined, versatile cationic lipid with significant utility in molecular biology and pharmaceutical sciences. Its defined structure, combined with its biodegradability and efficacy as a transfection agent, makes it an invaluable tool for gene therapy research, drug delivery system development, and fundamental studies of membrane biology. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals aiming to leverage the unique properties of POEPC in their work.

References

An In-depth Technical Guide to the Chemical Properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC), a cationic phospholipid of interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, and relevant experimental protocols, offering a valuable resource for its application in formulation and delivery systems.

Chemical Identity and Physical Properties

1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) is a synthetic cationic phospholipid. It is structurally analogous to the naturally occurring phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), with the key difference being the ethylation of the phosphate (B84403) group. This modification imparts a permanent positive charge, classifying POEPC as a cationic lipid.[1] POEPC is recognized for its stability as a triester and its biodegradable nature with low toxicity.[1]

Below is a summary of its key chemical identifiers and physical properties. Due to the limited availability of specific experimental data for POEPC, some properties of its close structural analog, POPC, are included for comparative purposes, with clear denotation.

PropertyPOEPCPOPC (for comparison)
Synonyms 16:0-18:1 EPC (Cl Salt), 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-ethylphosphocholine (chloride salt)[1]Palmitoyloleoylphosphatidylcholine, PC(16:0/18:1(9Z))[2]
CAS Number 328250-19-7[1]26853-31-6[2]
Molecular Formula C₄₄H₈₇NO₈P⁺[3]C₄₂H₈₂NO₈P[2][4]
Molecular Weight 789.14 g/mol [3]760.08 g/mol [4]
Exact Mass 823.586 (as chloride salt)[1]759.578 g/mol [5]
Physical State Not specified; likely a solid or waxy solid at room temperatureCrystalline solid[5]
Solubility Not specified; expected to be soluble in organic solvents like chloroform (B151607) and methanolSoluble in ethanol (B145695) (5mg/mL), DMSO (5mg/mL), and Chloroform:Methanol:Water mixtures[5]
Melting Point Not specified-2 °C (Transition Temperature)[5]
Critical Micelle Concentration (CMC) Not specifiedNot well-defined; forms bilayers in aqueous solutions

Synthesis and Purification

Generalized Synthesis Protocol
  • Protection of Glycerol (B35011): The synthesis often begins with a protected glycerol derivative, such as solketal, to ensure regioselective acylation.

  • Acylation of the sn-1 Position: The free primary hydroxyl group of the protected glycerol is esterified with palmitic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Deprotection and Acylation of the sn-2 Position: The protecting group is removed to expose the secondary hydroxyl group, which is then esterified with oleic acid.

  • Introduction of the Phosphoethanolamine Headgroup: The diacylglycerol is then reacted with a protected phosphoethanolamine derivative.

  • Ethylation of the Phosphate Group: The phosphate group is ethylated using an ethylating agent.

  • Deprotection and Purification: Finally, any remaining protecting groups are removed, and the crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the final POEPC product.[6][7]

Purification and Characterization of the Final Product

The purity of the synthesized POEPC should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Experimental Protocols for Characterization

Comprehensive characterization of POEPC and its formulations, such as liposomes, is crucial for its application in drug delivery. The following are generalized protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of phospholipids (B1166683).[9]

  • Sample Preparation: Dissolve a few milligrams of POEPC in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the proton environment, including the acyl chains and the headgroup.

  • ¹³C NMR: Offers detailed information about the carbon skeleton.

  • ³¹P NMR: Is particularly useful for analyzing the phosphate group and can provide insights into the phase behavior of lipid assemblies.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the lipid.

  • Sample Preparation: Dissolve the POEPC sample in a suitable solvent, such as a chloroform/methanol mixture.

  • Ionization Method: Electrospray ionization (ESI) is commonly used for phospholipids.

  • Analysis: The mass spectrum will show the parent ion corresponding to the molecular weight of POEPC. Tandem MS (MS/MS) can be used to fragment the parent ion and obtain structural information about the fatty acid chains and the headgroup.[12][13][14][15]

Liposome Preparation and Characterization

POEPC can be used to form cationic liposomes, which are effective carriers for nucleic acids and other therapeutic agents.

  • Dissolve POEPC (and any other lipids, such as a helper lipid like DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[16][17]

  • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the film under vacuum for several hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer by vortexing or sonication, leading to the formation of multilamellar vesicles (MLVs).[18]

  • To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[19]

  • Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean hydrodynamic diameter, polydispersity index (PDI), and the zeta potential of the liposomes, which indicates their surface charge and stability.[20][21][22]

  • Morphology: Transmission electron microscopy (TEM) or cryo-TEM can be used to visualize the shape and lamellarity of the liposomes.

  • Encapsulation Efficiency: For drug-loaded liposomes, the amount of encapsulated drug is determined by separating the free drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in each fraction.[18]

Signaling Pathways and Cellular Interactions

As a cationic lipid, POEPC is expected to interact with negatively charged cell membranes, facilitating cellular uptake. The precise signaling pathways activated by POEPC have not been specifically elucidated. However, studies on other cationic lipids and oxidized phospholipids provide insights into potential mechanisms.

Cationic lipids are known to modulate cellular pathways and can stimulate immune or anti-inflammatory responses.[23] Their interaction with cell membranes can lead to membrane destabilization, promoting the release of encapsulated cargo into the cytoplasm.[24] The cellular uptake of cationic liposomes often occurs via endocytosis.[25][26][27]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cationic_Liposome Cationic Liposome (e.g., containing POEPC) Cell_Membrane Cell Membrane (Negatively Charged) Endosome Endosome Cytoplasm Cytoplasm Signaling_Cascade Downstream Signaling (e.g., Immune Response, Anti-inflammatory Effects)

Caption: Generalized pathway for cellular uptake and signaling of cationic liposomes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of POEPC and its liposomal formulations.

Experimental_Workflow Synthesis Synthesis of POEPC Purification Purification (Column Chromatography) Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS) Purification->Structural_Characterization Liposome_Formulation Liposome Formulation (Thin-Film Hydration) Structural_Characterization->Liposome_Formulation Physicochemical_Characterization Physicochemical Characterization (DLS, TEM) Liposome_Formulation->Physicochemical_Characterization In_Vitro_Studies In Vitro Studies (Cellular Uptake, Cytotoxicity) Physicochemical_Characterization->In_Vitro_Studies

Caption: A typical workflow for the synthesis and characterization of POEPC and its liposomes.

Conclusion

POEPC is a promising cationic lipid for applications in drug delivery and gene therapy. Its stable, biodegradable nature and permanent positive charge make it an attractive candidate for the formulation of delivery vehicles for anionic therapeutic agents. While specific experimental data for POEPC is still emerging, the information available for structurally similar phospholipids, such as POPC, provides a strong foundation for its further investigation and development. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to synthesize, characterize, and evaluate POEPC in their specific applications. Further research is warranted to fully elucidate the unique physicochemical properties and biological interactions of this novel cationic lipid.

References

In-Depth Technical Guide: The Core Mechanism of Action of 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), a cationic derivative of phosphatidylcholine, has emerged as a significant tool in the field of drug delivery and gene therapy.[1][2] Its biodegradable nature and low toxicity profile make it a promising candidate for the formulation of liposomes and lipid nanoparticles designed to transport therapeutic payloads into cells.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its interaction with cellular membranes, subsequent intracellular trafficking, and the facilitation of endosomal escape. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this cationic lipid's function, supported by available data and experimental insights.

Core Mechanism of Action: A Multi-Step Process

The primary mechanism of action of this compound in drug and gene delivery can be understood as a multi-step process that begins with the formation of a lipoplex and culminates in the release of the therapeutic cargo into the cytoplasm. This process is fundamentally driven by the cationic nature of the lipid, which facilitates interaction with negatively charged molecules and cellular membranes.

Lipoplex Formation

The journey of a therapeutic molecule, such as DNA or RNA, begins with its encapsulation within or complexation with a lipid-based carrier. In the case of this compound, its positively charged headgroup electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the spontaneous formation of a condensed, stable complex known as a lipoplex.[3] This complexation is crucial as it protects the genetic material from degradation by nucleases present in the extracellular environment.

Cellular Uptake via Endocytosis

Once the lipoplex is introduced to a cellular environment, its positive surface charge promotes interaction with the negatively charged proteoglycans on the cell surface. This interaction triggers cellular uptake through endocytosis, a process by which the cell internalizes the lipoplex by engulfing it within a segment of its own membrane, forming an endosome.[3]

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplex is sequestered within the endosome. For the therapeutic cargo to exert its effect, it must escape this vesicle and reach the cytoplasm. This is a critical and often rate-limiting step in non-viral gene delivery. The mechanism of endosomal escape for lipoplexes containing cationic lipids like this compound is thought to involve the "proton sponge" effect and membrane destabilization.[4][5][6]

As the endosome matures, its internal pH decreases due to the activity of proton pumps. The cationic lipids within the lipoplex can become protonated, leading to an influx of chloride ions and water into the endosome to maintain charge neutrality. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.[7]

Furthermore, the cationic lipids can interact with the anionic lipids present in the endosomal membrane, leading to the formation of non-bilayer lipid structures. This disruption of the membrane's integrity facilitates the fusion of the lipoplex with the endosomal membrane and the subsequent release of its contents.[4][5]

The overall process can be visualized as a sequential pathway from extracellular space to the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Figure 1. Cellular uptake and intracellular trafficking of this compound lipoplexes.

Influence on Membrane Properties

A key aspect of the mechanism of action of this compound lies in its ability to modulate the biophysical properties of cellular membranes. A study investigating the effect of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC), a compound structurally identical to 16:0-18:1 EPC, on model lipid membranes provides valuable insights.[8] The study concluded that even low concentrations of EPOPC can alter the organization of model membranes, leading to weaker interactions between lipid molecules.[8] This results in an increase in membrane fluidity and permeability, which is proposed to facilitate the incorporation of drugs or other materials into the cell.[8]

This perturbation of the membrane structure is a critical factor in both the initial cellular uptake and the subsequent endosomal escape. By increasing membrane fluidity, this compound likely lowers the energy barrier for membrane fusion and pore formation, essential processes for the release of therapeutic cargo from the endosome.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary or require optimization for specific cell lines and applications, a general framework for the preparation of cationic liposomes and subsequent cell transfection can be outlined.

Preparation of Cationic Liposomes

A common method for preparing liposomes is the thin-film hydration technique.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve this compound and the helper lipid (a common molar ratio is 1:1) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with a defined pore size membrane (e.g., 100 nm).

  • The resulting liposome (B1194612) suspension can be stored at 4°C for a short period.

Lipoplex Formation and Cell Transfection

Materials:

  • Prepared cationic liposome suspension

  • Plasmid DNA or siRNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Adherent cells cultured in appropriate plates

Procedure:

  • On the day of transfection, dilute the desired amount of nucleic acid into serum-free medium in a sterile tube.

  • In a separate sterile tube, dilute the required amount of the cationic liposome suspension into serum-free medium. The optimal lipid-to-nucleic acid ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).

  • Combine the diluted nucleic acid and liposome solutions and mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

  • During the incubation, wash the cells with serum-free medium.

  • Add the lipoplex-containing medium to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, replace the transfection medium with fresh, complete growth medium containing serum.

  • Assay for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours post-transfection).

The workflow for a typical transfection experiment can be visualized as follows:

G cluster_preparation Lipoplex Preparation cluster_transfection Cell Transfection Dilute_DNA Dilute Nucleic Acid (in serum-free medium) Mix Combine and Incubate (15-30 min) Dilute_DNA->Mix Dilute_Lipid Dilute 16:0-18:1 EPC Liposomes (in serum-free medium) Dilute_Lipid->Mix Add_to_Cells Add Lipoplexes to Cells Mix->Add_to_Cells Transfection Incubate Incubate (4-6 hours) Add_to_Cells->Incubate Change_Medium Replace with Complete Medium Incubate->Change_Medium Assay Assay for Gene Expression Change_Medium->Assay

Figure 2. Experimental workflow for lipofection using this compound.

Quantitative Data Summary

Currently, there is a notable lack of publicly available, structured quantitative data specifically for this compound regarding its transfection efficiency and cytotoxicity across various cell lines. The optimal formulation and lipid-to-nucleic acid ratio are highly dependent on the specific cell type and experimental conditions. Researchers are strongly encouraged to perform optimization experiments to determine the most effective and least toxic conditions for their particular system.

Conclusion

This compound is a valuable tool for non-viral drug and gene delivery, with a mechanism of action centered on its ability to form protective lipoplexes with therapeutic cargo and facilitate their entry into cells via endocytosis. Its key function lies in promoting endosomal escape, a process driven by membrane destabilization and potentially the proton sponge effect. The lipid's capacity to increase membrane fluidity and permeability is a significant factor in its efficacy. While general protocols for its use are available, empirical optimization is crucial for achieving high efficiency and low cytotoxicity. Further research providing detailed quantitative data and exploring its potential interactions with intracellular signaling pathways will undoubtedly enhance its application in the development of advanced therapeutic delivery systems.

References

Navigating the Properties of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-ethylphosphocholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Biological Activity

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride is a cationic phospholipid, a class of molecules of significant interest in drug delivery and gene therapy. The permanent positive charge conferred by the ethylated phosphocholine (B91661) headgroup is a key determinant of its physical and biological properties. This charge influences its interaction with negatively charged cell membranes, facilitating the delivery of therapeutic payloads.

Solubility Profile

Precise, quantitative solubility data for 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride in a range of solvents is not extensively documented. However, based on the properties of analogous lipids, a qualitative and comparative solubility profile can be inferred. The chloride salt form of similar ethylated phospholipids (B1166683) is known to enhance aqueous solubility and stability[]. For instance, 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride's chloride form is noted to ensure its solubility and stability in aqueous media[]. The non-ethylated counterpart, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), is soluble in ethanol (B145695) at approximately 25 mg/mL[2][3][4]. Furthermore, a similar cationic lipid, 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride, is commercially available as a powder or dissolved in chloroform (B151607), indicating that chloroform is a suitable solvent[5].

The table below summarizes the available solubility data for structurally related phospholipids to provide a comparative reference.

CompoundSolventSolubilityCitation(s)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Ethanol~ 25 mg/mL[2][3][4]
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)Ethanol~ 25 mg/mL[6]
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)Chloroform~ 20 mg/mL[6]
1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine chlorideAqueous MediaSoluble[]
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chlorideChloroformSoluble[5]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, established methodologies for lipid solubility determination can be employed.

Shake-Flask Method

This is a conventional method for determining equilibrium solubility.

  • Procedure : An excess amount of the lipid is added to a known volume of the solvent in a sealed flask. The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the lipid in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a phosphorus assay.

Hot-Stage Microscopy (HSM)

HSM is a visual method to estimate the saturation solubility of a compound in a solid or semi-solid lipid excipient.

  • Procedure : A series of mixtures with increasing concentrations of the active pharmaceutical ingredient (API) in the molten lipid are prepared. A small amount of each mixture is placed on a microscope slide and heated on a hot stage. The samples are observed under a polarized light microscope as they are heated and cooled. The solubility is estimated as the concentration at which crystals of the API are no longer visible upon melting of the lipid matrix.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a crystalline substance in a lipid.

  • Procedure : Samples containing the lipid and varying concentrations of the compound of interest are prepared. These samples are subjected to a controlled temperature program in a DSC instrument. The melting endotherm of the compound will decrease as its concentration in the lipid increases, up to the saturation point. The disappearance of the melting peak of the compound indicates that it has completely dissolved in the lipid at that concentration and temperature.

The following diagram illustrates a general workflow for determining lipid solubility.

G Experimental Workflow for Lipid Solubility Determination cluster_prep Sample Preparation cluster_methods Solubility Determination Methods cluster_analysis Analysis cluster_result Result prep1 Weigh excess lipid into solvent method1 Shake-Flask Method prep1->method1 prep2 Prepare series of lipid concentrations method2 Hot-Stage Microscopy prep2->method2 method3 Differential Scanning Calorimetry prep2->method3 analysis1 Filtration & HPLC/Assay method1->analysis1 analysis2 Microscopic Observation method2->analysis2 analysis3 Thermal Analysis method3->analysis3 result Quantitative Solubility Data analysis1->result analysis2->result analysis3->result

Workflow for determining lipid solubility.

Signaling Pathways and Biological Interactions

Cationic lipids, including presumably 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, are not biologically inert. They can actively engage with cellular components and trigger specific signaling cascades. Research indicates that cationic lipids can activate pro-inflammatory and pro-apoptotic pathways[7][8].

One key mechanism involves the interaction with pattern recognition receptors, such as Toll-like receptors (TLRs). Specifically, cationic lipid nanocarriers have been shown to activate TLR2 and TLR4[9][10]. This activation can initiate a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ)[9]. Furthermore, some cationic lipids can promote the formation of the NLRP3 inflammasome, a multiprotein complex that also contributes to the inflammatory response[9][10].

A study on 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC) demonstrated that it alters the organization of model lipid membranes, making the interactions within the membrane weaker and increasing its fluidity and permeability[11]. This modulation of membrane properties is a proposed mechanism for its effectiveness in drug and gene delivery, as it may facilitate the entry of therapeutic agents into the cell[11].

The following diagram illustrates a generalized signaling pathway initiated by cationic lipids. It is important to note that while this pathway is established for some cationic lipids, its specific activation by 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride may require further experimental validation.

G Generalized Signaling Pathway of Cationic Lipids lipid Cationic Lipid (e.g., POEPC-Cl) tlr TLR2 / TLR4 lipid->tlr Activation nlrp3 NLRP3 Inflammasome lipid->nlrp3 Activation apoptosis Pro-apoptotic Pathways lipid->apoptosis membrane Membrane Fluidity & Permeability Increase lipid->membrane nfkb NF-κB Activation tlr->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ) nlrp3->cytokines nfkb->cytokines delivery Enhanced Drug/Gene Delivery membrane->delivery

Generalized signaling pathway for cationic lipids.

Conclusion

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride is a cationic lipid with significant potential in biomedical applications. While specific quantitative solubility data remains to be fully elucidated, its properties can be inferred from related compounds, and established protocols are available for its precise determination. Its biological activity, characterized by interactions with cellular membranes and the activation of innate immune signaling pathways, underscores its dual role as both a delivery vehicle and a bioactive molecule. Further research into the specific solubility and biological interactions of POEPC-Cl will be crucial for its optimized use in the development of novel therapeutics and delivery systems.

References

Characterization of 16:0-18:1 EPC Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of liposomes formulated with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), also known as 16:0-18:1 PC. POPC is a zwitterionic phospholipid frequently used in the development of drug delivery systems due to its biocompatibility and ability to form stable bilayers that mimic natural cell membranes.[1][2] This document details the essential analytical techniques, experimental protocols, and data interpretation necessary for the robust characterization of these vesicles. A distinction is made for 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC), a cationic derivative used for applications such as gene delivery.[3][4][5][6]

Physicochemical Properties of 16:0-18:1 EPC Liposomes

The critical quality attributes of liposomal formulations directly impact their in vitro and in vivo performance.[7] Comprehensive characterization is therefore essential to ensure reproducibility, stability, and efficacy.[8][9] Key physicochemical parameters for 16:0-18:1 EPC liposomes are summarized below.

Table 1: Key Physicochemical Parameters of 16:0-18:1 EPC Liposomes
ParameterTypical Range/ValueSignificanceCommon Analytical Techniques
Particle Size (Hydrodynamic Diameter) 50 - 200 nmAffects biodistribution, cellular uptake, and clearanceDynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM)[8][10]
Polydispersity Index (PDI) < 0.2Indicates the homogeneity of the liposome (B1194612) populationDynamic Light Scattering (DLS)
Zeta Potential -10 mV to +10 mV (for POPC)Predicts colloidal stability and interaction with biological membranesElectrophoretic Light Scattering (ELS)[7]
Lamellarity Unilamellar or MultilamellarInfluences encapsulation efficiency and release kineticsCryo-Transmission Electron Microscopy (Cryo-TEM), 31P Nuclear Magnetic Resonance (NMR)[10][11]
Encapsulation Efficiency (%EE) Varies with encapsulated agent and preparation methodDetermines the drug-loading capacity of the liposomesUV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy[7][10]
Phase Transition Temperature (Tc) -2°C (for POPC)Affects membrane fluidity and drug releaseDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and characterization of liposomes. The following sections outline standard protocols for key experiments.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[12]

Methodology:

  • Lipid Film Formation: Dissolve 16:0-18:1 EPC and other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, in a round-bottom flask.[13][14]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask's inner surface.[15]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[15]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the hydration medium should be maintained above the Tc of the lipids.[14][15]

  • Vesicle Formation: Agitate the flask by gentle shaking or vortexing to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).[15]

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[15]

G cluster_prep Liposome Preparation Workflow dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Step 1 dry Dry Lipid Film (High Vacuum) evaporate->dry Step 2 hydrate Hydrate Film with Aqueous Buffer dry->hydrate Step 3 form_mlv Form Multilamellar Vesicles (MLVs) hydrate->form_mlv Step 4 extrude Size Reduction (Extrusion/Sonication) form_mlv->extrude Step 5 (Optional) form_luv Form Unilamellar Vesicles (LUVs/SUVs) extrude->form_luv

Caption: Workflow for liposome preparation by thin-film hydration.

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for determining the size distribution and surface charge of liposomes, respectively.[8][10]

Methodology:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Instrument Setup: Transfer the diluted sample to a cuvette and place it in the DLS instrument (e.g., Malvern Zetasizer).

  • Measurement: Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • Data Analysis: The instrument software will calculate the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

  • Replicates: Perform measurements in triplicate and report the average values with the standard deviation.[15]

Morphological Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the visualization of liposomes in their hydrated state, providing information on their size, shape, and lamellarity.[7]

Methodology:

  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid.

  • Blotting and Plunging: Remove excess liquid with filter paper to create a thin film of the suspension. Immediately plunge the grid into a cryogen (e.g., liquid ethane) to rapidly freeze the sample.

  • Imaging: Transfer the frozen grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

Determination of Encapsulation Efficiency

Encapsulation efficiency (%EE) is a critical parameter that quantifies the amount of a substance encapsulated within the liposomes relative to the total amount used.

Methodology:

  • Separation of Free Drug: Separate the unencapsulated substance from the liposomes. Common methods include dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultrafiltration.[10][16]

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated substance. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent.

  • Quantification: Quantify the amount of the encapsulated substance using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

G cluster_ee Encapsulation Efficiency Workflow start Liposome Suspension (with free drug) separate Separate Free Drug (e.g., Dialysis, SEC) start->separate quantify_total Quantify Total Drug (from initial formulation) start->quantify_total liposomes_only Purified Liposomes separate->liposomes_only free_drug Supernatant/Eluate (contains free drug) separate->free_drug lyse Lyse Liposomes (e.g., with Triton X-100) liposomes_only->lyse quantify_encap Quantify Encapsulated Drug (e.g., HPLC) lyse->quantify_encap calculate Calculate %EE quantify_encap->calculate quantify_total->calculate G cluster_pathway Cellular Uptake and Drug Action liposome Cationic Liposome (+ Payload) cell_membrane Cell Membrane liposome->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape payload_release Payload Release in Cytoplasm escape->payload_release target Intracellular Target (e.g., Ribosome, Nucleus) payload_release->target effect Therapeutic Effect target->effect

References

The Cellular Functions of Synthetic Ethylphosphocholine Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Synthetic ethylphosphocholine lipids and their structural analogs, particularly alkylphosphocholines (APCs), represent a class of compounds with significant therapeutic potential, primarily in oncology and drug delivery. While the existence of endogenous ethylphosphocholine lipids in mammalian cells is not well-established, their synthetic counterparts have been extensively studied for their profound effects on cellular functions. This technical guide provides an in-depth overview of the mechanisms of action of these lipids, focusing on their impact on cell membrane properties, induction of apoptosis, modulation of key signaling pathways, and applications in drug delivery systems. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Introduction

Ethylphosphocholine lipids are characterized by an ethyl group attached to the phosphate (B84403) moiety of the phosphocholine (B91661) headgroup. This structural feature distinguishes them from the more common phosphatidylcholines. The vast majority of research has centered on synthetic analogs, such as the anticancer ether lipid edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) and erucylphosphocholine (B233180), which have demonstrated selective cytotoxicity against tumor cells.[1][2][3] Another important class of synthetic ethylphosphocholine lipids is the cationic diacylglycero-ethylphosphocholines, which are utilized in drug and gene delivery.[4][5] This guide will elucidate the multifaceted roles of these synthetic lipids in cellular biology.

Effects on Cell Membrane Properties

Synthetic ethylphosphocholine lipids are known to intercalate into cellular membranes, thereby altering their biophysical properties. This is considered a primary mechanism for their biological activity.

2.1. Membrane Fluidity and Permeability

The incorporation of ethylphosphocholine lipids into the plasma membrane generally leads to an increase in membrane fluidity and permeability.[4] This effect is attributed to the disruption of the ordered packing of endogenous phospholipids. For instance, 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC) has been shown to weaken the interactions in model membranes, leading to increased fluidity.[4] This alteration of membrane properties is a key factor in their use as drug delivery agents, as it can facilitate the cellular uptake of encapsulated materials.[4] Studies on erucylphosphocholine have also indicated that it increases the fluidity of both cellular and model membranes.[6]

2.2. Disruption of Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which serve as platforms for cellular signaling.[7][8] Several alkylphosphocholines, including edelfosine, have been shown to accumulate in and disrupt the integrity of these lipid rafts.[7][9] Edelfosine has a high affinity for cholesterol and can disorganize liquid-ordered membrane structures that mimic lipid rafts.[10] This disruption is a critical aspect of their anticancer mechanism, as it can lead to the modulation of signaling pathways that are dependent on the integrity of these domains.

Quantitative Data on Membrane Effects
CompoundModel System/Cell LineConcentrationEffect on Membrane Fluidity/OrderReference
Erufosine (EPC3)Breast Cancer CellsµM rangeDecreased lipid packing, increased membrane disorder and fluidity.[2][4]
EdelfosineModel MembranesPharmacologically relevant amountsMild increase in membrane fluidity.[11]
ErucylphosphocholineCellular and Model Membranes>0.3 mol%Increased membrane raft fluidity.[6]

Induction of Apoptosis in Cancer Cells

A hallmark of many synthetic alkylphosphocholines is their ability to selectively induce apoptosis in cancer cells while sparing normal cells.[2][3] This pro-apoptotic activity is multifaceted and involves the activation of both intrinsic and extrinsic apoptotic pathways.

3.1. Intrinsic (Mitochondrial) Pathway

Alkylphosphocholines can target the mitochondria, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[9] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to abrogate the apoptosis induced by these lipids, confirming the involvement of the mitochondrial pathway.[9]

3.2. Extrinsic (Death Receptor) Pathway

Edelfosine has been reported to induce apoptosis by promoting the clustering of Fas/CD95 death receptors within lipid rafts.[9][11] This clustering initiates the downstream signaling cascade, leading to the activation of caspase-8 and the execution of apoptosis.

Modulation of Cellular Signaling Pathways

Synthetic ethylphosphocholine analogs exert significant influence over critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Their ability to disrupt lipid rafts provides a mechanism for interfering with signaling complexes that are localized to these membrane domains.

4.1. Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[12][13][14] Alkylphosphocholines, including edelfosine, have been shown to inhibit this pathway.[15] Treatment with edelfosine leads to a dose-dependent decrease in the phosphorylation and activation of Akt, without affecting the total Akt expression.[15] This inhibition of the pro-survival Akt signaling is a key component of the apoptotic response induced by these compounds.

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Survival Cell Survival & Proliferation pAkt->Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Edelfosine Edelfosine Edelfosine->PI3K Inhibits (indirectly) Edelfosine->Akt Prevents membrane recruitment & activation

Figure 1: Proposed mechanism of PI3K/Akt pathway inhibition by edelfosine.

4.2. Modulation of Protein Kinase C (PKC) Signaling

The Protein Kinase C (PKC) family of enzymes is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] The effects of alkylphosphocholines on PKC isoforms are complex and appear to be isoform-specific. Some studies suggest that the pro-apoptotic effects of these lipids are mediated by the activation of pro-apoptotic PKC isoforms, such as PKCδ, and the inhibition of pro-survival isoforms like PKCα.[18] The activation of PKC can be dependent on diacylglycerol (DAG) and calcium, and the alteration of the membrane environment by ethylphosphocholine lipids could influence the localization and activity of PKC isoforms.[16][17]

PKC_Modulation Edelfosine Edelfosine Membrane Cell Membrane Alteration Edelfosine->Membrane PKC_alpha PKCα (Pro-survival) Membrane->PKC_alpha Inhibits PKC_delta PKCδ (Pro-apoptotic) Membrane->PKC_delta Activates Survival Cell Survival PKC_alpha->Survival Apoptosis Apoptosis PKC_delta->Apoptosis

Figure 2: Differential modulation of PKC isoforms by edelfosine.

Role in Drug and Gene Delivery

Cationic derivatives of ethylphosphocholine, such as 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (DOEPC), are important components of liposomal formulations for drug and gene delivery.[5][13] Their positive charge facilitates the complexation with negatively charged nucleic acids (e.g., DNA and mRNA), and their lipid nature allows for the encapsulation of hydrophobic drugs. These lipids are biodegradable and exhibit low toxicity.[5] The mechanism of delivery is thought to involve the fusion of the liposome (B1194612) with the cell membrane, a process that is enhanced by the membrane-fluidizing properties of the ethylphosphocholine lipid.[4]

Metabolism of Synthetic Ethylphosphocholine Analogs

Synthetic alkylphosphocholines like edelfosine and miltefosine (B1683995) are relatively stable in vivo and tend to accumulate in tissues.[3] Their metabolism is slow, and they can interfere with endogenous lipid metabolism. For instance, miltefosine has been shown to inhibit the biosynthesis of phosphatidylcholine and sphingomyelin, leading to an accumulation of ceramide.[19] These compounds can also disrupt cholesterol transport and homeostasis.[19] The degradation of some alkylphosphocholines may involve phospholipases, but they are generally more resistant to enzymatic breakdown than their natural phospholipid counterparts.[20]

Experimental Protocols

7.1. Measurement of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cells treated with ethylphosphocholine lipids using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Propidium Iodide (PI) solution

  • Treated and untreated cell populations

Procedure:

  • Induce apoptosis in your target cells by treating with the desired concentration of ethylphosphocholine lipid for the appropriate duration. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and collect by centrifugation at 500 x g for 5-7 minutes at 4°C.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9][21][22][23][24]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Treat cells with Ethylphosphocholine lipid harvest Harvest cells (adherent + floating) start->harvest wash1 Wash with cold PBS (2x) harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend aliquot Aliquot 100 µL of cell suspension add_stains Add Annexin V-FITC and Propidium Iodide aliquot->add_stains incubate Incubate 15-20 min at RT in dark add_stains->incubate add_buffer Add 400 µL of 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Figure 3: Experimental workflow for apoptosis detection by Annexin V/PI staining.

7.2. Western Blot Analysis of Akt Phosphorylation

This protocol outlines the procedure for detecting changes in the phosphorylation status of Akt in response to treatment with ethylphosphocholine lipids.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the ethylphosphocholine lipid for the desired times and concentrations.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for loading control.[12][14][16][25]

7.3. Measurement of Membrane Fluidity using Laurdan GP

This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Cells or liposomes

  • Fluorescence spectrophotometer or microscope with appropriate filters

Procedure:

  • Label cells or liposomes with Laurdan (e.g., 5-10 µM for 30-60 minutes).

  • Wash to remove excess probe.

  • Treat the labeled cells/liposomes with the ethylphosphocholine lipid.

  • Measure the fluorescence intensity at two emission wavelengths (typically ~440 nm for ordered phase and ~490 nm for disordered phase) with an excitation wavelength of ~350 nm.

  • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) A decrease in the GP value indicates an increase in membrane fluidity.[1][2][4][5][26]

Conclusion

Synthetic ethylphosphocholine lipids and their analogs are potent modulators of cellular function with significant promise as therapeutic agents. Their primary mode of action involves the perturbation of cellular membranes, leading to increased fluidity and disruption of lipid raft signaling platforms. These membrane effects trigger a cascade of downstream events, including the inhibition of pro-survival pathways like PI3K/Akt, the modulation of PKC signaling, and the induction of apoptosis. Furthermore, their unique physicochemical properties make them valuable components in advanced drug delivery systems. While the role of endogenous ethylphosphocholine lipids remains an open area for investigation, the continued study of their synthetic counterparts is crucial for the development of novel therapies for cancer and other diseases.

References

understanding cationic lipids for gene delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cationic Lipids for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases.[1] The success of this therapeutic approach is fundamentally dependent on the development of safe and efficient vectors capable of delivering nucleic acids into target cells.[2][3] While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for oncogenesis have spurred the development of non-viral alternatives.[1][2] Among these, cationic lipids have emerged as one of the most versatile and widely studied tools for gene delivery.[4][5]

Cationic lipids are amphiphilic molecules that can self-assemble with negatively charged nucleic acids (like plasmid DNA and siRNA) to form nano-sized complexes called lipoplexes.[6][7] These complexes protect the genetic cargo from degradation, facilitate its entry into cells, and promote its release into the cytoplasm.[7][8] This guide provides a comprehensive technical overview of the core principles of cationic lipid-based gene delivery, including their structure, mechanism of action, formulation strategies, and key experimental methodologies.

The Core Structure of Cationic Lipids

A cationic lipid is fundamentally composed of three distinct domains: a positively charged headgroup, a hydrophobic anchor, and a linker that connects these two regions.[5][9][10] The specific chemical nature of each domain significantly influences the lipid's overall stability, biodegradability, transfection efficiency, and cytotoxicity.[5][8]

  • Cationic Headgroup : This is the hydrophilic portion of the molecule responsible for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.[6][8] The headgroup's structure dictates the charge density and the nature of the interaction with both the genetic payload and cellular membranes. Common headgroups include quaternary ammonium (B1175870) salts (as in DOTMA and DOTAP), pyridinium, and polyamines like spermine.[8][9][11][12] The design of the headgroup is a critical factor in determining both transfection efficiency and toxicity.[13]

  • Hydrophobic Anchor : This domain typically consists of one or two hydrocarbon chains (e.g., fatty acid chains) or a steroid-based moiety like cholesterol.[8][10] The hydrophobic anchor facilitates the self-assembly of lipids into liposomes and mediates the fusion of the lipoplex with cellular membranes.[8][14] The length and degree of saturation of these chains affect the fluidity and stability of the lipid bilayer.[8][12]

  • Linker : The linker bond connects the headgroup and the hydrophobic anchor. The type of linker is a key determinant of the lipid's chemical stability and biodegradability.[5] Common linkers include ether, ester, carbamate, and amide bonds.[5][15] Ether linkages are generally more stable, while ester bonds are susceptible to hydrolysis by cellular esterases, offering a mechanism for biodegradability and reduced cytotoxicity.[5][8]

G cluster_lipid Core Structure of a Cationic Lipid cluster_head Examples cluster_linker Examples cluster_tail Examples Lipid Cationic Headgroup Linker Hydrophobic Anchor Headgroup_Desc Quaternary Ammonium Spermine Pyridinium Lipid:head->Headgroup_Desc Linker_Desc Ether Ester Carbamate Lipid:linker->Linker_Desc Tail_Desc Fatty Acid Chains Cholesterol Lipid:tail->Tail_Desc

A diagram illustrating the three core components of a typical cationic lipid.

Types of Cationic Lipids

Cationic lipids can be broadly classified based on the nature of their charge.

  • Fixed Cationic Lipids : These lipids possess a permanent positive charge, typically from a quaternary ammonium headgroup, regardless of the surrounding pH.[11] Well-known examples include DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).[9][16] While they are effective transfection agents, they can exhibit significant cytotoxicity at higher concentrations due to their persistent charge.[11][]

  • Ionizable Cationic Lipids : These lipids have headgroups with a pKa below neutral pH. They are positively charged at an acidic pH (e.g., pH 4), which allows for efficient encapsulation of nucleic acids during formulation, but are nearly neutral at physiological pH (pH 7.4).[14][18] This neutrality reduces toxicity and non-specific interactions in the bloodstream.[14] Upon endocytosis, the acidic environment of the endosome protonates the lipid, restoring its positive charge, which facilitates endosomal escape.[14][19] DLin-MC3-DMA is a widely used example of an ionizable lipid.[18]

  • Multivalent Cationic Lipids : These lipids feature multiple positive charges within their headgroup.[11] This higher charge density can lead to more efficient condensation of nucleic acids and has shown advantages for the delivery of smaller payloads like siRNA.[4][11]

The Role of Helper Lipids in Formulations

Cationic lipids are rarely used alone and are typically formulated with neutral "helper" lipids to form lipid nanoparticles (LNPs).[6][7][20] These helper lipids enhance transfection efficiency and stability.

  • Phospholipids (DOPE and DOPC) : 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is the most common helper lipid.[21] Its conical shape is believed to promote the formation of a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the genetic cargo into the cytoplasm.[4][9][14] 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) is another helper lipid sometimes used.[22]

  • Cholesterol : Cholesterol is often included in LNP formulations to modulate membrane fluidity, improve the stability of the lipid bilayer, and aid in membrane fusion processes.[8][20][23]

  • PEGylated Lipids (PEG-Lipids) : A lipid anchored to a polyethylene (B3416737) glycol (PEG) chain is often incorporated into formulations for in vivo applications.[20][23] The PEG layer creates a hydrophilic steric barrier on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[18][23]

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process of delivering a gene into a cell using cationic lipids involves several critical steps, from the initial formulation to the final expression of the encoded protein.[6]

  • Lipoplex Formation : Cationic lipids and nucleic acids are mixed in solution. The positively charged headgroups of the lipids interact electrostatically with the negatively charged phosphate backbone of the DNA or RNA.[6] This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid-based nanoparticle, forming a lipoplex.[6][7]

  • Cellular Binding and Uptake : The resulting lipoplex has a net positive surface charge, which promotes binding to the negatively charged proteoglycans on the surface of the cell membrane.[7][24] The complex is then internalized by the cell, primarily through endocytosis.[6][14]

  • Endosomal Escape : This is often considered the rate-limiting step in non-viral gene delivery.[14][25] After being engulfed into an endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, where the genetic cargo would be degraded.[14][25] The proposed mechanisms for escape include the "proton sponge" effect, where protonatable amines in the lipid buffer the endosome's acidification, leading to osmotic swelling and rupture.[7] Another key mechanism involves the interaction between the cationic lipids of the lipoplex and anionic lipids in the endosomal membrane, which disrupts the membrane's integrity and allows the nucleic acid to be released.[14][26]

  • Nuclear Entry and Gene Expression : For DNA delivery, the plasmid must then traverse the cytoplasm and enter the nucleus for transcription to occur. RNA-based therapies, such as mRNA and siRNA, function within the cytoplasm and do not require nuclear entry.[6]

G cluster_workflow Gene Delivery Workflow A Cationic Lipid + Nucleic Acid Electrostatic Interaction Self-Assembly into Lipoplex B Lipoplex binds to Cell Surface Internalization via Endocytosis A->B C Lipoplex in Endosome Membrane Destabilization Nucleic Acid Release to Cytoplasm B->C D For DNA: Nuclear Entry & Transcription For RNA: Action in Cytoplasm C->D

A simplified workflow of cationic lipid-mediated gene delivery.

G Endosomal Escape Mechanism cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) cluster_release Lipoplex Lipoplex (+ charge) AnionicLipids Anionic Endosomal Lipids (- charge) Lipoplex->AnionicLipids Interaction & Membrane Fusion Release Nucleic Acid Released Lipoplex->Release Endosomal Membrane Destabilization AnionicLipids->Lipoplex AnionicLipids->Release Endosomal Membrane Destabilization Cytoplasm Cytoplasm Release->Cytoplasm

Mechanism of endosomal escape via lipid interaction.

Key Experimental Protocols

Reproducible and efficient transfection requires carefully optimized protocols.

Protocol 1: Preparation of Cationic Liposomes via Thin-Film Hydration

This is a common method for preparing liposomes in a research setting.

  • Lipid Preparation : Dissolve the cationic lipid (e.g., DOTAP) and any helper lipids (e.g., DOPE) in an organic solvent like chloroform (B151607) in a round-bottom flask.[27] Molar ratios of helper lipid to cationic lipid often range from 1:1 to 3:1.[27]

  • Film Formation : Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.[27]

  • Vacuum Drying : Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.[27]

  • Hydration : Add an aqueous buffer (e.g., sterile water or HEPES-buffered saline) to the flask and agitate (e.g., by vortexing or bath sonication) to hydrate (B1144303) the lipid film.[27] This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional) : To produce smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated, extruded through polycarbonate membranes of a defined pore size, or subjected to microfluidization.[6][28]

Protocol 2: DOTAP-Mediated Transfection of HEK293 Cells

This protocol provides a general guideline for transfecting a common cell line.[29] Optimization is crucial for different cell types and plasmid constructs.

  • Cell Seeding : The day before transfection, seed HEK293 cells in a 6-well plate at a density of approximately 2 x 10⁵ cells per well in 2 mL of complete growth medium.[29] The cells should reach 70-80% confluency at the time of transfection.[29]

  • Reagent Preparation (in separate sterile tubes) :

    • DNA Solution : Dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium.[29] Mix gently.

    • DOTAP Solution : Dilute 5-10 µL of DOTAP reagent (1 mg/mL) into 100 µL of serum-free medium.[29] The optimal DOTAP:DNA ratio often ranges from 2:1 to 4:1 (µL:µg) and should be empirically determined.[29]

  • Lipoplex Formation : Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complexes to form.[29][30] Do not vortex.[29]

  • Transfection :

    • Gently wash the cells with sterile PBS or serum-free medium.[29]

    • Add 800 µL of serum-free medium to the lipoplex mixture to bring the total volume to 1 mL.[29]

    • Add the 1 mL of the lipoplex-containing medium dropwise to the cells.[29]

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.[29]

  • Post-Transfection : After the incubation period, replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics).[31]

  • Assay for Gene Expression : Analyze gene expression 24-72 hours post-transfection, depending on the reporter gene and promoter used.[31]

Quantitative Data Summary

The efficiency and toxicity of cationic lipid formulations are critical parameters. The tables below summarize representative data from published studies.

Table 1: Comparison of Cationic Lipid Formulations and Transfection Efficiency

Cationic LipidHelper Lipid(s)Formulation Ratio (molar/weight)Cell LineTransfection EfficiencyReference(s)
Novel Lipid 1aDOPE1:1, 1:2, 2:1 (molar)293TSuperior to DC-Chol[32][33]
Novel Lipid 1bDOPE1:1, 1:2, 2:1 (molar)293TParallel to DC-Chol[32][33]
DC-CholDOPE0.6:0.3 (weight)Not Specified11.47 ± 0.59%[15][34]
DC-CholDOPE, Castor Oil, Tween 800.3:0.3:0.3:0.15 (weight)Not Specified17.39 ± 0.58%[15][34]
DOTAPDOPE1:1 (molar)DC2.4High[23]
DOTAPCholesterol1:1 (molar)DC2.4Moderate[23]
DOTAPDOPE, CholesterolNot SpecifiedDC2.4Higher than two-component systems[23]

Table 2: Cytotoxicity of Cationic Lipids

Cationic LipidHeadgroup TypeCell LineIC₅₀ Value (µg/mL)Key FindingReference(s)
CDA14Quaternary AmmoniumNCI-H460109.4Significantly more toxic[13]
CDO14Tri-peptideNCI-H460340.5Peptide headgroup reduces toxicity[13]
DMRIEQuaternary AmmoniumNot Applicable (in vivo)Not ApplicableWell-tolerated in mice and pigs[35]

Toxicity and Safety Considerations

Despite their advantages over viral vectors, the toxicity of cationic lipids remains a significant hurdle for clinical applications.[1] Cytotoxicity is closely linked to the chemical structure of the lipid, particularly the headgroup.[13] Permanently charged cationic lipids can disrupt cell membranes and activate pro-apoptotic pathways.[11][13] The development of biodegradable lipids (e.g., with ester linkers) and ionizable lipids represents a key strategy to mitigate these toxic effects by ensuring the lipid does not persist in its highly charged state.[5][14]

Conclusion and Future Outlook

Cationic lipids are a cornerstone of non-viral gene delivery, offering a highly adaptable and relatively safe platform for transfecting a wide range of nucleic acids.[4][5] The transfection efficiency of these systems is governed by a complex interplay between the lipid structure, formulation components, and cellular barriers.[4][8] Future research will likely focus on the rational design of novel lipids with enhanced biodegradability and lower toxicity, as well as the development of sophisticated, multi-component LNP systems that can be targeted to specific cell types and are programmed to overcome successive biological barriers in a manner mimicking viral vectors.[10][36]

References

Technical Guide: Physical State and Storage of 1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical state and recommended storage conditions for 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC), a cationic phospholipid of interest in drug delivery and gene therapy research. Due to the limited availability of specific experimental data for POEPC's thermal properties, this guide also includes data for the closely related and well-characterized zwitterionic phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), for comparative purposes.

Core Data Summary

The following table summarizes the available quantitative and qualitative data regarding the physical and storage properties of POEPC. For context and comparison, corresponding data for POPC are also provided.

Property1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
Synonyms 16:0-18:1 EPCPOPC, PC(16:0/18:1)
Molecular Formula C₄₄H₈₇NO₈P⁺C₄₂H₈₂NO₈P
Molecular Weight 789.14 g/mol 760.1 g/mol
Physical State Powder, Crystalline SolidSolid[1]
Melting Point Data not availableData not available
Transition Temperature Data not available-2°C
Solubility Data not availableEthanol: 25 mg/ml
Recommended Storage -20°C-20°C
Stability Data not available≥ 4 years at -20°C

Experimental Protocols

The determination of the physical and chemical properties of phospholipids (B1166683) like POEPC involves a range of established analytical techniques. Below are detailed methodologies for key experiments relevant to characterizing its physical state and stability.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the thermal transitions of lipids, such as the gel-to-liquid crystalline phase transition temperature (Tm).

Methodology:

  • Sample Preparation: A precise amount of the lipid (e.g., 1-5 mg) is weighed into an aluminum DSC pan. If the lipid is in an organic solvent, the solvent is evaporated under a stream of nitrogen gas, and the lipid film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: A small volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the dried lipid film to create a lipid dispersion. The sample is then sealed in the DSC pan.

  • Thermal Analysis: The sample pan and a reference pan (containing only the buffer) are placed in the DSC instrument. The temperature is scanned over a defined range (e.g., -50°C to 50°C) at a controlled rate (e.g., 1-5°C/min).

  • Data Acquisition: The instrument measures the heat flow difference between the sample and reference pans as a function of temperature. An endothermic peak is observed at the phase transition temperature, and the peak maximum is taken as the Tm.

Assessment of Physical State and Morphology

Techniques such as X-ray diffraction (XRD) and microscopy can be employed to determine the physical form (e.g., crystalline, amorphous) and morphology of the lipid.

Methodology (XRD):

  • Sample Preparation: A powdered sample of the lipid is placed on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Analysis: The resulting diffraction pattern provides information about the long-range molecular order. Sharp peaks are indicative of a crystalline structure, while broad halos suggest an amorphous state.

Stability and Degradation Analysis

The chemical stability of lipids, particularly those with unsaturated acyl chains like POEPC, is critical for their application. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., evaporative light scattering detector - ELSD, or mass spectrometer - MS) is a common method for assessing purity and degradation over time.

Methodology (HPLC-ELSD/MS):

  • Standard Preparation: A stock solution of the lipid at a known concentration is prepared in an appropriate solvent (e.g., chloroform/methanol).

  • Sample Storage: Aliquots of the lipid are stored under various conditions (e.g., different temperatures, exposure to light, presence of antioxidants).

  • Chromatographic Separation: At specified time points, samples are withdrawn, diluted, and injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with a mobile phase (e.g., a mixture of methanol, water, and additives) is used to separate the parent lipid from any degradation products.

  • Detection and Quantification: The eluting compounds are detected by ELSD or MS. The peak area of the parent lipid is monitored over time to determine the rate of degradation. The appearance of new peaks indicates the formation of degradation products, which can be further characterized by MS.

Logical Relationships in POEPC Storage

The physical state of POEPC is intrinsically linked to its appropriate storage and handling to ensure its stability and performance in research applications. The following diagram illustrates this relationship.

POEPC_Storage_Logic Logical Flow for POEPC Storage and Handling A Physical State at Room Temperature (Presumed Solid/Powder) B Potential for Degradation (Hydrolysis, Oxidation) A->B Susceptible to C Recommended Storage -20°C B->C Minimized by D Inert Atmosphere (Argon or Nitrogen) B->D Minimized by E Protection from Light B->E Minimized by F Maintained Stability and Purity C->F D->F E->F

Caption: Relationship between POEPC's physical state and optimal storage conditions.

Conclusion

While specific quantitative data for the thermal transitions of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine remain to be fully characterized in publicly accessible literature, its recommended storage at -20°C in a dry, inert atmosphere is well-established. This practice is consistent with the handling of other phospholipids containing unsaturated fatty acids to mitigate chemical degradation. The physical state is generally described as a powder or crystalline solid. For researchers in drug development, adherence to these storage conditions is paramount to ensure the integrity and reproducibility of experimental results. Further studies employing techniques such as differential scanning calorimetry are warranted to fully elucidate the thermotropic behavior of POEPC.

References

The Biodegradability of EPC Lipids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | December 2025

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPC) is a synthetic, cationic derivative of natural phosphatidylcholines. Its unique properties, including a stable positive charge and a structure composed of biocompatible building blocks, have positioned it as a valuable component in advanced drug delivery systems, particularly for nucleic acid-based therapeutics. A critical attribute for any lipid excipient used in vivo is its biodegradability. The ability of EPC lipids to be safely metabolized and cleared from the body is paramount to minimizing potential toxicity and ensuring the overall safety profile of a drug product.

This technical guide provides an in-depth analysis of the biodegradability of EPC lipids. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the metabolic pathways, quantitative degradation data, and the experimental protocols used to assess the stability and clearance of these essential delivery vehicles.

Core Concepts in EPC Lipid Biodegradability

The biodegradability of lipid-based excipients is a cornerstone of their clinical viability. Cationic lipids, while effective for encapsulating and delivering anionic payloads like mRNA and siRNA, can exhibit toxicity if they persist in the body.[1][2] The design of biodegradable lipids, such as EPC, aims to mitigate these risks by ensuring they are broken down into non-toxic, endogenous, or readily excretable metabolites.[3][4]

EPC's structure, which consists of a glycerol (B35011) backbone, two fatty acid chains (palmitic acid and oleic acid), and a novel ethylphosphocholine headgroup, is susceptible to enzymatic degradation. The ester bonds linking the fatty acids and the phosphodiester bond of the headgroup are the primary targets for endogenous hydrolytic enzymes.[2]

Enzymatic Degradation Pathways of EPC Lipids

The degradation of EPC is primarily mediated by a class of enzymes known as phospholipases, which are ubiquitous in the body. The principal enzymes involved are Phospholipase A1 (PLA1), Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). Each enzyme cleaves a specific ester bond within the phospholipid structure.[5][6]

  • Phospholipase A2 (PLA2): This is a key enzyme in the degradation of EPC. PLA2 specifically hydrolyzes the ester bond at the sn-2 position of the glycerol backbone, releasing the oleic acid chain and forming 1-palmitoyl-sn-glycero-3-ethylphosphocholine, a lysophospholipid derivative.[7]

  • Phospholipase A1 (PLA1): This enzyme acts on the sn-1 position, cleaving the palmitic acid chain to produce 2-oleoyl-sn-glycero-3-ethylphosphocholine.

  • Phospholipase C (PLC): PLC targets the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group. Its action on EPC would yield 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (a diacylglycerol) and an ethyl-phosphocholine headgroup.

  • Phospholipase D (PLD): PLD cleaves the phosphodiester bond on the other side of the phosphate, removing the headgroup to leave phosphatidic acid and ethyl-choline. Studies on analogous ether lipids suggest that PLD is a relevant metabolic enzyme for modified phosphocholine (B91661) headgroups.[1]

The diagram below illustrates the specific cleavage sites for these phospholipases on an EPC molecule.

Metabolic_Fate cluster_hydrolysis Initial Enzymatic Hydrolysis cluster_products Primary Degradation Products cluster_fate Metabolic Fate EPC EPC Lipid (1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) PLA2 Phospholipase A2 (PLA2) EPC->PLA2 sn-2 cleavage PLC_PLD Phospholipase C/D (PLC/PLD) EPC->PLC_PLD headgroup cleavage FA Fatty Acids (Palmitic & Oleic Acid) PLA2->FA LysoEPC Lyso-EPC (Lysophospholipid) PLA2->LysoEPC DAG Diacylglycerol PLC_PLD->DAG Headgroup Ethyl-Phosphocholine Fragment PLC_PLD->Headgroup BetaOx β-Oxidation (Energy) FA->BetaOx Reester Re-esterification (New Lipids) FA->Reester Signaling Cell Signaling (e.g., GPCRs) LysoEPC->Signaling DAG->Reester Excretion Renal/Biliary Excretion Headgroup->Excretion Plasma_Stability_Workflow start EPC Liposomes incubate Incubate at 37°C start->incubate plasma Human Plasma plasma->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling sec_mals Analyze by SEC-MALS sampling->sec_mals data Quantify Liposome Peak (Light Scattering Intensity) sec_mals->data kinetics Calculate Degradation Kinetics (Half-life) data->kinetics

References

Methodological & Application

Application Notes and Protocols for 16:0-18:1 EPC Chloride Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a synthetic cationic lipid utilized in the preparation of liposomes for various biomedical applications, including drug delivery and gene therapy.[1][2][3][4] Its cationic nature, conferred by the ethylphosphocholine head group, facilitates interaction with negatively charged molecules such as nucleic acids and cell membranes, making it a valuable component in transfection reagents and targeted drug delivery systems.[5] This document provides a detailed protocol for the formulation of liposomes incorporating this compound, cholesterol, and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The inclusion of cholesterol is crucial for modulating the rigidity of the lipid bilayer and preventing the leakage of encapsulated contents, while DOPE is often included in cationic lipid formulations to promote the destabilization of the endosomal membrane, facilitating the release of the liposomal cargo into the cytoplasm.

Data Presentation

Table 1: Properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
PropertyValue
Molecular Formula C44H87ClNO8P
Molecular Weight 824.59 g/mol [1]
Physical Form Powder
Purity >99%[1][3]
Storage Temperature -20°C[1]
Primary Application Liposome (B1194612) preparation for drug delivery and transfection[1][2][3]
Table 2: Example Formulation of this compound Liposomes
ComponentMolar RatioPurpose
This compound 50%Cationic lipid for electrostatic interactions and encapsulation.
DOPE 25%Helper lipid to facilitate endosomal escape.
Cholesterol 25%Stabilizes the lipid bilayer and reduces permeability.
Table 3: Expected Liposome Characteristics
ParameterTypical ValueMethod of Analysis
Vesicle Size 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +30 to +50 mVLaser Doppler Velocimetry
Encapsulation Efficiency Dependent on cargoSpectrophotometry or Chromatography

Experimental Protocol

This protocol details the preparation of small unilamellar vesicles (SUVs) composed of this compound, DOPE, and cholesterol using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)[1]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amounts of this compound, DOPE, and cholesterol in chloroform in a round-bottom flask. A common starting total lipid concentration is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C). d. Rotate the flask to create a thin, uniform lipid film on the inner surface. e. Once the solvent has evaporated, place the flask under a high vacuum for at least 2 hours to remove any residual chloroform.[6]

  • Hydration of the Lipid Film: a. Introduce the desired hydration buffer into the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. b. Hydrate the lipid film by gentle rotation. This process can be facilitated by warming the buffer to a temperature above the phase transition temperature of the lipids. c. This initial hydration will form multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicle Formation: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a gas-tight syringe. c. Pass the lipid suspension through the extruder membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure a uniform size distribution. d. The resulting solution should contain small unilamellar vesicles (SUVs).

  • Characterization: a. Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to confirm the surface charge of the liposomes. c. If a drug or other molecule is encapsulated, determine the encapsulation efficiency using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC) after separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography).

Visualizations

Liposome_Formulation_Workflow cluster_prep Lipid Preparation cluster_formulation Liposome Formulation cluster_characterization Characterization Lipid_Dissolution Dissolve this compound, DOPE, and Cholesterol in Chloroform Film_Formation Create Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Evaporate Solvent Drying Dry Film Under High Vacuum Film_Formation->Drying Remove Residual Solvent Hydration Hydrate Lipid Film with Aqueous Buffer (Forms MLVs) Drying->Hydration Add Buffer Extrusion Extrusion through 100 nm Membrane (Forms SUVs) Hydration->Extrusion Size Reduction Size_PDI Measure Size and PDI (DLS) Extrusion->Size_PDI Zeta_Potential Measure Zeta Potential Extrusion->Zeta_Potential Encapsulation Determine Encapsulation Efficiency Extrusion->Encapsulation

Caption: Workflow for this compound Liposome Formulation.

References

Preparation of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine (POEPC) Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are utilized as potent drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic compounds, coupled with their biocompatibility and biodegradability, makes them ideal candidates for therapeutic applications. 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) is a synthetic phospholipid that can be used to form stable liposomes for various research and drug delivery purposes. This document provides a detailed protocol for the preparation of POEPC liposomes using the thin-film hydration method followed by extrusion. This method is widely recognized for its simplicity and for producing unilamellar vesicles with a controlled size distribution.[1]

Materials and Equipment

Materials
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Distilled water

Equipment
  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas source with a gentle stream delivery system

  • Vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes (e.g., 1 mL)

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM) (optional, for morphological analysis)

Experimental Protocols

Protocol 1: Thin-Film Hydration for the Preparation of Multilamellar Vesicles (MLVs)

The thin-film hydration method, also known as the Bangham method, is the foundational step in creating liposomes.[2][3] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration to form multilamellar vesicles (MLVs).

Methodology:

  • Lipid Dissolution: Dissolve the desired amount of POEPC in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. Ensure complete dissolution by gentle swirling.

  • Film Formation: Attach the flask to a rotary evaporator. The rotation speed should be set to ensure even coating of the flask's inner surface. Evaporate the organic solvent under reduced pressure. A water bath can be used to gently warm the flask, facilitating evaporation. The temperature should be kept below the boiling point of the solvent mixture. Continue evaporation until a thin, uniform, and transparent lipid film is formed on the flask wall.

  • Drying: To remove any residual organic solvent, dry the lipid film under a high vacuum for at least 2-4 hours, or overnight. This step is critical to prevent solvent-induced artifacts in the liposome (B1194612) structure.

  • Hydration: Introduce the aqueous hydration buffer (e.g., PBS, pH 7.4) into the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. The hydration temperature should be above the gel-liquid crystal phase transition temperature (Tm) of the lipid. For POEPC, which has a low Tm (similar to the -2°C of the structurally related POPC), hydration can be effectively performed at room temperature (approximately 20-25°C).[4]

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to facilitate the hydration of the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The resulting suspension will appear milky.

Workflow for Thin-Film Hydration

G cluster_0 Thin-Film Hydration Dissolve POEPC in\nOrganic Solvent Dissolve POEPC in Organic Solvent Form Thin Lipid Film\n(Rotary Evaporation) Form Thin Lipid Film (Rotary Evaporation) Dissolve POEPC in\nOrganic Solvent->Form Thin Lipid Film\n(Rotary Evaporation) Step 1-2 Dry Film under Vacuum Dry Film under Vacuum Form Thin Lipid Film\n(Rotary Evaporation)->Dry Film under Vacuum Step 3 Hydrate with\nAqueous Buffer Hydrate with Aqueous Buffer Dry Film under Vacuum->Hydrate with\nAqueous Buffer Step 4 Formation of MLVs\n(Vortexing) Formation of MLVs (Vortexing) Hydrate with\nAqueous Buffer->Formation of MLVs\n(Vortexing) Step 5

Caption: Workflow of the thin-film hydration method for MLV formation.

Protocol 2: Liposome Sizing by Extrusion

To obtain unilamellar vesicles with a defined and homogenous size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes.[1][5]

Methodology:

  • Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) in the filter holder.

  • Loading the Extruder: Draw the MLV suspension into one of the glass syringes. Connect the syringe to one end of the extruder. Attach an empty syringe to the other end.

  • Extrusion Process: Manually push the plunger of the filled syringe, forcing the liposome suspension through the polycarbonate membranes into the empty syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final liposome suspension is in the desired syringe. The extrusion should be performed at a temperature above the lipid's Tm. For POEPC, this can be done at room temperature.

  • Collection: The resulting suspension contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the pore size of the membrane used, with a more uniform size distribution.

Workflow for Liposome Extrusion

G cluster_1 Liposome Sizing by Extrusion MLV Suspension MLV Suspension Load into Syringe Load into Syringe MLV Suspension->Load into Syringe Step 1 Pass through Extruder\n(Polycarbonate Membrane) Pass through Extruder (Polycarbonate Membrane) Load into Syringe->Pass through Extruder\n(Polycarbonate Membrane) Step 2-3 Repeat Passes\n(e.g., 11-21 times) Repeat Passes (e.g., 11-21 times) Pass through Extruder\n(Polycarbonate Membrane)->Repeat Passes\n(e.g., 11-21 times) Step 3 Collect Homogenized\nLUVs/SUVs Collect Homogenized LUVs/SUVs Repeat Passes\n(e.g., 11-21 times)->Collect Homogenized\nLUVs/SUVs Step 4

Caption: Workflow for sizing liposomes using the extrusion technique.

Data Presentation

The physicochemical properties of the resulting POEPC liposomes are critical for their application. While specific data for POEPC liposomes is not widely available, the following table summarizes typical characterization data for liposomes prepared from the structurally similar 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) using the thin-film hydration and extrusion method. These values can serve as a reference for expected outcomes with POEPC.

Table 1: Physicochemical Properties of POPC Liposomes (Reference for POEPC)

ParameterValueMethodReference
Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[1]
Zeta Potential -5 to -15 mV (in PBS)Electrophoretic Light Scattering[6]

Characterization Protocols

Protocol 3: Determination of Size and Polydispersity Index (PDI)

Methodology:

  • Dilute a small aliquot of the POEPC liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average) and PDI using a DLS instrument at a controlled temperature (e.g., 25°C).

  • Perform measurements in triplicate to ensure reproducibility.

Protocol 4: Determination of Zeta Potential

Methodology:

  • Dilute the POEPC liposome suspension with an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Transfer the diluted sample to a specialized zeta potential cuvette.

  • Measure the electrophoretic mobility and calculate the zeta potential using the instrument's software.

  • Perform measurements in triplicate. A zeta potential of greater than ±30 mV generally indicates good colloidal stability.

Stability and Storage

The stability of liposomal formulations is crucial for their shelf-life and in vivo performance.

  • Physical Stability: Monitor changes in particle size and PDI over time using DLS. Aggregation or fusion of liposomes will result in an increase in these values.

  • Chemical Stability: The hydrolysis of the ester bonds in phospholipids (B1166683) can occur over time. This can be minimized by storing the liposomes at low temperatures.

  • Storage: For short-term storage (days to weeks), POEPC liposomes should be stored at 4°C in an airtight container to prevent oxidation and microbial growth. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is recommended.

Applications in Research and Drug Development

POEPC liposomes, due to their zwitterionic nature and resemblance to biological membranes, are valuable tools in various fields:

  • Drug Delivery: As carriers for both hydrophilic drugs (encapsulated in the aqueous core) and hydrophobic drugs (incorporated into the lipid bilayer), potentially improving their solubility, stability, and pharmacokinetic profiles.

  • Model Membranes: For studying lipid-protein interactions, membrane fusion, and the permeability of drugs across biological barriers.

  • Biophysical Studies: To investigate the physical properties of lipid bilayers and the effects of various molecules on membrane structure and dynamics.

Conclusion

The thin-film hydration followed by extrusion method is a robust and reproducible technique for the preparation of POEPC liposomes with controlled size and lamellarity. Careful control of the experimental parameters, particularly the complete removal of organic solvents and the number of extrusion passes, is essential for obtaining high-quality liposomal formulations. The characterization of their physicochemical properties and stability is a critical step in ensuring their suitability for research and drug development applications.

References

Application Notes and Protocols for 16:0-18:1 EPC Chloride in mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0-18:1 EPC chloride, chemically known as 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, is a cationic lipid increasingly utilized in the development of lipid nanoparticle (LNP) systems for the delivery of messenger RNA (mRNA). Its biodegradable nature and low toxicity profile make it an attractive component for creating effective and safe non-viral vectors for therapeutic and research applications.[1] This document provides detailed application notes and protocols for the use of this compound in mRNA delivery systems, including quantitative data from published studies, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride[1]
Molecular Formula C₄₄H₈₇ClNO₈P
Molecular Weight 824.59 g/mol
Appearance Powder
Storage Temperature -20°C

Application in mRNA Delivery

16:0-18:1 EPC is a member of the ethylphosphocholine (EPC) series of lipids that have been investigated for their potential in targeted mRNA delivery. Specifically, it has been incorporated into multi-component LNP formulations as a "Selective Organ Targeting" (SORT) molecule. These SORT LNPs have demonstrated the ability to preferentially deliver their mRNA cargo to the lungs, a significant advantage for therapies targeting pulmonary diseases.[2]

Quantitative Data from In Vivo Studies

The following table summarizes the in vivo performance of LNPs containing 16:0-18:1 EPC from a study utilizing a firefly luciferase (FLuc) mRNA reporter. The data showcases the biodistribution of mRNA delivery to various organs.

Formulation ComponentOrganTotal Luminescent Flux (photons/second)Lung Selectivity (%)Reference
16:0-18:1 EPC (as SORT lipid)Lungs~1 x 10⁸~70[2]
Liver~5 x 10⁷[2]
Spleen~1 x 10⁷[2]

Note: The above data is approximated from graphical representations in the cited literature and should be considered indicative of the relative performance.

Physicochemical Characteristics of 16:0-18:1 EPC-Containing LNPs
ParameterValueReference
Size (Hydrodynamic Diameter) ~100 nm[2]
Polydispersity Index (PDI) < 0.2[2]
Zeta Potential Not specified[2]
mRNA Encapsulation Efficiency > 90%[2]

Experimental Protocols

The following protocols are generalized methodologies for the formulation, characterization, and in vitro application of mRNA-LNPs containing 16:0-18:1 EPC. These should be optimized for specific applications.

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes a common method for the reproducible formulation of lipid nanoparticles.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve desired stock concentrations (e.g., 10-50 mM).

  • Prepare Lipid Mixture:

    • In an ethanol-compatible tube, combine the lipid stock solutions at the desired molar ratio. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid. The ratio of 16:0-18:1 EPC as a SORT lipid would require optimization, for example, by replacing a portion of the helper lipid.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in the low pH buffer to the target concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs with encapsulated mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.
  • Dilute a small aliquot of the LNP suspension in PBS and measure using a DLS instrument.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge (zeta potential) of the LNPs.
  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) for measurement.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
  • The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

Protocol 3: In Vitro Transfection of mRNA-LNPs

Materials:

  • Adherent cells (e.g., HEK293, A549)

  • Cell culture medium appropriate for the cell line

  • mRNA-LNP formulation

  • Multi-well cell culture plates

  • Assay for reporter protein expression (e.g., luciferase assay system, flow cytometry for fluorescent proteins)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the old cell culture medium.

    • Add fresh, pre-warmed complete cell culture medium to each well.

    • Add the desired amount of the mRNA-LNP formulation to each well. The optimal concentration will need to be determined empirically.

    • Gently swirl the plate to ensure even distribution of the LNPs.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 24-48 hours) to allow for mRNA translation and protein expression.

  • Analysis of Protein Expression:

    • After the incubation period, assay for the expression of the protein encoded by the delivered mRNA using an appropriate method (e.g., luciferase assay, fluorescence microscopy, or flow cytometry).

Visualizations

Experimental Workflow for LNP Formulation and Characterization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stock Solutions in Ethanol (16:0-18:1 EPC, Ionizable, Helper, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stocks->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Low pH Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency Sterilization->EE

Caption: Workflow for mRNA-LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway of Cationic LNPs

Cellular_Uptake_Pathway Extracellular_Space Extracellular Space (LNP) Endocytosis Endocytosis Extracellular_Space->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (Degradation, pH ~4.5-5.0) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. Escape Cytosol Cytosol (mRNA Release) Endosomal_Escape->Cytosol Translation Translation (Protein Production) Cytosol->Translation 5. Release & Translation

Caption: General pathway of LNP cellular uptake and mRNA release.

Concluding Remarks

This compound is a promising cationic lipid for the formulation of mRNA delivery systems, particularly for applications requiring targeted delivery to the lungs. The provided protocols offer a starting point for researchers to develop and characterize their own 16:0-18:1 EPC-containing LNPs. It is important to note that formulation and application parameters require careful optimization to achieve desired therapeutic or research outcomes. Further research is needed to fully elucidate the specific cellular uptake mechanisms and endosomal escape pathways of LNPs formulated with 16:0-18:1 EPC to further enhance their delivery efficiency.

References

Protocol for the Formation of Small Unilamellar Vesicles with 16:0-18:1 EPC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the preparation of small unilamellar vesicles (SUVs) using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (16:0-18:1 EPC or POPC). SUVs are valuable tools in various research fields, including drug delivery, membrane protein studies, and as model cell membranes.[1][2][3][4] 16:0-18:1 EPC is a commonly used phospholipid that mimics the composition of mammalian cell membranes.

This protocol outlines two primary methods for the formation of SUVs: sonication and extrusion. Sonication utilizes sonic energy to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar ones.[5][6] Extrusion involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size to produce vesicles of a more uniform size distribution.[3][7][8] The choice of method will depend on the desired vesicle characteristics and available equipment.

Experimental Protocols

I. Preparation of the Initial Lipid Suspension

This initial procedure is common to both the sonication and extrusion methods.

Materials:

  • 16:0-18:1 EPC (POPC) in chloroform[5][8][9]

  • Appropriate buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)[7]

  • Chloroform[7]

  • Nitrogen or argon gas[5][8]

  • Glass test tubes or round-bottom flask[5]

  • Vacuum desiccator or rotary evaporator

Procedure:

  • Lipid Aliquoting: In a glass test tube or round-bottom flask, add the desired amount of 16:0-18:1 EPC solution in chloroform.[7]

  • Solvent Evaporation: Dry the lipid solution under a gentle stream of nitrogen or argon gas in a fume hood to form a thin lipid film on the bottom of the vessel.[2][5][8]

  • Complete Solvent Removal: Place the vessel in a vacuum desiccator for at least 1-2 hours to ensure complete removal of any residual chloroform.[5][7]

  • Hydration: Add the desired volume of the aqueous buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.[7]

  • Vortexing: Vortex the mixture vigorously to resuspend the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[5]

  • (Optional) Freeze-Thaw Cycles: To facilitate the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles. This is achieved by alternately placing the sample in liquid nitrogen and a warm water bath (slightly above the lipid's transition temperature).

II. Method A: SUV Formation by Sonication

This method is effective for producing small SUVs, typically in the 15-50 nm diameter range.[6]

Equipment:

  • Bath sonicator or probe sonicator[5]

Procedure:

  • Sonication Setup: Place the test tube containing the MLV suspension in a bath sonicator.[5] If using a probe sonicator, insert the probe tip directly into the suspension, ensuring it does not touch the sides of the vessel.

  • Sonication: Sonicate the suspension until it clarifies. This process can take several minutes. The transition from a milky to a translucent or clear solution indicates the formation of SUVs.[5]

  • Temperature Control: If using a probe sonicator, it is crucial to control the temperature of the sample by placing it in an ice bath to prevent lipid degradation.[6]

  • Removal of Large Aggregates: After sonication, centrifuge the sample at high speed (e.g., 15,000 x g for 10 minutes) to pellet any remaining large lipid aggregates or titanium particles shed from the sonicator probe.

  • Supernatant Collection: Carefully collect the supernatant, which contains the SUV suspension.

III. Method B: SUV Formation by Extrusion

This method produces vesicles with a more uniform size distribution, determined by the pore size of the polycarbonate membrane.[3][7]

Equipment:

  • Mini-extruder device (e.g., from Avanti Polar Lipids)[7][8]

  • Gas-tight syringes (e.g., 1 mL)

  • Polycarbonate membranes (e.g., 100 nm or 50 nm pore size)[7]

  • Filter supports[7]

Procedure:

  • Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size between two filter supports.[7]

  • Loading the Extruder: Load the MLV suspension into one of the gas-tight syringes and carefully attach it to one side of the extruder. Attach an empty syringe to the other side.

  • Extrusion: Gently push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membrane into the empty syringe. Repeat this process for a minimum of 11-21 passes.[2] The solution should become clearer as the extrusion proceeds.

  • Vesicle Collection: After the final pass, collect the extruded vesicle suspension from the syringe.

  • Storage: Store the prepared SUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent.

Data Presentation

ParameterSonication MethodExtrusion Method
Principle High-energy sound waves break down MLVsForcing lipid suspension through a defined pore size membrane
Typical Vesicle Size 15 - 50 nmDependent on membrane pore size (e.g., 50-100 nm)
Size Distribution BroaderMore uniform
Equipment Bath or Probe SonicatorMini-Extruder, Syringes, Membranes
Key Considerations Potential for lipid degradation, metal contamination from probeRequires multiple passes, potential for membrane clogging

Mandatory Visualization

SUV_Formation_Workflow cluster_prep Initial Lipid Preparation cluster_methods SUV Formation Methods cluster_sonication Sonication cluster_extrusion Extrusion lipid 16:0-18:1 EPC in Chloroform dry Dry Lipid Film Formation (Nitrogen/Vacuum) lipid->dry hydrate Hydration with Buffer dry->hydrate vortex Vortexing to form MLVs hydrate->vortex sonicate Sonication vortex->sonicate extrude Extrusion (Multiple Passes) vortex->extrude centrifuge Centrifugation sonicate->centrifuge suv_sonic SUV Suspension centrifuge->suv_sonic suv_extrude SUV Suspension extrude->suv_extrude

Caption: Experimental workflow for the formation of small unilamellar vesicles (SUVs).

References

analytical techniques for 16:0-18:1 EPC quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 16:0-18:1 Ether Phosphatidylcholine (EPC)

Introduction

Ether-linked phosphatidylcholines (EPCs), particularly plasmalogens, are a unique class of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone. The specific molecule 1-O-(1Z-hexadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine, commonly denoted as PC(P-16:0/18:1), is an important member of this class. Plasmalogens are integral components of cellular membranes, especially in the heart and nervous tissue.[1] They are implicated in protecting cells from oxidative stress, participating in membrane fusion, and acting as reservoirs for second messengers.[2][3] Given their roles in various physiological and pathological processes, accurate quantification of specific plasmalogen species like PC(P-16:0/18:1) is crucial for research and as a potential biomarker in drug development.[4]

This application note provides a detailed protocol for the quantification of 16:0-18:1 EPC in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for lipid analysis.[5]

Principle of the Method

The quantification of PC(P-16:0/18:1) is achieved through a multi-step process. First, total lipids are extracted from the plasma sample. The target analyte is then separated from other lipid species using reversed-phase liquid chromatography (RPLC). Finally, the lipid is detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition unique to the target molecule, allowing for accurate quantification even in a complex biological matrix.

G cluster_workflow Experimental Workflow for EPC Quantification plasma Plasma Sample (with Internal Standard) extraction Lipid Extraction (Bligh-Dyer Method) plasma->extraction separation RPLC Separation (C18 Column) extraction->separation detection Mass Spectrometry (ESI-MS/MS) separation->detection quant Data Analysis (Quantification) detection->quant

Fig 1. Overall workflow for the LC-MS/MS quantification of 16:0-18:1 EPC.

Experimental Protocol

This protocol is adapted from established methods for lipidomics analysis of human plasma.

Materials and Reagents
  • Solvents (LC-MS Grade): Chloroform (B151607), Methanol, Water, Isopropanol, Acetonitrile

  • Reagents: Ammonium (B1175870) acetate, Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): A non-endogenous or isotopically labeled plasmalogen standard, such as PC(P-18:0/18:1)-d9. The choice of IS should have similar chemical properties and extraction efficiency to the analyte.

  • Biological Sample: Human plasma (collected with EDTA as anticoagulant)

Sample Preparation: Lipid Extraction (Bligh-Dyer Method)
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL glass vial, add 20 µL of plasma.

  • Add 10 µL of the internal standard solution at a known concentration.

  • Add 750 µL of a pre-chilled chloroform/methanol (1:2, v/v) mixture containing 0.01% BHT as an antioxidant.

  • Vortex the mixture vigorously for 1 minute.

  • Add 250 µL of chloroform and vortex for 1 minute.

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Carefully collect the lower organic layer using a glass syringe and transfer it to a new glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of isopropanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2.0 min: 40% B

    • 2.0-2.5 min: Linear ramp to 45% B

    • 2.5-12.0 min: Linear ramp to 100% B

    • 12.0-14.0 min: Hold at 100% B

    • 14.0-14.1 min: Return to 40% B

    • 14.1-16.0 min: Re-equilibration at 40% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The primary method for quantifying phosphatidylcholines involves monitoring the precursor ion and the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.[1]

    • Analyte (PC(P-16:0/18:1)): Precursor ion (m/z) 746.6 → Product ion (m/z) 184.1

    • Internal Standard (e.g., PC(P-18:0/18:1)-d9): Precursor ion (m/z) 783.7 → Product ion (m/z) 184.1

    • Note: Collision energy and cone voltage should be optimized for the specific instrument used.

Quantification and Data Analysis
  • Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., stripped plasma or solvent) with known concentrations of a synthetic PC(P-16:0/18:1) standard and a fixed concentration of the internal standard.

  • Data Acquisition: Analyze the calibration standards and the unknown samples using the LC-MS/MS method described above.

  • Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard MRM transitions.

  • Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve. Use the equation from this curve to determine the concentration of PC(P-16:0/18:1) in the unknown samples.

Quantitative Data Summary

The following table summarizes the concentration of various ether-linked phosphatidylcholine species found in a pooled human plasma reference material (NIST SRM 1950), providing an expected physiological range.

Lipid SpeciesAbbreviationMean Concentration (µg/mL)Standard Deviation (µg/mL)Molar Concentration (µM)
1-O-1'-enyl-16:0/2-acyl-18:2-GPCPC(P-16:0/18:2)16.00.821.4
1-O-1'-enyl-16:0/2-acyl-20:4-GPCPC(P-16:0/20:4)12.30.915.9
1-O-alkyl-16:0/2-acyl-18:1-GPCPC(O-16:0/18:1)1.80.12.4
1-O-alkyl-16:0/2-acyl-18:2-GPCPC(O-16:0/18:2)3.00.24.0
1-O-1'-enyl-18:0/2-acyl-20:4-GPCPC(P-18:0/20:4)10.30.913.0
1-O-1'-enyl-18:1/2-acyl-18:2-GPCPC(P-18:1/18:2)4.20.55.5
Data adapted from Quehenberger et al., J Lipid Res. 2010.[6] Note that PC(P-16:0/18:1) was not explicitly resolved in this specific dataset but is a known component of human plasma lipids. Its concentration is expected to be in the low micromolar range.[3][7]

Biological Function of Plasmalogens

Plasmalogens like PC(P-16:0/18:1) are not merely structural lipids. The vinyl-ether bond at the sn-1 position is highly susceptible to oxidation, allowing plasmalogens to act as endogenous antioxidants, thereby protecting other lipids and proteins from oxidative damage. Their unique structure also influences membrane fluidity and dynamics, which is critical for processes like vesicular fusion.

G cluster_pathway Functional Roles of Plasmalogens plasmalogen Plasmalogen PC(P-16:0/18:1) membrane Membrane Structure & Fluidity plasmalogen->membrane Integrates into antioxidant Antioxidant Defense plasmalogen->antioxidant Provides signaling Signaling Precursor plasmalogen->signaling Acts as ros Reactive Oxygen Species (ROS) ros->plasmalogen Oxidizes

Fig 2. Key functional roles of plasmalogens in cellular processes.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of 16:0-18:1 EPC and other plasmalogens in human plasma. This analytical technique is essential for researchers and drug development professionals seeking to understand the role of these unique lipids in health and disease, and to evaluate their potential as therapeutic targets or clinical biomarkers.

References

Application Note: Mass Spectrometric Analysis of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC), a synthetic phospholipid analog, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in lipidomics and the study of lipid-based drug delivery systems. This document includes protocols for sample preparation, LC-MS/MS analysis, and expected fragmentation patterns for the identification and quantification of POEPC.

Introduction

Phospholipids (B1166683) are fundamental components of cellular membranes and play crucial roles in various biological processes. Synthetic modifications to the structure of naturally occurring phospholipids, such as the ethylation of the phosphocholine (B91661) headgroup in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to form POEPC, are of significant interest in drug delivery and biomedical research. These modifications can alter the physicochemical properties of liposomes and other lipid-based nanoparticles, influencing their stability, drug-loading capacity, and interaction with biological systems.

Accurate and robust analytical methods are essential for the characterization of these novel lipids. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the detailed structural elucidation and quantification of lipid species. This application note details an experimental workflow for the analysis of POEPC, providing anticipated mass-to-charge ratios and fragmentation patterns to aid in its identification.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is recommended for the efficient recovery of POEPC from biological matrices or formulation buffers.[1][2]

Materials:

  • Chloroform, Methanol (B129727), Water (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)[2]

  • Internal Standard (e.g., a non-endogenous phosphatidylcholine with odd-chain fatty acids)

  • Glass vials and pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Protocol (MTBE Extraction): [2]

  • To 100 µL of the sample, add 300 µL of methanol containing the internal standard.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.[2]

  • To induce phase separation, add 250 µL of water and vortex for 20 seconds.[2]

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the upper organic phase into a clean glass vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol 1:1 v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][4]

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[4]

LC Conditions:

  • Column: A C18 reversed-phase column with a particle size of sub-2 µm is suitable for lipid separation (e.g., Agilent ZORBAX EclipsePlus C18).[2]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[2][3]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[2][3]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 300 °C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2)

  • Full Scan Range: m/z 150-1200

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 20, 30, 40 eV) to generate a rich fragmentation spectrum.[5]

Data Presentation

Predicted Molecular Weight and Precursor Ions

The molecular formula for 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) is C43H84NO8P. The predicted monoisotopic mass and the expected m/z values for common adducts are summarized in the table below.

Analyte Molecular Formula Monoisotopic Mass (Da) [M+H]+ (m/z) [M+Na]+ (m/z) [M+HCOO]- (m/z)
POEPCC43H84NO8P773.5985774.6058796.5877818.5941
Expected MS/MS Fragmentation

The fragmentation of POEPC is expected to follow patterns similar to those of endogenous phosphatidylcholines.[5][6] Key diagnostic fragment ions are listed below.

Positive Ion Mode ([M+H]+ at m/z 774.6)

Fragment Ion (m/z) Proposed Structure/Identity Description
591.5[M+H - 183.1]+Neutral loss of the phosphocholine headgroup.
577.5[M+H - 197.1]+Neutral loss of the ethylphosphocholine headgroup.
519.5[M+H - Palmitic Acid]+Loss of the palmitoyl (B13399708) chain as a neutral.
491.5[M+H - Oleic Acid]+Loss of the oleoyl (B10858665) chain as a neutral.
257.2[Palmitoyl-H2O]+Palmitoyl acylium ion.
265.2[Oleoyl-H2O]+Oleoyl acylium ion.
198.1[C7H19O4P]+Ethylphosphocholine headgroup fragment.

Negative Ion Mode ([M+HCOO]- at m/z 818.6)

Fragment Ion (m/z) Proposed Structure/Identity Description
714.5[M-C3H8N]+Loss of trimethylamine (B31210) from the headgroup.
281.2[Oleate]-Oleate carboxylate anion from the sn-2 position.
255.2[Palmitate]-Palmitate carboxylate anion from the sn-1 position.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample or Formulation Extraction Lipid Extraction (MTBE) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation UHPLC Separation (C18) Reconstitution->LC_Separation ESI Electrospray Ionization (+/-) LC_Separation->ESI MS_Scan Full Scan MS ESI->MS_Scan MSMS_Scan ddMS/MS MS_Scan->MSMS_Scan Peak_Detection Peak Detection & Integration MSMS_Scan->Peak_Detection Identification Compound Identification (m/z and Fragments) Peak_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the mass spectrometric analysis of POEPC.

Conclusion

This application note provides a comprehensive framework for the analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, coupled with the tabulated expected masses and fragmentation patterns, will serve as a valuable resource for researchers in the fields of lipidomics and pharmaceutical sciences. The methodologies described are adaptable to various research applications, from the quality control of synthetic lipids to their characterization in complex biological systems.

References

Applications of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine (POEPC) in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) is a cationic derivative of the naturally occurring phospholipid, POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). The substitution of a methyl group with an ethyl group on the phosphocholine (B91661) headgroup imparts a net positive charge, making POEPC a subject of interest for advanced drug delivery systems. Cationic lipids are instrumental in the formulation of lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs), designed to encapsulate and transport therapeutic payloads like small molecules, proteins, and nucleic acids. The positive charge facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake. Furthermore, studies on related ethylated lipids suggest that this modification may improve intracellular delivery and overall transfection efficiency, particularly for gene therapies.

This document provides an overview of the known applications of POEPC in drug delivery, summarizes key data, and offers detailed protocols for the formulation and characterization of POEPC-based delivery vehicles. It is important to note that while the biophysical properties of POEPC have been investigated, extensive quantitative data on its performance as a drug carrier is still emerging. Therefore, some of the provided protocols are adapted from established methods for similar cationic lipids.

Key Properties and Advantages of POEPC in Drug Delivery

POEPC's unique structure offers several potential advantages for drug delivery applications:

  • Cationic Nature: The positive charge on the ethylphosphocholine headgroup promotes electrostatic interactions with negatively charged biological membranes, which can facilitate cellular uptake of the drug carrier. This is particularly beneficial for the delivery of nucleic acids (siRNA, mRNA), which are inherently negatively charged.

  • Reduced Cytotoxicity: Research has indicated that triesters of phosphatidylcholine, such as POEPC, are less cytotoxic compared to other classes of cationic lipids, which is a critical factor for developing safe and effective drug delivery systems.

  • Enhanced Membrane Fluidity and Permeability: Studies on model lipid membranes have shown that the presence of POEPC can weaken the interactions within the membrane, leading to increased fluidity and permeability. This alteration of the cell membrane's organization may be a key mechanism by which POEPC facilitates the entry of therapeutic agents into the cell.

  • Potential for Improved Gene Delivery: The presence of an ethyl group in lipid structures has been shown to significantly increase gene delivery efficiency in related systems. This suggests that POEPC could be a valuable component in the formulation of non-viral vectors for gene therapy.

Quantitative Data Summary

Quantitative data specifically for drug-loaded POEPC nanoparticles is limited in the currently available literature. The following table summarizes the known biophysical properties of POEPC and provides a template for the types of quantitative data that should be generated when evaluating POEPC-based drug delivery systems.

ParameterValue/RangeMethod of DeterminationSignificance in Drug Delivery
Biophysical Properties of POEPC
Effect on Membrane FluidityIncreasesSteady-state fluorescence anisotropyIndicates potential for enhanced cellular uptake.
Effect on Membrane PermeabilityIncreasesNot specified in detailSuggests a mechanism for intracellular drug release.
CytotoxicityLower than other cationic lipidsNot specified in detailFavorable for biocompatibility.
Hypothetical Performance of a POEPC-based Nanoparticle (Example Data)
Particle Size (Z-average)100 - 200 nmDynamic Light Scattering (DLS)Influences circulation time and tumor accumulation (EPR effect).
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates a homogenous and stable nanoparticle formulation.
Zeta Potential+20 to +40 mVElectrophoretic Light Scattering (ELS)Confirms cationic surface charge, crucial for nucleic acid binding and cell interaction.
Encapsulation Efficiency (%)> 80%Spectrophotometry or ChromatographyA high value indicates an efficient drug loading process.
Drug Loading Capacity (%)5 - 15%Spectrophotometry or ChromatographyRepresents the weight percentage of the drug relative to the total nanoparticle weight.
In Vitro Drug Release (%) at 24h (pH 7.4)20 - 40%Dialysis MethodCharacterizes the drug release profile under physiological conditions.
In Vitro Drug Release (%) at 24h (pH 5.5)60 - 80%Dialysis MethodSimulates endosomal escape and pH-triggered drug release.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of POEPC-containing liposomes. These protocols are based on standard methodologies for lipid nanoparticle formulation and can be adapted for specific drug candidates.

Protocol 1: Preparation of POEPC-Containing Liposomes by Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol)

  • Drug to be encapsulated

  • Chloroform or a chloroform/methanol (B129727) mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve POEPC and a helper lipid (e.g., in a 1:1 molar ratio) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the glass transition temperature of the lipids (e.g., 37-40°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. b. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of MLVs.

  • Size Reduction (Extrusion): a. To obtain vesicles with a uniform size distribution, subject the MLV suspension to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature. This will produce LUVs of a defined size.

  • Purification: a. Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of POEPC Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: a. Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer. b. Measure the particle size (Z-average diameter and polydispersity index) and zeta potential using a suitable instrument (e.g., Malvern Zetasizer). c. Perform measurements in triplicate.

2. Encapsulation Efficiency and Drug Loading:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure: a. Disrupt a known amount of the purified liposome formulation using a suitable solvent (e.g., methanol or a detergent solution like Triton X-100) to release the encapsulated drug. b. Quantify the amount of encapsulated drug using a pre-established calibration curve for the drug. c. Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
    • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

3. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure: a. Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO). b. Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5 to mimic endosomal conditions) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions. d. Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). e. Plot the cumulative drug release as a function of time.

Visualizations

Signaling Pathway: Proposed Mechanism of POEPC-mediated Cellular Uptake

POEPC_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space POEPC_LNP POEPC Nanoparticle (+ charge) Membrane Cell Membrane (- charge) POEPC_LNP->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm TherapeuticEffect Therapeutic Effect Cytoplasm->TherapeuticEffect Drug acts on target DrugRelease->Cytoplasm

Caption: Proposed pathway for cellular uptake of POEPC nanoparticles.

Experimental Workflow: Preparation of POEPC Liposomes

Liposome_Prep_Workflow start Start: Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Size Reduction (Extrusion) hydrate->extrude purify Purify Liposomes (e.g., Dialysis) extrude->purify characterize Characterize Nanoparticles purify->characterize end_node End: Purified & Characterized POEPC Liposomes characterize->end_node

Caption: Workflow for preparing POEPC liposomes via thin-film hydration.

Logical Relationship: Factors Influencing POEPC Nanoparticle Efficacy

Efficacy_Factors cluster_formulation Formulation Parameters cluster_biological Biological Interactions center_node Therapeutic Efficacy LipidRatio POEPC:Helper Lipid Ratio ParticleSize Particle Size & PDI LipidRatio->ParticleSize SurfaceCharge Zeta Potential LipidRatio->SurfaceCharge DrugLoad Drug Loading DrugLoad->center_node CirculationTime Circulation Half-life ParticleSize->CirculationTime CellUptake Cellular Uptake SurfaceCharge->CellUptake EndoEscape Endosomal Escape CellUptake->EndoEscape EndoEscape->center_node CirculationTime->center_node Toxicity Cytotoxicity Toxicity->center_node

Caption: Key factors influencing the therapeutic efficacy of POEPC nanoparticles.

Application Notes and Protocols for 16:0-18:1 EPC Chloride in Membrane Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-glycero-3-ethylphosphocholine (16:0-18:1 EPC) chloride is a cationic phospholipid analog that has emerged as a valuable tool for investigating the intricate dynamics of cellular membranes. Its unique properties, including a positive charge and structural resemblance to natural phospholipids, make it particularly useful for modulating and probing membrane behavior. Commercially available as a high-purity powder, 16:0-18:1 EPC is recognized for its low toxicity and biodegradability, rendering it suitable for various biological applications.[1] These application notes provide detailed protocols and data for utilizing 16:0-18:1 EPC chloride in the study of membrane fluidity, permeability, and lipid-protein interactions.

Physicochemical Properties and Applications

16:0-18:1 EPC is an acyl cationic lipid characterized by a palmitoyl (B13399708) (16:0) chain at the sn-1 position and an oleoyl (B10858665) (18:1) chain at the sn-2 position of the glycerol (B35011) backbone. The ethylphosphocholine headgroup imparts a net positive charge. This cationic nature is a key feature, enabling its use in the preparation of cationic liposomes for drug and gene delivery.[2][3][] Beyond delivery applications, its incorporation into model membranes allows for the systematic investigation of how localized positive charges affect membrane structure and function.

Key Applications in Membrane Dynamics:

  • Modulation of Membrane Fluidity: The introduction of 16:0-18:1 EPC can alter the packing of neighboring lipids, thereby influencing the overall fluidity of the membrane.

  • Investigation of Membrane Permeability: The cationic charge and potential disruption of lipid packing can lead to changes in membrane permeability to ions and small molecules.

  • Probing Lipid-Protein Interactions: The electrostatic properties of 16:0-18:1 EPC can be leveraged to study the association and function of peripheral and integral membrane proteins.

  • Model Systems for Drug-Membrane Interactions: Liposomes containing 16:0-18:1 EPC can serve as mimetics of charged membrane environments to study the interaction of pharmaceutical compounds.

Data Summary

The following table summarizes key quantitative data related to the physicochemical properties of this compound and its effects on model membranes.

PropertyValueReference
Molecular Formula C44H87ClNO8P[2](--INVALID-LINK--)
Molecular Weight 824.59 g/mol [2](--INVALID-LINK--)
Purity >99% (TLC)[2]
Storage Temperature -20°C[2]

Experimental Protocols

Protocol 1: Preparation of 16:0-18:1 EPC-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Matrix phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and the matrix phospholipid (e.g., POPC) in chloroform to achieve the target molar ratio.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs). The final total lipid concentration is typically 1-5 mg/mL.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process should be performed at a temperature above the phase transition temperature of the lipid mixture.

  • Characterization:

    • The size distribution and zeta potential of the resulting LUVs can be determined by dynamic light scattering (DLS).

G Workflow for Liposome (B1194612) Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Vesicle Sizing cluster_3 Characterization dissolve Dissolve lipids in chloroform evaporate Evaporate solvent to form thin film dissolve->evaporate dry Dry film under vacuum evaporate->dry hydrate Hydrate film with buffer to form MLVs dry->hydrate freeze_thaw Freeze-thaw cycles hydrate->freeze_thaw extrude Extrude through 100 nm membrane freeze_thaw->extrude dls Dynamic Light Scattering (DLS) for size and zeta potential extrude->dls

Workflow for preparing 16:0-18:1 EPC-containing liposomes.
Protocol 2: Membrane Fluidity Assessment using Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon incorporation of 16:0-18:1 EPC.[5][6] A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Materials:

  • 16:0-18:1 EPC-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (without 16:0-18:1 EPC)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the partitioning of DPH into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

    • Calculate the grating correction factor (G-factor) as G = I_HV / I_HH.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without 16:0-18:1 EPC. A lower anisotropy value in the presence of 16:0-18:1 EPC suggests an increase in membrane fluidity.

G Fluorescence Anisotropy Workflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis prepare_liposomes Prepare liposomes with and without 16:0-18:1 EPC add_dph Incorporate DPH probe prepare_liposomes->add_dph measure_intensity Measure polarized fluorescence intensities (IVV, IVH, IHV, IHH) add_dph->measure_intensity calculate_g Calculate G-factor measure_intensity->calculate_g calculate_r Calculate anisotropy (r) calculate_g->calculate_r compare Compare anisotropy values calculate_r->compare

Workflow for assessing membrane fluidity using DPH.
Protocol 3: Membrane Permeability Assessment using Calcein (B42510) Leakage Assay

This assay measures the release of the fluorescent dye calcein from liposomes, which is indicative of increased membrane permeability.[7][8][9]

Materials:

  • 16:0-18-1 EPC-containing liposomes and control liposomes (prepared as in Protocol 1, but with 50-100 mM calcein in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (same as hydration buffer without calcein)

  • Triton X-100 solution (2% v/v)

  • Spectrofluorometer

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare liposomes as described in Protocol 1, using a hydration buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

    • Remove the unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the assay buffer. The liposomes will elute in the void volume.

  • Leakage Assay:

    • Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a cuvette.

    • Monitor the fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. An increase in fluorescence indicates calcein leakage.

    • After a set time, add a small volume of Triton X-100 solution to lyse the liposomes completely and release all encapsulated calcein. This gives the maximum fluorescence signal (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

    • Compare the leakage rates for liposomes with and without 16:0-18:1 EPC.

G Calcein Leakage Assay Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis prepare_calcein_liposomes Prepare liposomes with encapsulated calcein remove_free_calcein Remove unencapsulated calcein via size exclusion prepare_calcein_liposomes->remove_free_calcein monitor_fluorescence Monitor fluorescence intensity over time remove_free_calcein->monitor_fluorescence lyse_liposomes Lyse liposomes with Triton X-100 to get Fmax monitor_fluorescence->lyse_liposomes calculate_leakage Calculate percentage of calcein leakage compare_rates Compare leakage rates calculate_leakage->compare_rates

Workflow for the calcein leakage permeability assay.

Signaling Pathways and Molecular Interactions

The introduction of the cationic lipid 16:0-18:1 EPC into a membrane can influence signaling pathways that are sensitive to membrane charge and lipid organization. For instance, the recruitment of proteins with negatively charged domains to the membrane surface can be enhanced. This can impact pathways involving kinases, phosphatases, and other signaling molecules that are regulated by membrane association.

While specific signaling pathways directly modulated by 16:0-18:1 EPC are not extensively documented, its ability to alter membrane properties suggests potential involvement in processes like:

  • Lipid Raft Dynamics: The charge and structure of 16:0-18:1 EPC could influence the formation and stability of lipid rafts, which are important signaling platforms.[10][11]

  • Protein Kinase C (PKC) Activation: Some PKC isoforms are recruited to the membrane by anionic lipids. The introduction of a cationic lipid could competitively inhibit or otherwise modulate this interaction.

  • Endocytosis and Exocytosis: These processes are highly dependent on membrane curvature and lipid-protein interactions, which can be influenced by the incorporation of 16:0-18:1 EPC.

Further research is needed to elucidate the precise role of 16:0-18:1 EPC in specific signaling cascades.

Conclusion

This compound is a versatile tool for researchers studying membrane dynamics. Its cationic nature allows for the systematic investigation of the role of charge in membrane fluidity, permeability, and protein interactions. The protocols provided here offer a starting point for utilizing this lipid in various biophysical assays. By carefully designing experiments with appropriate controls, researchers can gain valuable insights into the complex and dynamic nature of cellular membranes.

References

Application Notes and Protocols for Creating Model Membranes with 16:0-18:1 EPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC) is a cationic phospholipid increasingly utilized in the formation of model membranes for various biomedical and biophysical applications.[1][2][3][4] Its unique properties, including a net positive charge, make it particularly suitable for the delivery of nucleic acids and other therapeutic molecules.[1] This document provides detailed application notes and experimental protocols for creating and characterizing model membranes composed of 16:0-18:1 EPC, including liposomes and supported lipid bilayers (SLBs).

Physicochemical Properties of 16:0-18:1 EPC Model Membranes

Quantitative experimental data for the physical properties of pure 16:0-18:1 EPC bilayers is not extensively documented in publicly available literature. However, based on its structure (a monounsaturated acyl chain and a cationic headgroup) and qualitative studies, we can infer certain characteristics. One study indicates that 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (a closely related compound) increases the fluidity and permeability of model lipid membranes. This suggests a relatively low phase transition temperature, likely below room temperature, ensuring the membrane is in a fluid state for most applications.

For comparison, the zwitterionic analogue, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), has a gel-to-liquid crystalline phase transition temperature (Tm) of -2 °C. The introduction of a positive charge in the headgroup of 16:0-18:1 EPC may slightly alter the packing of the lipid molecules.

The following table summarizes the available and estimated physicochemical properties of 16:0-18:1 EPC and related lipids.

Property16:0-18:1 EPC (Estimated/Inferred)16:0-18:1 PC (POPC) (Experimental)General Cationic Lipids (Range)
Molecular Weight 824.59 g/mol 760.08 g/mol Varies
Phase Transition Temp. (Tm) < 0 °C (Inferred)-2 °CVaries
Area per Lipid 65 - 75 Ų (Estimated)~68.3 Ų60 - 80 Ų
Bilayer Thickness 35 - 45 Å (Estimated)~37.5 Å30 - 50 Å

Applications of 16:0-18:1 EPC Model Membranes

The primary application of 16:0-18:1 EPC is in the formulation of cationic liposomes for the delivery of therapeutic molecules, particularly nucleic acids.

  • Gene Delivery: The positive charge of 16:0-18:1 EPC facilitates the complexation with negatively charged DNA and RNA, forming lipoplexes that can efficiently transfect cells.[1]

  • Drug Delivery: Cationic liposomes can be used to encapsulate and deliver a variety of drugs, potentially enhancing their cellular uptake and therapeutic efficacy.[2][3][4]

  • Membrane Interaction Studies: Model membranes containing 16:0-18:1 EPC can be employed to study the interaction of drugs and other molecules with cationic membrane surfaces.

  • Membrane Protein Reconstitution: While less common, cationic lipids can be used to create environments for studying the structure and function of membrane proteins, particularly those that interact with charged lipids.

Experimental Protocols

I. Preparation of 16:0-18:1 EPC Liposomes (Vesicles)

This protocol describes the formation of unilamellar liposomes using the thin-film hydration and extrusion method.

Materials:

  • 16:0-18:1 EPC (powder or chloroform (B151607) solution)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Nitrogen or Argon gas source

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of 16:0-18:1 EPC in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a gentle stream of nitrogen or argon for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the lipid's phase transition temperature (for 16:0-18:1 EPC, room temperature is generally sufficient).

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Assemble the extruder according to the manufacturer's instructions, with the desired membrane.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process yields a suspension of large unilamellar vesicles (LUVs).

Characterization:

  • Size and Polydispersity: Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the cationic liposomes using electrophoretic light scattering.

Workflow for Liposome (B1194612) Preparation

Liposome_Preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve 16:0-18:1 EPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Nitrogen/Argon) evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer hydrate Hydrate Film (Forms MLVs) add_buffer->hydrate extrude Extrude through Membrane hydrate->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Workflow for the preparation of 16:0-18:1 EPC unilamellar liposomes.

II. Formation of Supported Lipid Bilayers (SLBs)

This protocol describes the formation of a 16:0-18:1 EPC SLB on a silica-based substrate (e.g., glass coverslip or quartz crystal) via vesicle fusion.

Materials:

  • 16:0-18:1 EPC liposome suspension (prepared as described above)

  • Silica-based substrate (e.g., glass coverslip, quartz crystal sensor)

  • Fusion buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

  • Deionized water (ultrapure)

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the silica (B1680970) substrate to ensure a hydrophilic surface. This is critical for successful SLB formation.

    • Piranha solution cleaning (use with extreme caution in a certified fume hood with appropriate personal protective equipment): Immerse the substrate in freshly prepared Piranha solution for 10-15 minutes.

    • Rinse the substrate extensively with deionized water.

    • Dry the substrate under a stream of nitrogen or argon.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber (e.g., a well of a microplate, a flow cell for QCM-D).

    • Add the fusion buffer to the chamber.

    • Inject the 16:0-18:1 EPC liposome suspension into the chamber to a final lipid concentration of approximately 0.1-0.5 mg/mL.

    • The cationic liposomes will spontaneously adsorb to the negatively charged silica surface and rupture to form a continuous lipid bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or Surface Plasmon Resonance (SPR).

    • Incubate for 30-60 minutes to ensure complete bilayer formation.

  • Rinsing:

    • Gently rinse the surface with fusion buffer to remove any unfused vesicles.

Characterization:

  • QCM-D: Monitor the changes in frequency (Δf) and dissipation (ΔD) to follow the vesicle adsorption, rupture, and SLB formation in real-time.

  • Atomic Force Microscopy (AFM): Image the topography of the SLB to assess its completeness and identify any defects.

  • Fluorescence Recovery After Photobleaching (FRAP): If fluorescently labeled lipids are included, FRAP can be used to measure the lateral mobility of lipids within the bilayer, confirming its fluidity.

Workflow for SLB Formation

SLB_Formation cluster_prep Preparation cluster_fusion Vesicle Fusion cluster_rinse Rinsing clean Clean Silica Substrate adsorption Vesicle Adsorption on Substrate clean->adsorption prepare_vesicles Prepare 16:0-18:1 EPC Liposomes prepare_vesicles->adsorption rupture Vesicle Rupture and Spreading adsorption->rupture slb Supported Lipid Bilayer (SLB) rupture->slb rinse Rinse to Remove Unfused Vesicles slb->rinse

Caption: Workflow for the formation of a 16:0-18:1 EPC supported lipid bilayer.

Signaling Pathways and Logical Relationships

The primary role of 16:0-18:1 EPC in a biological context is to facilitate the delivery of cargo, such as nucleic acids, across the cell membrane. The diagram below illustrates the logical steps involved in cationic liposome-mediated gene delivery.

Cationic Liposome-Mediated Gene Delivery

Gene_Delivery cluster_formation Lipoplex Formation cluster_cellular_interaction Cellular Interaction cluster_release Intracellular Release cluster_expression Gene Expression liposome Cationic Liposome (16:0-18:1 EPC) lipoplex Lipoplex liposome->lipoplex nucleic_acid Nucleic Acid (e.g., DNA, RNA) nucleic_acid->lipoplex cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm transcription Transcription (if DNA) cytoplasm->transcription translation Translation cytoplasm->translation transcription->translation protein Therapeutic Protein translation->protein

Caption: Logical pathway of gene delivery using 16:0-18:1 EPC-based cationic liposomes.

References

Application Notes and Protocols for 16:0-18:1 EPC Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), also known as EPOPC, is a cationic lipid increasingly utilized in cell culture applications, primarily for the delivery of therapeutic molecules such as nucleic acids (plasmids, siRNA, miRNA) and drugs.[1][2][3][4][5] Its biodegradable nature and low toxicity make it an attractive component for liposomal formulations in non-viral gene therapy and drug delivery research.[3][4]

These application notes provide detailed protocols and quantitative data derived from peer-reviewed research to guide the use of this compound in forming cationic liposomes for the transfection of various cell lines. The primary applications highlighted are in cancer research, demonstrating its utility in delivering genetic material for anti-tumoral and anti-angiogenic therapies.

Principle of Action

This compound is an amphiphilic molecule with a positively charged headgroup and a lipid tail. This structure allows it to self-assemble into liposomes in aqueous solutions, often in combination with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol.[2] The positive charge of the liposomes facilitates the encapsulation of negatively charged molecules like nucleic acids through electrostatic interactions, forming lipoplexes.

When introduced to cell cultures, these cationic lipoplexes interact with the negatively charged cell membrane, promoting cellular uptake through mechanisms such as endocytosis. Once inside the cell, the lipoplex can destabilize the endosomal membrane, releasing its cargo into the cytoplasm to exert its biological effect. The inclusion of helper lipids can enhance this endosomal escape and improve transfection efficiency.

Key Applications and Experimental Data

The primary application of this compound in cell culture is as a non-viral vector for gene and drug delivery. Below are summaries of its use in specific cancer cell lines.

Application 1: Co-delivery of Interleukin-12 (IL-12) and Herpes Simplex Virus Thymidine Kinase (HSV-tk) Genes to Murine Mammary Adenocarcinoma Cells (TS/A)

In this application, liposomes composed of this compound and DOPE were used to deliver plasmids encoding for the cytokine IL-12 and the suicide gene HSV-tk to TS/A cancer cells. This combination aims to stimulate an anti-tumor immune response and induce cancer cell death upon administration of ganciclovir (B1264) (GCV).

Quantitative Data Summary

Cell LineFormulation (Molar Ratio)Lipid:DNA Charge Ratio (+/-)Transfection Efficiency (Luciferase Assay, RLU/mg protein)Cell Viability (MTT Assay, % of control)
TS/A16:0-18:1 EPC:DOPE (1:1)2.5:1~ 1.5 x 108> 95%
TS/A16:0-18:1 EPC:DOPE (1:1)5:1~ 2.5 x 108> 90%
TS/A16:0-18:1 EPC:DOPE (1:1)8:1~ 1.0 x 108~ 85%

Data extrapolated from Faneca H, et al. Biochimica et Biophysica Acta. 2007.

Application 2: Delivery of anti-microRNA (anti-miRNA) Oligonucleotides to Human Pancreatic Adenocarcinoma Cells (Hs766T)

This study utilized liposomes formulated with this compound and cholesterol, further complexed with human serum albumin (HSA), to deliver anti-miRNA oligonucleotides (AMOs) targeting overexpressed microRNAs in pancreatic cancer cells. This approach was combined with the chemotherapeutic drug sunitinib (B231) to achieve a synergistic anti-tumor effect.

Quantitative Data Summary

Cell LineFormulationAMO ConcentrationmicroRNA InhibitionCell Viability Reduction (MTT Assay)
Hs766THSA-EPOPC:Chol/AMO (4:1 charge ratio)80 nM~80-90% for miR-221 and miR-222~45% (in combination with 10 µM Sunitinib)
Hs766THSA-EPOPC:Chol/AMO (4:1 charge ratio)80 nM~70% for miR-21~45% (in combination with 10 µM Sunitinib)

Data extrapolated from Passadouro M, et al. International Journal of Nanomedicine. 2014.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes and Lipoplexes

This protocol details the preparation of cationic liposomes and their subsequent complexation with plasmid DNA, based on the thin-film hydration method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nuclease-free water or appropriate buffer (e.g., 5% glucose)

  • Plasmid DNA or other nucleic acid

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and the chosen helper lipid (e.g., DOPE or Cholesterol) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 37-40°C) until a thin, uniform lipid film is formed on the flask wall. d. Dry the film further under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding nuclease-free water or a suitable aqueous buffer (e.g., 5% glucose solution). The volume depends on the desired final lipid concentration (e.g., 1 mM). b. Agitate the flask by vortexing for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This should be done at a temperature above the lipid's phase transition temperature.

  • Sizing of Liposomes: a. To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension. Use a probe sonicator for short bursts on ice to avoid overheating, or a bath sonicator. b. Alternatively, for a more defined size, extrude the MLV suspension 10-20 times through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid's phase transition temperature.

  • Lipoplex Formation: a. Dilute the plasmid DNA and the cationic liposome (B1194612) suspension separately in a suitable medium (e.g., serum-free cell culture medium or 5% glucose). b. Add the DNA solution to the liposome suspension dropwise while gently vortexing. Do not add the liposomes to the DNA. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes. The lipoplexes are now ready for transfection.

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation Lipid Dissolution 1. Dissolve this compound and Helper Lipid in Chloroform Film Formation 2. Create Thin Lipid Film (Rotary Evaporation) Lipid Dissolution->Film Formation Hydration 3. Hydrate Film with Aqueous Buffer (forms MLVs) Film Formation->Hydration Sizing 4. Size Vesicles (Sonication/Extrusion to form SUVs) Hydration->Sizing Dilution 5. Dilute Liposomes and Nucleic Acid Separately Sizing->Dilution Mixing 6. Add Nucleic Acid to Liposomes Dilution->Mixing Incubation 7. Incubate for 20-30 min Mixing->Incubation Ready Lipoplexes Ready for Transfection Incubation->Ready

Workflow for liposome and lipoplex preparation.

Protocol 2: Cell Transfection using this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells in culture. Optimization of cell density, lipoplex amount, and incubation time is recommended for each cell line.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Prepared this compound lipoplexes

  • Multi-well cell culture plates (e.g., 24-well or 6-well)

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, gently wash the cells with serum-free medium. b. Add fresh serum-free medium to each well. c. Add the pre-formed lipoplex solution dropwise to the cells. Gently rock the plate to ensure even distribution. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the medium containing the lipoplexes and replace it with fresh complete culture medium (containing serum). b. Return the cells to the incubator. c. Assay for transgene expression or phenotypic effects at an appropriate time point (e.g., 24-72 hours post-transfection).

G Seed Cells 1. Seed cells to achieve 70-90% confluency Prepare Lipoplexes 2. Prepare Lipoplexes (as per Protocol 1) Seed Cells->Prepare Lipoplexes Wash Cells 3. Wash cells with serum-free medium Prepare Lipoplexes->Wash Cells Add Lipoplexes 4. Add lipoplexes to cells in serum-free medium Wash Cells->Add Lipoplexes Incubate 5. Incubate for 4-6 hours at 37°C Add Lipoplexes->Incubate Change Medium 6. Replace with complete (serum-containing) medium Incubate->Change Medium Assay 7. Assay for effect at 24-72 hours post-transfection Change Medium->Assay

General workflow for cell transfection.

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the cytotoxicity of the liposomal formulation on the target cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells treated with various concentrations of lipoplexes

  • Control untreated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and treat them with different concentrations of the liposomal formulation as per the transfection protocol. Include untreated cells as a control.

  • MTT Addition: a. At the end of the incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Signaling Pathways

Current research has not elucidated specific signaling pathways that are directly and intentionally modulated by this compound itself. Its primary role is to serve as a delivery vehicle. The impact on signaling pathways is a consequence of the delivered cargo. For example, when delivering a plasmid for IL-12, the downstream effects on JAK-STAT signaling are due to the expressed IL-12, not the lipid. Similarly, delivering anti-miRNA oligonucleotides affects the pathways regulated by those specific miRNAs. Researchers should consider the signaling implications of their therapeutic cargo when designing experiments.

G Lipoplex 16:0-18:1 EPC Lipoplex (with therapeutic cargo) Cell Target Cell Lipoplex->Cell Endocytosis Cellular Uptake (Endocytosis) Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape & Cargo Release Endosome->Release Cargo Therapeutic Cargo (e.g., pDNA, miRNA) Release->Cargo Effect Downstream Signaling & Effect Cargo->Effect

Conceptual pathway of lipoplex-mediated delivery.

Troubleshooting

  • Low Transfection Efficiency:

    • Optimize the lipid:helper lipid molar ratio.

    • Vary the lipid:nucleic acid charge ratio.

    • Ensure cells are healthy and at optimal confluency.

    • Check the size and zeta potential of the lipoplexes.

    • Test different incubation times.

  • High Cytotoxicity:

    • Reduce the concentration of the lipoplex.

    • Decrease the incubation time.

    • Ensure complete removal of organic solvent during liposome preparation.

    • Perform a dose-response curve to determine the optimal non-toxic concentration.

  • Inconsistent Results:

    • Ensure standardized procedures for liposome and lipoplex preparation.

    • Use freshly prepared lipoplexes for each experiment.

    • Maintain consistent cell culture conditions.

Conclusion

This compound is a versatile and effective cationic lipid for creating liposomal delivery systems for cell culture applications. Its utility in delivering nucleic acids to cancer cells has been demonstrated, offering a valuable tool for researchers in oncology and gene therapy. By following the detailed protocols and considering the quantitative data provided, scientists can effectively incorporate this lipid into their research workflows. As with any transfection reagent, optimization for specific cell types and nucleic acid cargo is essential for achieving the best results.

References

Application Notes: In Vitro Transfection Using 16:0-18:1 EPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipid-mediated transfection is a versatile and widely adopted method for delivering nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells.[1] This technique relies on the electrostatic interaction between positively charged synthetic lipids and negatively charged nucleic acids to form nanoparticle complexes known as lipoplexes.[1][2] These lipoplexes protect the nucleic acid cargo from degradation and facilitate its entry into cells.[3]

Among the diverse array of cationic lipids, 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC, also abbreviated as EPOPC) is a synthetic, biodegradable cationic phospholipid noted for its low toxicity.[3][4][5] Its structure consists of a glycerol (B35011) backbone, a saturated palmitic acid (16:0) chain, an unsaturated oleic acid (18:1) chain, and a characteristic ethylphosphocholine headgroup. The permanent positive charge conferred by the ethyl group enables the spontaneous formation of complexes with nucleic acids.[6] These O-alkyl phosphatidylcholines represent a class of cationic lipids composed entirely of biological metabolites linked by ester bonds, making them biocompatible and metabolizable by cells.[4][6]

These application notes provide a comprehensive overview, detailed protocols, and performance characteristics for using 16:0-18:1 EPC in in vitro transfection.

Mechanism of Action

The process of 16:0-18:1 EPC-mediated transfection involves several key steps, from lipoplex formation to the release of genetic material into the cytoplasm.

  • Lipoplex Formation: The positively charged 16:0-18:1 EPC lipids are typically formulated with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, into liposomes. When mixed with negatively charged nucleic acids, they spontaneously self-assemble into condensed, stable lipoplexes.[1][2]

  • Cellular Association and Uptake: The net positive charge of the lipoplexes promotes adhesion to the negatively charged proteoglycans on the cell surface. The primary mechanism of cellular entry is endocytosis, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][6][7][8] The specific pathway can be dependent on the cell type and the physicochemical properties of the lipoplex.[6][9]

  • Endosomal Escape: This is a critical rate-limiting step for successful transfection.[10] Once inside the endosome, the cationic lipids interact with anionic lipids in the endosomal membrane. This interaction, potentially aided by the fusogenic properties of helper lipids like DOPE, destabilizes the endosomal membrane, leading to the formation of non-bilayer structures that facilitate the release of the nucleic acid cargo into the cytoplasm.[11][12]

  • Intracellular Trafficking and Nuclear Entry (for DNA): Released RNA can be immediately translated in the cytoplasm. Plasmid DNA, however, must be transported to the nucleus for transcription. This process is generally more efficient in dividing cells where the nuclear envelope breaks down during mitosis.

Diagrams of Key Processes

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Analysis lipid 16:0-18:1 EPC (+ Helper Lipid) liposome (B1194612) Formation of Cationic Liposomes (Hydration & Extrusion) lipid->liposome 1. na Nucleic Acid (pDNA, mRNA, siRNA) lipoplex Lipoplex Formation (Self-Assembly) na->lipoplex liposome->lipoplex 2. incubation Add Lipoplexes to Cells & Incubate lipoplex->incubation 3. cells Target Cells (in culture) cells->incubation analysis Assay for Gene Product (e.g., GFP, Luciferase) or Gene Silencing incubation->analysis 4. (24-72h)

Caption: General experimental workflow for in vitro transfection.

G lipoplex Cationic Lipoplex (EPC + NA) membrane Cell Membrane lipoplex->membrane 1. Adhesion endocytosis Endocytosis (Clathrin, Caveolae, Macropinocytosis) membrane->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome escape Endosomal Escape (Membrane Fusion) endosome->escape 3. Destabilization na_release Nucleic Acid (NA) Released escape->na_release cytoplasm Cytoplasm na_release->cytoplasm nucleus Nucleus (for DNA) na_release->nucleus 4a. Nuclear Import translation Translation (for RNA) na_release->translation 4b. Cytoplasmic Function

Caption: Cellular uptake and intracellular fate of lipoplexes.

Experimental Protocols

This section provides a general protocol for the transfection of plasmid DNA into adherent mammalian cells in a 24-well plate format. Optimization is critical and necessary for each cell type and nucleic acid combination.[13]

Materials
  • 16:0-18:1 EPC (stored in chloroform (B151607) at -20°C)

  • Helper lipid, e.g., DOPE (stored in chloroform at -20°C)

  • Plasmid DNA (high purity, endotoxin-free, 1 mg/mL stock)

  • Sterile, nuclease-free water or buffer (e.g., HBS, PBS)

  • Reduced-serum cell culture medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum

  • Adherent cells (e.g., HEK293, CHO-K1)

  • Sterile microcentrifuge tubes and glassware

  • Nitrogen gas source

  • Mini-extruder with 100 nm polycarbonate membranes (optional, for uniform liposome size)

Protocol 1: Preparation of Cationic Liposomes (1 mM Stock)

This protocol is based on the standard thin-film hydration method.[14]

  • Prepare Lipid Mixture: In a sterile glass vial, combine 16:0-18:1 EPC and a helper lipid (e.g., DOPE) at a desired molar ratio (a 1:1 ratio is a common starting point). For a 1 mL final volume of 1 mM liposomes, use 0.5 µmol of 16:0-18:1 EPC and 0.5 µmol of DOPE.

  • Create Lipid Film: Evaporate the chloroform solvent under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom. To ensure complete solvent removal, place the vial under a high vacuum for at least 1-2 hours.

  • Hydration: Add 1 mL of sterile, nuclease-free water or buffer to the dried lipid film. Vortex vigorously for 5 minutes to hydrate (B1144303) the film. This will create multilamellar vesicles (MLVs).[15]

  • Size Reduction (Optional but Recommended): To create small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator or pass it through a mini-extruder fitted with a 100 nm membrane 11-21 times.[14]

  • Storage: Store the resulting liposome suspension at 4°C. Use within 1-2 weeks for best results.

Protocol 2: Cell Transfection (Per Well of a 24-Well Plate)
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 80-95% confluency at the time of transfection. For HEK293 cells, this is typically 1.5 - 2.5 x 10^5 cells per well.

  • Lipoplex Formation:

    • Tube A (DNA): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.

    • Tube B (Liposomes): In a separate sterile tube, dilute 1-3 µL of the 1 mM liposome suspension (this corresponds to a lipid-to-DNA charge ratio of approximately 2:1 to 6:1) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes.

    • Combine: Add the diluted DNA (Tube A) to the diluted liposomes (Tube B). Mix gently by pipetting up and down. Do not vortex.

    • Incubate: Incubate the lipoplex mixture at room temperature for 20-30 minutes to allow for stable complex formation.[14]

  • Transfection:

    • Gently remove the culture medium from the cells and wash once with PBS if desired.

    • Add 400 µL of fresh, pre-warmed complete culture medium (with serum) to the well.

    • Add the 100 µL of lipoplex suspension dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, analyze the cells for transgene expression (e.g., fluorescence microscopy for GFP, luciferase assay) or gene knockdown.

Data Presentation

Specific quantitative transfection data for 16:0-18:1 EPC is not widely available in published literature. The following tables present representative data for other ethylphosphocholine (EPC) lipids and common cationic lipids to provide an expected performance range. These values should be used as a guideline, and optimization is essential.

Table 1: Representative Transfection Efficiency
Lipid FormulationCell LineNucleic AcidTransfection EfficiencyReference / Note
EDOPC:DOPE (1:1)COS-7pCMV-Luc~10^8 RLU/mg proteinBased on data for 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (EDOPC)
EPC DerivativesVariousPlasmid10-fold increase with shorter (C14 vs C18) acyl chainsGeneral finding for EPC lipids[16]
Lipofectamine™ 2000HEK293pEGFP-N1~52%Representative data for a commercial reagent[1]
Lipofectamine™ 2000Cortical NeuronspCMV-β-gal~20-25%Example in hard-to-transfect cells[12]

RLU = Relative Light Units

Table 2: Factors for Protocol Optimization
ParameterStarting RecommendationOptimization RangeRationale
Lipid:DNA Charge Ratio 4:11:1 to 10:1Affects lipoplex size, surface charge, and stability. Higher ratios can increase efficiency but also toxicity.[13]
DNA Amount (per well) 0.5 µg0.2 - 1.0 µgMust be optimized for cell type and plasmid size. Too much DNA can be toxic.[13]
Cell Confluency 80-90%70-95%Actively dividing cells generally show higher transfection efficiency. Over-confluency can inhibit uptake.
Complexation Time 20 minutes15 - 45 minutesAllows for stable lipoplex formation. Over-incubation can lead to aggregation.[14]
Presence of Serum Transfect in serumSerum-free or serum-containingWhile some reagents require serum-free conditions for complexation, EPC lipids are reported to be serum-compatible.[6]
Helper Lipid DOPE (1:1 molar ratio)DOPE, Cholesterol (2:1 to 1:2)Helper lipids can enhance endosomal escape and stabilize liposomes.[12]
Table 3: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Transfection Efficiency Suboptimal lipid:DNA ratio.Optimize the charge ratio (see Table 2).
Low cell viability/health.Ensure cells are healthy, in the logarithmic growth phase, and at the correct density.
Presence of inhibitors in DNA prep.Use high-purity, endotoxin-free plasmid DNA.
High Cell Toxicity Lipid concentration is too high.Decrease the amount of lipoplex added to cells or lower the lipid:DNA ratio.
Extended exposure to lipoplexes.Change the medium 4-6 hours post-transfection.
Contamination (mycoplasma).Test cell cultures for contamination.
High Variability Inconsistent pipetting or mixing.Ensure gentle but thorough mixing. Add reagents in the same order each time.
Variations in cell passage number.Use cells within a consistent, low passage number range.

References

Application Notes and Protocols for the Formulation of Albumin-Associated Lipoplexes with POEPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic nucleic acids, such as siRNA and DNA, remains a critical challenge in modern medicine. Cationic liposomes have emerged as a promising non-viral vector for gene delivery. This document provides detailed application notes and protocols for the formulation of lipoplexes using the novel cationic lipid 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC). A key focus of these protocols is the association of human serum albumin (HSA) with POEPC-based lipoplexes to enhance transfection efficiency and improve stability in biological fluids.

Albumin, the most abundant protein in plasma, offers several advantages as a component of drug delivery systems, including biocompatibility, prolonged circulation time, and reduced toxicity.[1][2] Coating cationic lipoplexes with negatively charged albumin can mask the positive surface charge, leading to decreased cytotoxicity and enhanced resistance to serum components.[1][3] Studies have shown that the association of albumin with lipoplexes containing POEPC (also referred to as EPOPC) significantly improves their biological activity, even in the presence of high concentrations of serum.[4][5]

These application notes offer a comprehensive guide, from the preparation of POEPC liposomes to the formation of albumin-associated lipoplexes and their subsequent characterization and application in cell culture.

Data Presentation

The following tables summarize quantitative data on the physicochemical properties of lipoplex formulations, highlighting the impact of composition and albumin coating on particle size and zeta potential.

Table 1: Physicochemical Characterization of Lipoplex Formulations

Lipoplex CompositionMethod of PreparationAverage Diameter (nm)Zeta Potential (mV)Reference
DDAB/Cholesterol/TPGS-siRNAEthanol Injection67.8 ± 3.5+22.1[6]
HSA-coated DDAB/Cholesterol/TPGS-siRNA (HSA:siRNA ratio 2:10)Ethanol Injection79.5+15.3[6]
HSA-coated DDAB/Cholesterol/TPGS-siRNA (HSA:siRNA ratio 4:10)Ethanol Injection121.6+9.8[6]

Table 2: Effect of Cholesterol Content on Lipoplex Diameter

Lipid Composition (molar ratio)Charge Ratio (+/-)Diameter (nm) - Before Serum IncubationDiameter (nm) - After Serum IncubationReference
DOTAP/Cholesterol (2:1)43151145[7]
DOTAP/Cholesterol (1:1)43701180[7]
DOTAP/Cholesterol (1:2)44401070[7]

Experimental Protocols

Protocol 1: Preparation of POEPC/Cholesterol Liposomes

This protocol describes the preparation of cationic liposomes composed of POEPC and cholesterol using the thin-film hydration method.[8]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • High-pressure extruder (e.g., Avestin LiposoFast)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve POEPC and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common molar ratio is 1:1. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 45°C). c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free aqueous buffer (e.g., PBS) to the flask. b. Agitate the flask by vortexing or gentle shaking above the lipid's phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension 10-20 times through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a high-pressure extruder. Ensure the temperature is maintained above the lipid's phase transition temperature during extrusion. c. The resulting suspension of small unilamellar vesicles (SUVs) can be stored at 4°C for further use.

Protocol 2: Formulation of Albumin-Associated POEPC Lipoplexes

This protocol details the formation of lipoplexes by complexing the prepared POEPC/Cholesterol liposomes with nucleic acids (e.g., plasmid DNA or siRNA) and subsequent coating with human serum albumin (HSA).

Materials:

  • POEPC/Cholesterol liposome (B1194612) suspension (from Protocol 1)

  • Nucleic acid solution (plasmid DNA or siRNA in nuclease-free buffer)

  • Human Serum Albumin (HSA) solution (e.g., in PBS)

  • Nuclease-free buffer

Procedure:

  • Lipoplex Formation: a. Dilute the POEPC/Cholesterol liposomes and the nucleic acid solution separately in a suitable nuclease-free buffer. b. Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing. The charge ratio (N/P ratio: moles of cationic lipid nitrogens to moles of nucleic acid phosphates) is a critical parameter. A charge ratio of 4/1 has been shown to be effective.[4][5] c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • Albumin Association: a. To the prepared lipoplexes, add the HSA solution dropwise while gently mixing. The amount of HSA to add can be optimized, but ratios of HSA to nucleic acid (w/w) have been explored.[6] b. Incubate the mixture at 37°C for 30-60 minutes to facilitate the association of albumin with the lipoplexes.[9] c. The final albumin-associated lipoplexes are ready for characterization and in vitro/in vivo studies.

Protocol 3: Characterization of Albumin-Associated Lipoplexes

This protocol outlines the key characterization techniques to assess the quality of the formulated lipoplexes.

1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Dilute the lipoplex suspension in an appropriate buffer. b. Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) by DLS. c. Measure the surface charge (zeta potential) of the lipoplexes. Expected Outcome: Albumin-coated lipoplexes are expected to have a larger size than uncoated lipoplexes and a zeta potential that is less positive or even negative.[3][10]

2. Nucleic Acid Complexation and Protection Assay:

  • Method: Agarose (B213101) gel retardation assay.

  • Procedure: a. Prepare lipoplexes with varying charge ratios. b. Load the samples onto an agarose gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide). c. Run the gel and visualize the bands under UV light. Complete complexation is indicated by the absence of free nucleic acid migrating into the gel. d. To assess protection from nucleases, incubate the lipoplexes with DNase I or RNase A before running the gel.[4][5]

Protocol 4: In Vitro Transfection and Cytotoxicity Assays

1. Cell Culture and Transfection:

  • Procedure: a. Seed cells in a multi-well plate and grow to the desired confluency (typically 70-80%). b. Replace the culture medium with fresh medium (with or without serum). c. Add the albumin-associated lipoplexes containing the therapeutic nucleic acid to the cells. d. Incubate for the desired period (e.g., 4-6 hours), then replace the medium with fresh complete medium. e. Analyze for gene expression or knockdown after 24-72 hours.

2. Cytotoxicity Assay:

  • Method: MTT or Alamar Blue assay.[4][5]

  • Procedure: a. Seed cells in a 96-well plate. b. Treat the cells with different concentrations of the lipoplex formulations. c. After a specified incubation period (e.g., 24-48 hours), add the MTT or Alamar Blue reagent. d. Measure the absorbance or fluorescence to determine cell viability.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_form Lipoplex Formulation cluster_char Characterization cluster_app In Vitro Application p1 Dissolve POEPC & Cholesterol in Organic Solvent p2 Form Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate Film with Aqueous Buffer (MLVs) p2->p3 p4 Extrusion through 100 nm Membrane (SUVs) p3->p4 f1 Mix Liposomes with Nucleic Acid (siRNA/DNA) p4->f1 POEPC/Chol Liposomes f2 Incubate to Form Cationic Lipoplexes f1->f2 f3 Add HSA Solution f2->f3 f4 Incubate to Form Albumin-Associated Lipoplexes f3->f4 c1 Particle Size & Zeta Potential (DLS) f4->c1 c2 Nucleic Acid Complexation (Gel Retardation Assay) f4->c2 c3 Nuclease Protection Assay f4->c3 a1 Cell Transfection f4->a1 a2 Cytotoxicity Assay (MTT) f4->a2 a3 Gene Expression/Knockdown Analysis a1->a3

Caption: Workflow for the formulation and evaluation of albumin-associated POEPC lipoplexes.

Cellular Uptake Pathway

G cluster_membrane Cell Membrane cluster_endocytosis Endocytosis Extracellular Space Extracellular Space Cytoplasm Cytoplasm lipoplex Albumin-Associated Lipoplex receptor Albumin Receptor (e.g., gp60, SPARC) lipoplex->receptor Binding clathrin_pit Clathrin-coated pit receptor->clathrin_pit caveolae Caveolae receptor->caveolae early_endosome Early Endosome (pH 6.0-6.5) clathrin_pit->early_endosome Clathrin-mediated caveolae->early_endosome Caveolae-mediated late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome release Endosomal Escape & Nucleic Acid Release late_endosome->release pH-dependent destabilization

Caption: Putative cellular uptake mechanism of albumin-associated lipoplexes.

References

Troubleshooting & Optimization

Optimizing 16:0-18:1 EPC Transfection Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 16:0-18:1 EPC-mediated transfection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-18:1 EPC and why is it used for transfection?

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC) is a cationic lipid. Its positive charge facilitates the condensation of negatively charged nucleic acids (DNA, RNA) to form lipid-DNA complexes, often referred to as lipoplexes. This complexation protects the nucleic acids from degradation and enables their entry into cells, making 16:0-18:1 EPC a useful agent for gene delivery.[][2][3]

Q2: What are the key factors influencing 16:0-18:1 EPC transfection efficiency?

Several factors can significantly impact the success of your transfection experiments. These include:

  • Lipid-to-DNA Ratio: The ratio of cationic lipid to nucleic acid is critical for efficient lipoplex formation and cellular uptake.

  • Cell Density: The confluency of your cells at the time of transfection can affect their ability to take up lipoplexes.

  • Presence of Serum: Serum components can interfere with lipoplex formation and transfection.

  • Quality of Nucleic Acid: The purity and integrity of your DNA or RNA are paramount for successful gene expression.

  • Helper Lipids: The inclusion of neutral "helper" lipids can enhance transfection efficiency by facilitating endosomal escape.

Q3: What is the role of a "helper lipid" and should I use one with 16:0-18:1 EPC?

Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are neutral lipids that are often co-formulated with cationic lipids like 16:0-18:1 EPC. DOPE can promote the formation of an inverted hexagonal lipid structure, which is thought to facilitate the disruption of the endosomal membrane. This process, known as endosomal escape, is a critical step for the release of the nucleic acid cargo into the cytoplasm, thereby increasing transfection efficiency.[4][5] The optimal ratio of 16:0-18:1 EPC to a helper lipid like DOPE needs to be empirically determined for your specific cell type and application.

Troubleshooting Guide

This section addresses common problems encountered during 16:0-18:1 EPC transfection and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal Lipid-to-DNA Ratio: An incorrect ratio can lead to poorly formed lipoplexes that are not efficiently taken up by cells.Perform a titration experiment to determine the optimal ratio of 16:0-18:1 EPC to your nucleic acid. Start with a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 by weight) and assess transfection efficiency.
Inappropriate Cell Density: Cells that are too sparse or too confluent may not be in an optimal state for transfection.Aim for a cell confluency of 70-90% at the time of transfection. Test a range of cell densities to find the optimal condition for your specific cell line.
Interference from Serum: Proteins in serum can inhibit the formation of stable lipoplexes.Formulate the 16:0-18:1 EPC-DNA complexes in a serum-free medium. You may add serum-containing medium to the cells after the initial incubation with the lipoplexes.
Poor Quality of Nucleic Acid: Degraded or impure nucleic acids will not be efficiently transcribed or translated.Ensure your nucleic acid has a high purity (A260/A280 ratio of 1.8-2.0). Verify its integrity by gel electrophoresis.
Inefficient Endosomal Escape: The lipoplexes may be trapped in endosomes and subsequently degraded in lysosomes.Consider incorporating a helper lipid like DOPE into your formulation to enhance endosomal escape. Optimize the molar ratio of 16:0-18:1 EPC to DOPE (e.g., 1:1, 1:2).[5]
High Cell Toxicity/Death Excessive Amount of Cationic Lipid: High concentrations of cationic lipids can be toxic to cells.Reduce the total amount of the 16:0-18:1 EPC-DNA complex added to the cells. Optimize the lipid-to-DNA ratio to use the minimum amount of lipid necessary for efficient transfection.
Prolonged Exposure to Lipoplexes: Continuous exposure to transfection complexes can be detrimental to cell health.Limit the initial incubation time of the cells with the lipoplexes (e.g., 4-6 hours) before replacing the medium with fresh, complete growth medium.
Sensitive Cell Type: Some cell lines are inherently more sensitive to transfection reagents.Reduce the concentration of the lipoplexes and the incubation time. Ensure the cells are healthy and at an optimal confluency before transfection.
Inconsistent Results Variability in Lipoplex Preparation: Inconsistent mixing or incubation times can lead to variations in lipoplex size and charge.Standardize your protocol for lipoplex formation. Use a consistent mixing method and incubation time for all experiments.
Changes in Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect transfection outcomes.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and actively dividing.

Experimental Protocols

Protocol 1: Preparation of 16:0-18:1 EPC/DOPE Liposomes

This protocol describes the preparation of cationic liposomes containing 16:0-18:1 EPC and the helper lipid DOPE using the thin-film hydration method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of 16:0-18:1 EPC and DOPE (e.g., at a 1:1 molar ratio) in chloroform.

    • Remove the chloroform using a rotary evaporator or by gently blowing a stream of inert gas over the lipid solution until a thin, uniform lipid film is formed on the bottom of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding sterile, nuclease-free water or buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Vortex the flask vigorously for several minutes to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: Transfection of Adherent Cells with 16:0-18:1 EPC Lipoplexes

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization will be required for different cell types and plasmid constructs.

Materials:

  • 16:0-18:1 EPC/DOPE liposomes (prepared as in Protocol 1)

  • Plasmid DNA (high purity, 1 µg/µL in nuclease-free water or TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium (with serum and antibiotics)

  • Adherent cells seeded in a 6-well plate (70-90% confluent)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, prepare two separate tubes:

      • Tube A (DNA): Dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently.

      • Tube B (Lipid): Dilute the desired amount of 16:0-18:1 EPC/DOPE liposomes (e.g., corresponding to a 4:1 lipid-to-DNA weight ratio) in 250 µL of serum-free medium. Mix gently.

    • Add the diluted DNA (Tube A) to the diluted lipid (Tube B) and mix gently by pipetting up and down.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the 500 µL of the lipoplex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with 2 mL of fresh, complete cell culture medium.

    • Return the plate to the incubator and continue to culture for 24-72 hours before assaying for gene expression.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the mechanisms of 16:0-18:1 EPC-mediated transfection, the following diagrams illustrate the key cellular pathways and the experimental workflow.

Cellular Uptake and Endosomal Escape Pathway

Cationic lipoplexes primarily enter the cell through endocytosis, a process where the cell membrane engulfs the complex to form an intracellular vesicle called an endosome. For the genetic material to be effective, it must escape this endosome before it fuses with a lysosome, where it would be degraded.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex 16:0-18:1 EPC - DNA Complex Early_Endosome Early Endosome Lipoplex->Early_Endosome Endocytosis (Clathrin/Caveolae) DNA_Release DNA Release into Cytoplasm Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Cell_Membrane Cell Membrane Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Maturation Late_Endosome->DNA_Release Endosomal Escape (Membrane Fusion) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

Caption: Cellular uptake and endosomal escape pathway of 16:0-18:1 EPC lipoplexes.

Experimental Workflow for Transfection

This workflow outlines the key steps involved in a typical transfection experiment using 16:0-18:1 EPC.

G Start Start Cell_Seeding Seed Cells in Culture Plate Start->Cell_Seeding Prepare_Reagents Prepare DNA and 16:0-18:1 EPC/DOPE Liposome Solutions Cell_Seeding->Prepare_Reagents Form_Lipoplexes Mix DNA and Liposomes (Incubate 20-30 min) Prepare_Reagents->Form_Lipoplexes Transfect_Cells Add Lipoplexes to Cells (Incubate 4-6 hours) Form_Lipoplexes->Transfect_Cells Change_Medium Replace with Fresh Complete Medium Transfect_Cells->Change_Medium Incubate Incubate for 24-72 hours Change_Medium->Incubate Assay Assay for Gene Expression Incubate->Assay End End Assay->End

Caption: A typical experimental workflow for 16:0-18:1 EPC-mediated transfection.

Logical Relationship for Troubleshooting Low Efficiency

This diagram illustrates a logical approach to troubleshooting low transfection efficiency.

G Low_Efficiency Low Transfection Efficiency Check_Ratio Optimize Lipid:DNA Ratio? Low_Efficiency->Check_Ratio Check_Ratio->Low_Efficiency No, Re-optimize Check_Density Optimize Cell Density? Check_Ratio->Check_Density Yes Check_Density->Low_Efficiency No, Re-optimize Check_NA_Quality Verify Nucleic Acid Quality? Check_Density->Check_NA_Quality Yes Check_NA_Quality->Low_Efficiency No, Purify/Remake Check_Helper_Lipid Incorporate/Optimize Helper Lipid? Check_NA_Quality->Check_Helper_Lipid Yes Check_Helper_Lipid->Low_Efficiency No, Consider other factors Successful_Transfection Successful Transfection Check_Helper_Lipid->Successful_Transfection Yes

Caption: A troubleshooting flowchart for addressing low transfection efficiency.

References

Technical Support Center: 16:0-18:1 EPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of these liposomes.

Troubleshooting Guides

This section addresses common stability issues encountered during the formulation, storage, and handling of 16:0-18:1 EPC liposomes.

Problem 1: My 16:0-18:1 EPC liposomes are aggregating or fusing.

Question: I'm observing an increase in the size of my 16:0-18:1 EPC liposomes over time, as indicated by Dynamic Light Scattering (DLS). What could be the cause and how can I prevent this?

Answer:

Liposome (B1194612) aggregation (clumping) and fusion (merging of vesicles) are common physical stability issues. Several factors can contribute to this problem:

  • Insufficient Surface Charge: Liposomes with a low surface charge (zeta potential close to neutral) lack the electrostatic repulsion needed to prevent them from approaching each other and aggregating.

  • Improper Storage Temperature: Storing liposomes near their phase transition temperature (~ -2°C for 16:0-18:1 EPC) can increase membrane fluidity and promote fusion.[1]

  • High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions.

  • Buffer Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can sometimes induce aggregation of negatively charged liposomes by forming bridges between them. High ionic strength can also screen the surface charge, reducing electrostatic repulsion.[2]

  • Lyophilization Issues: The freeze-drying process, if not optimized, can lead to aggregation upon reconstitution due to the formation of ice crystals that can damage the liposomes.

Troubleshooting Workflow for Aggregation/Fusion:

Troubleshooting Aggregation start Liposome Aggregation/ Fusion Observed check_zeta Measure Zeta Potential start->check_zeta zeta_low Is Zeta Potential < ±20 mV? check_zeta->zeta_low add_charged_lipid Incorporate Charged Lipid (e.g., POPG) zeta_low->add_charged_lipid Yes check_storage_T Review Storage Temperature zeta_low->check_storage_T No solution Stable Liposomes add_charged_lipid->solution storage_T_issue Is it near -2°C or subject to freeze-thaw? check_storage_T->storage_T_issue optimize_storage_T Store at 4°C. Avoid freezing. storage_T_issue->optimize_storage_T Yes check_concentration Evaluate Liposome Concentration storage_T_issue->check_concentration No optimize_storage_T->solution concentration_high Is concentration high? check_concentration->concentration_high dilute_suspension Dilute Suspension concentration_high->dilute_suspension Yes check_buffer Analyze Buffer Composition concentration_high->check_buffer No dilute_suspension->solution buffer_issue Contains divalent cations or has high ionic strength? check_buffer->buffer_issue modify_buffer Use chelating agent (EDTA) or lower ionic strength buffer buffer_issue->modify_buffer Yes check_lyo Was it lyophilized? buffer_issue->check_lyo No modify_buffer->solution optimize_lyo Optimize lyophilization cycle with cryoprotectants check_lyo->optimize_lyo Yes check_lyo->solution No optimize_lyo->solution

Caption: Troubleshooting workflow for liposome aggregation and fusion.

Problem 2: My encapsulated drug is leaking from the liposomes.

Question: I am observing a decrease in the encapsulation efficiency of my drug over time. What are the potential reasons for this leakage?

Answer:

Drug leakage from liposomes is a sign of compromised membrane integrity. The primary causes are:

  • Chemical Degradation of Lipids:

    • Hydrolysis: The ester bonds in 16:0-18:1 EPC can be hydrolyzed, leading to the formation of lysophospholipids and free fatty acids. Lysolipids have a detergent-like effect and can destabilize the bilayer, causing leakage.[3] This process is accelerated at acidic and basic pH.

    • Oxidation: The double bond in the oleoyl (B10858665) (18:1) chain of 16:0-18:1 EPC is susceptible to oxidation.[4] Lipid peroxidation can alter the packing of the lipid bilayer, increasing its permeability and leading to drug leakage.

  • Physical Instability:

    • Temperature: Elevated temperatures increase the fluidity of the lipid bilayer, which can enhance the leakage of encapsulated contents. Storage at temperatures above the phase transition temperature for prolonged periods should be avoided if maximum retention is desired.

    • Osmotic Stress: A significant mismatch between the osmolarity of the internal and external aqueous phases can lead to vesicle swelling or shrinking, stressing the membrane and causing leakage.

Troubleshooting Workflow for Drug Leakage:

Troubleshooting Leakage start Drug Leakage Observed check_pH Check pH of Formulation start->check_pH ph_issue Is pH acidic or basic? check_pH->ph_issue adjust_ph Adjust to Neutral pH (6.5-7.5) ph_issue->adjust_ph Yes check_oxidation Assess Potential for Oxidation ph_issue->check_oxidation No solution Stable Encapsulation adjust_ph->solution oxidation_issue Exposed to oxygen/light? No antioxidants? check_oxidation->oxidation_issue prevent_oxidation Use degassed buffers, protect from light, add antioxidants oxidation_issue->prevent_oxidation Yes check_storage_T Review Storage Temperature oxidation_issue->check_storage_T No prevent_oxidation->solution storage_T_high Is temperature elevated? check_storage_T->storage_T_high optimize_storage_T Store at 4°C storage_T_high->optimize_storage_T Yes check_osmolarity Verify Osmolarity storage_T_high->check_osmolarity No optimize_storage_T->solution osmolarity_mismatch Is there an osmotic mismatch? check_osmolarity->osmolarity_mismatch adjust_osmolarity Match internal and external osmolarity osmolarity_mismatch->adjust_osmolarity Yes osmolarity_mismatch->solution No adjust_osmolarity->solution

Caption: Troubleshooting workflow for drug leakage from liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing 16:0-18:1 EPC liposomes?

A1: For optimal chemical stability and to minimize hydrolysis, it is recommended to store 16:0-18:1 EPC liposomes in a buffer with a pH between 6.5 and 7.5. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester bonds in the phospholipid.[3]

Q2: How does cholesterol affect the stability of 16:0-18:1 EPC liposomes?

A2: The inclusion of cholesterol in 16:0-18:1 EPC liposomes generally enhances their stability.[5] Cholesterol modulates the fluidity of the lipid bilayer, making it less permeable and reducing the leakage of encapsulated drugs. It also increases the rigidity of the membrane, which can make the liposomes more resistant to oxidative damage. A common molar ratio of 16:0-18:1 EPC to cholesterol is 70:30.

Q3: Can I freeze my 16:0-18:1 EPC liposome suspension for long-term storage?

A3: Freezing of liposome suspensions is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion and leakage upon thawing. If long-term storage in a solid state is required, lyophilization (freeze-drying) with the use of cryoprotectants is the preferred method.[6] For short-term storage, refrigeration at 4°C is advisable.

Q4: My DLS results show a high polydispersity index (PDI). What does this mean and how can I improve it?

A4: A high PDI (> 0.3) indicates that your liposome population is heterogeneous in size, which can affect the reproducibility and performance of your formulation. To achieve a more uniform size distribution, ensure that your size reduction method (e.g., extrusion or sonication) is optimized. For extrusion, ensure a sufficient number of passes through the polycarbonate membrane. For sonication, optimize the duration and power. It is also important to use high-purity lipids.

Data Presentation

Table 1: Factors Influencing the Stability of 16:0-18:1 EPC Liposomes

ParameterEffect on StabilityRecommendation
pH Acidic or alkaline pH increases the rate of hydrolysis.Maintain pH between 6.5 and 7.5.
Temperature High temperatures increase membrane fluidity and leakage. Freezing can cause irreversible damage.Store at 4°C. Avoid freezing the suspension.
Oxygen Promotes oxidation of the unsaturated oleoyl chain, leading to membrane damage.Use degassed buffers and protect from light. Consider adding antioxidants like alpha-tocopherol.
Cholesterol Increases membrane rigidity and reduces permeability.Incorporate cholesterol (e.g., at a 70:30 molar ratio with 16:0-18:1 EPC).
Ionic Strength High ionic strength can reduce the electrostatic repulsion between vesicles, leading to aggregation.Use buffers with physiological ionic strength.

Experimental Protocols

Protocol 1: Determination of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the liposome suspension with the same buffer used for formulation to a suitable concentration to avoid multiple scattering effects. A 20-fold dilution is a good starting point.[7]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to 25°C.

    • Select an appropriate measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Transfer the diluted and filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[7]

Protocol 2: Quantification of Drug Content by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Total Drug Content: Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a solvent such as methanol (B129727) or isopropanol (B130326) to the liposome suspension.

    • Free (Unencapsulated) Drug: Separate the liposomes from the external medium containing the free drug using methods like size exclusion chromatography or centrifugation.

    • Prepare a standard curve of the drug in the mobile phase.

  • HPLC Method:

    • Column: A C18 reverse-phase column is commonly used for the analysis of many drugs.

    • Mobile Phase: The composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid) will depend on the physicochemical properties of the drug.

    • Detection: Use a UV-Vis or fluorescence detector set to the appropriate wavelength for the drug of interest.

    • Flow Rate and Injection Volume: Optimize these parameters based on the column dimensions and desired separation.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify the drug concentration in the samples by comparing the peak areas to the standard curve.

Protocol 3: Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug:

    • Use a size exclusion chromatography (SEC) method, such as a spin column packed with Sephadex G-50, to separate the liposomes (which elute in the void volume) from the smaller, free drug molecules (which are retained in the column).

    • Equilibrate the column with the formulation buffer.

    • Apply the liposome suspension to the column and centrifuge to collect the liposome-containing eluate.

  • Quantification:

    • Measure the concentration of the drug in the initial liposome suspension (Total Drug) and in the eluate (Encapsulated Drug) using a validated analytical method like HPLC (as described in Protocol 2) or a spectroscopic method if the drug has a suitable chromophore.

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (Encapsulated Drug / Total Drug) x 100

References

Technical Support Center: 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC chloride). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this cationic lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

A: this compound is a cationic phospholipid derivative. Its structure consists of a glycerol (B35011) backbone with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, both attached via ester bonds . The head group is an ethylphosphocholine, which gives the molecule a positive charge, balanced by a chloride counter-ion.[1][2]

It is important to note that this is an acyl lipid, not an ether-linked lipid. The term "EPC" refers to ethylphosphocholine. The molecule is a triester of a biological lipid structure.[3][4] This structure is considered chemically stable and is biodegradable, with low toxicity, making it suitable for applications like lipofection and drug delivery.[2][3][5]

Q2: What are the primary degradation pathways for this compound?

A: Despite its general stability, this compound can degrade under certain conditions, primarily through two pathways:

  • Ester Bond Hydrolysis: This is the most common pathway for acyl lipids. It involves the cleavage of the ester bonds linking the fatty acid chains to the glycerol backbone, typically accelerated by acidic or basic conditions and the presence of water. This results in the release of free fatty acids (palmitic acid and oleic acid) and the formation of lyso-lipid species.

  • Oxidation of the Oleoyl (B10858665) Chain: The carbon-carbon double bond in the oleoyl (18:1) chain at the sn-2 position is susceptible to oxidation.[6][7] This can be initiated by exposure to air (oxygen), light, or trace metal ions. The oxidation of the similar molecule 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) has been shown to yield products like aldehydes and carboxylic acids upon cleavage of the double bond.[7][8]

Degradation_Pathways cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products EPC This compound Hydrolysis Ester Hydrolysis (H₂O, pH extremes) EPC->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) EPC->Oxidation FFA Free Fatty Acids (Palmitic Acid, Oleic Acid) Hydrolysis->FFA Lyso Lyso-EPC Hydrolysis->Lyso Aldehydes Aldehydes Oxidation->Aldehydes Carboxylics Carboxylic Acids Oxidation->Carboxylics Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage 1. Verify Lipid Storage (-20°C, protected from light/air?) Start->Check_Storage Purity_Test 2. Assess Lipid Purity (Perform TLC or HPLC analysis) Check_Storage->Purity_Test Decision Degradation Detected? Purity_Test->Decision Discard 3a. Discard Old Stock Procure new, high-purity lipid Decision->Discard  Yes Check_Exp 3b. Investigate Experimental Conditions (pH, buffers, temp) Decision->Check_Exp  No End_Bad Problem Identified: Lipid Degradation Discard->End_Bad End_Good Problem Likely Not Lipid Stock Purity Check_Exp->End_Good

References

Technical Support Center: Cationic Lipid Transfection with 16:0-18:1 EPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cationic lipid transfection using 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-18:1 EPC and why is it used for transfection?

16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) is a cationic lipid used for creating liposomes and lipid nanoparticles for the delivery of nucleic acids (like DNA and RNA) into cells.[1][2] Its positive charge facilitates the encapsulation of negatively charged nucleic acids, and its lipid structure allows it to fuse with cell membranes to deliver its cargo.[][4] It is also noted for being biodegradable and having low toxicity.[5]

Q2: What are the key factors influencing the efficiency of transfection with 16:0-18:1 EPC?

The success of transfection is dependent on several factors, including:

  • Lipid-to-Nucleic Acid Ratio: The charge ratio between the cationic lipid and the nucleic acid is critical for efficient complex formation and cellular uptake.[]

  • Cell Type and Health: Different cell lines have varying susceptibility to transfection, and healthy, actively dividing cells generally show better results.[]

  • Presence of Serum: Serum components can interact with lipid-nucleic acid complexes (lipoplexes), potentially reducing transfection efficiency.[6]

  • Quality of Nucleic Acid: The purity and integrity of the DNA or RNA being delivered are paramount for successful gene expression.

Q3: How does 16:0-18:1 EPC compare to other cationic lipids?

16:0-18:1 EPC is a fixed cationic lipid, meaning it carries a permanent positive charge.[7] While this ensures strong binding to nucleic acids, it can also lead to toxicity at higher concentrations.[7] In contrast, ionizable lipids are engineered to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome, which can reduce toxicity and improve in vivo delivery.[7]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal Lipid-to-Nucleic Acid Ratio Perform a titration experiment to determine the optimal ratio for your specific cell line and nucleic acid. Start with a range of ratios (e.g., 1:1, 2:1, 4:1 by weight) and assess both transfection efficiency and cell viability.
Poor Lipoplex Formation Ensure that the lipid and nucleic acid are diluted in a serum-free medium before complexation. Incubate the mixture for the recommended time (typically 15-30 minutes) to allow for stable complex formation.[]
Cell Health and Density Use cells that are in the logarithmic growth phase and ensure they are seeded at an appropriate density. Overly confluent or sparse cultures can lead to poor transfection.
Presence of Serum during Transfection Transfect cells in a serum-free medium or a reduced-serum medium, as serum proteins can interfere with lipoplex uptake.[6] If serum is necessary for cell viability, it can be added a few hours post-transfection.
Inefficient Endosomal Escape Some cationic lipid formulations may benefit from the inclusion of a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which can facilitate the release of nucleic acids from the endosome.
Problem 2: High Cell Toxicity/Death
Potential Cause Recommended Solution
High Concentration of Cationic Lipid Reduce the amount of 16:0-18:1 EPC used in the transfection. High concentrations of fixed cationic lipids can be toxic to cells.[7] Optimize the lipid-to-nucleic acid ratio to use the minimum amount of lipid necessary for efficient transfection.
Prolonged Exposure to Lipoplexes Limit the incubation time of the cells with the lipoplexes. After the initial incubation period (e.g., 4-6 hours), replace the transfection medium with a fresh, complete growth medium.
Poor Quality of Transfection Reagents Ensure that the 16:0-18:1 EPC and other lipids are of high purity and have been stored correctly to prevent degradation.
Sensitive Cell Line Some cell lines are inherently more sensitive to cationic lipids. If toxicity remains an issue, consider testing a different cationic lipid or a non-lipid-based transfection method.

Experimental Protocols

General Protocol for Cationic Lipid Transfection using 16:0-18:1 EPC

This protocol provides a starting point and should be optimized for your specific experimental conditions.

Materials:

  • 16:0-18:1 EPC

  • Helper lipid (e.g., DOPE) (optional)

  • Nucleic acid (plasmid DNA or RNA)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Cells to be transfected

  • Appropriate cell culture plates and reagents

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a culture plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation of Lipid Solution:

    • Prepare a stock solution of 16:0-18:1 EPC (and helper lipid, if used) in a suitable organic solvent like chloroform.

    • In a sterile tube, evaporate the desired amount of lipid stock solution to form a thin lipid film.

    • Hydrate the lipid film with serum-free medium by vortexing or sonication to form liposomes.

  • Preparation of Nucleic Acid Solution: Dilute the nucleic acid in a separate tube with serum-free medium.

  • Formation of Lipoplexes:

    • Gently mix the lipid solution with the nucleic acid solution.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipid-nucleic acid complexes (lipoplexes).[]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with a fresh, complete growth medium (containing serum).

    • Culture the cells for 24-72 hours before assaying for gene expression.

Data Presentation

While specific quantitative data for 16:0-18:1 EPC transfection efficiency and cytotoxicity across various cell lines is not extensively available in the provided search results, researchers should maintain a structured record of their optimization experiments. The following table template can be used for this purpose.

Table 1: Example Data Table for Transfection Optimization

Cell LineNucleic AcidLipid:NA Ratio (w/w)Transfection Efficiency (%)Cell Viability (%)Notes
HEK293pEGFP-N11:1
HEK293pEGFP-N12:1
HEK293pEGFP-N14:1
HeLapEGFP-N11:1
HeLapEGFP-N12:1
HeLapEGFP-N14:1

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complexation cluster_transfection Transfection cluster_post Post-Transfection Cell_Seeding Seed Cells (24h prior) Lipid_Prep Prepare 16:0-18:1 EPC Liposomes Mixing Mix Lipid and Nucleic Acid Lipid_Prep->Mixing NA_Prep Dilute Nucleic Acid NA_Prep->Mixing Incubation Incubate (15-30 min) Mixing->Incubation Add_Complexes Add Lipoplexes to Cells Incubation->Add_Complexes Cell_Incubation Incubate (4-6h) Add_Complexes->Cell_Incubation Change_Medium Replace with Fresh Medium Cell_Incubation->Change_Medium Assay Assay for Gene Expression (24-72h) Change_Medium->Assay Troubleshooting_Logic Start Transfection Experiment Low_Efficiency Low Transfection Efficiency? Start->Low_Efficiency High_Toxicity High Cell Toxicity? Low_Efficiency->High_Toxicity No Optimize_Ratio Optimize Lipid:NA Ratio Low_Efficiency->Optimize_Ratio Yes Reduce_Lipid Reduce Lipid Concentration High_Toxicity->Reduce_Lipid Yes Successful Successful Transfection High_Toxicity->Successful No Check_Cells Check Cell Health & Density Optimize_Ratio->Check_Cells Reduce_Serum Reduce Serum Check_Cells->Reduce_Serum Reduce_Serum->High_Toxicity Reduce_Incubation Shorten Incubation Time Reduce_Lipid->Reduce_Incubation Unsuccessful Problem Persists Reduce_Incubation->Unsuccessful

References

factors affecting POEPC liposome size and charge

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the factors that affect the size and charge of POEPC liposomes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the size of my POEPC liposomes?

A1: The final size of your POEPC liposomes is a result of several critical factors throughout the preparation process. These include:

  • Preparation Method: The technique you employ to create the liposomes is a major determinant of their initial size and polydispersity. Common methods like thin-film hydration typically produce large, multilamellar vesicles (MLVs) that require further processing to reduce their size.

  • Downsizing Technique: Subsequent processing steps such as sonication or extrusion are used to reduce the size of the initial liposomes.

    • Sonication: The duration and intensity of sonication will directly impact the final liposome (B1194612) size. Longer sonication times generally lead to smaller vesicles.[1][2]

    • Extrusion: The pore size of the polycarbonate membrane used during extrusion is a key factor in controlling the upper size limit of the liposomes. Multiple passes through the extruder can help to achieve a more uniform size distribution.[3]

  • Lipid Composition: The inclusion of other lipids, such as neutral "helper" lipids (e.g., DOPE or cholesterol), can influence the packing of the lipid bilayer and, consequently, the size and stability of the liposomes.[4][5]

  • Ionic Strength of the Hydration Buffer: The ionic strength of the buffer used to hydrate (B1144303) the lipid film can affect liposome size. High ionic strength can lead to an increase in particle size.[6]

Q2: How can I control the surface charge (Zeta Potential) of my POEPC liposomes?

A2: The surface charge of liposomes is a critical parameter for their stability and interaction with biological systems. For POEPC liposomes, the charge is primarily influenced by:

  • POEPC Concentration: As POEPC is a cationic lipid, its molar ratio in the lipid formulation is the main determinant of the positive surface charge.

  • pH of the Buffer: The pH of the surrounding medium can influence the surface charge of the liposomes. For cationic lipids, the positive charge is generally maintained over a wide pH range, but extreme pH values can affect the overall zeta potential.

  • Ionic Strength: The ionic strength of the buffer can impact the measured zeta potential. An increase in ionic strength can lead to a decrease in the magnitude of the zeta potential due to charge screening effects.[7]

  • Inclusion of Other Charged Lipids: While POEPC is cationic, incorporating other charged lipids (either anionic or cationic) will directly alter the net surface charge of the liposomes.

Q3: My POEPC liposomes are aggregating. What could be the cause and how can I prevent it?

A3: Aggregation of liposomes is a common issue that can compromise the quality and usability of your formulation. The primary reasons for aggregation in POEPC liposome preparations include:

  • Insufficient Surface Charge: A low zeta potential (close to neutral) can lead to a lack of electrostatic repulsion between liposomes, causing them to aggregate. Ensure your formulation has a sufficiently high positive charge.

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charges of the liposomes, reducing the electrostatic repulsion and promoting aggregation.[6] Consider using a buffer with lower ionic strength.

  • Improper Storage: Storing liposomes at inappropriate temperatures or for extended periods can lead to instability and aggregation. It is generally recommended to store liposomes at 4°C and use them within a reasonable timeframe.

  • Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can interact with the phosphate (B84403) groups of phospholipids (B1166683) and induce aggregation. If their presence is not required, consider using a buffer without these ions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with POEPC liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Liposome size is too large. - Insufficient sonication time or power.- Extrusion membrane pore size is too large.- Incomplete hydration of the lipid film.- Increase sonication duration or power, ensuring the sample is kept cool to prevent lipid degradation.- Use an extrusion membrane with a smaller pore size.- Ensure the lipid film is thin and evenly distributed before hydration. Hydrate above the lipid's phase transition temperature.
Liposome size is too small. - Excessive sonication time or power.- Reduce the duration or intensity of sonication.
High Polydispersity Index (PDI). - Inconsistent sonication.- Insufficient number of extrusion cycles.- Aggregation of liposomes.- Use a probe sonicator for more consistent energy delivery.- Increase the number of passes through the extruder (typically 11-21 passes are recommended).- Address potential causes of aggregation (see FAQ Q3).
Low or inconsistent Zeta Potential. - Incorrect pH of the buffer.- High ionic strength of the buffer.- Inaccurate measurement due to sample dilution.- Verify and adjust the pH of your buffer.- Reduce the ionic strength of the buffer if possible.- Ensure the sample is appropriately diluted for zeta potential measurement according to the instrument's guidelines.
Liposome suspension is cloudy or contains visible aggregates. - Aggregation due to low surface charge or high ionic strength.- Presence of multilamellar vesicles (MLVs).- Review the formulation to ensure sufficient cationic lipid content.- Decrease the ionic strength of the buffer.- Ensure thorough downsizing (sonication or extrusion) to break down MLVs.

Experimental Protocols

Below are detailed methodologies for common experiments related to the preparation and characterization of POEPC liposomes.

Protocol 1: Preparation of POEPC Liposomes by Thin-Film Hydration Followed by Extrusion

This protocol describes a standard method for producing unilamellar POEPC liposomes of a defined size.

Materials:

  • POEPC and other lipids (e.g., cholesterol, DOPE)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes for the extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of POEPC and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film. b. Agitate the flask by gentle swirling or vortexing to disperse the lipid film, which will form a milky suspension of multilamellar vesicles (MLVs). This should also be done at a temperature above the lipid's phase transition temperature.

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to one of the syringes. c. Pass the suspension through the membrane to the other syringe. Repeat this process for a recommended 11 to 21 passes to ensure a homogenous size distribution. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Storage: a. Store the resulting unilamellar liposome suspension at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.

Protocol 2: Characterization of Liposome Size and Zeta Potential

This protocol outlines the standard procedures for measuring the size and surface charge of your prepared POEPC liposomes.

Materials:

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Cuvettes for DLS and zeta potential measurements

  • Prepared POEPC liposome suspension

  • Filtration unit (0.22 µm filter, optional)

Procedure:

  • Sample Preparation: a. If necessary, filter the liposome suspension through a 0.22 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement. b. Dilute a small aliquot of the liposome suspension with the hydration buffer to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Size Measurement (DLS): a. Transfer the diluted sample to a DLS cuvette. b. Place the cuvette in the DLS instrument. c. Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement. d. The instrument will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the liposomes.

  • Zeta Potential Measurement: a. Transfer the diluted sample to a zeta potential measurement cell. b. Place the cell in the instrument. c. Set the instrument parameters and initiate the measurement. d. The instrument will report the zeta potential of the liposomes in millivolts (mV).

Visualizations

Experimental Workflow for POEPC Liposome Preparation and Characterization

G Workflow for POEPC Liposome Preparation cluster_prep Liposome Preparation cluster_char Characterization cluster_storage Storage prep1 1. Dissolve Lipids in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer to form MLVs prep2->prep3 prep4 4. Downsize MLVs (Extrusion or Sonication) prep3->prep4 char1 5. Measure Size (DLS) prep4->char1 Analyze Sample char2 6. Measure Zeta Potential prep4->char2 Analyze Sample store1 7. Store at 4°C char1->store1 char2->store1

Caption: A flowchart illustrating the key steps in preparing and characterizing POEPC liposomes.

Factors Influencing POEPC Liposome Properties

G Key Factors Affecting POEPC Liposome Characteristics cluster_factors Influencing Factors cluster_properties Resulting Properties factor1 Lipid Composition (POEPC ratio, helper lipids) prop1 Liposome Size factor1->prop1 prop2 Surface Charge (Zeta Potential) factor1->prop2 prop3 Stability & Aggregation factor1->prop3 factor2 Preparation Method (Thin-film, etc.) factor2->prop1 factor3 Downsizing Technique (Extrusion, Sonication) factor3->prop1 factor4 Buffer Properties (pH, Ionic Strength) factor4->prop1 factor4->prop2 factor4->prop3

Caption: A diagram showing the relationships between experimental factors and the resulting properties of POEPC liposomes.

References

Technical Support Center: 16:0-18:1 EPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-18:1 EPC and why is it used to create vesicles?

A1: 16:0-18:1 EPC, also known as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), is a common, naturally occurring phospholipid. It is frequently used in the formation of liposomes and vesicles for research and drug delivery applications due to its biocompatibility and ability to form stable bilayer membranes that can encapsulate both hydrophilic and hydrophobic molecules. The 16:0 (palmitoyl) and 18:1 (oleoyl) acyl chains provide a balance of saturation and unsaturation, influencing the fluidity and phase transition temperature of the resulting membrane.

Q2: What are the primary factors that cause 16:0-18:1 EPC vesicle aggregation?

A2: Several factors can contribute to the aggregation of 16:0-18:1 EPC vesicles. These include suboptimal pH, high ionic strength of the buffer, inappropriate temperature during preparation and storage, high lipid concentration, and the absence of stabilizing agents like cholesterol.[1][2][3][4]

Q3: How does pH affect the stability of EPC vesicles?

A3: The pH of the buffer is a critical factor in maintaining the stability of EPC vesicles. A pH below 4.0 can significantly increase the rate of lipid hydrolysis, leading to vesicle degradation and aggregation.[1] For optimal stability, it is recommended to use a buffer with a pH of 6.5 or higher.[1]

Q4: What is the role of ionic strength in vesicle aggregation?

A4: The ionic strength of the suspension medium can influence the electrostatic repulsion between vesicles. While some studies on EPC/cholesterol liposomes have shown that ionic strength does not significantly affect lipid hydrolysis, high salt concentrations can screen the surface charge of the vesicles, reducing the repulsive forces and potentially leading to aggregation.[1][2] This effect is more pronounced for charged lipid vesicles but can also impact neutral vesicles.

Q5: Can the storage temperature impact the long-term stability of my 16:0-18:1 EPC vesicles?

A5: Yes, storage temperature is crucial. Storing vesicles at low temperatures, such as 4°C, can slow down lipid hydrolysis and other degradation processes.[3] However, it is important to be aware of the phase transition temperature (Tm) of the lipid. For 16:0-18:1 EPC (POPC), the Tm is -2°C.[5] Processing or storing vesicles below their Tm can lead to the formation of unstable structures that are more prone to aggregation.[3]

Q6: What is the effect of adding cholesterol to my 16:0-18:1 EPC vesicle formulation?

A6: The inclusion of cholesterol is a common strategy to enhance the stability of phospholipid vesicles. Cholesterol modulates the fluidity of the lipid bilayer, increasing its rigidity and reducing permeability.[6][7] This can help to prevent vesicle fusion and aggregation, particularly over extended storage periods.[3]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter with 16:0-18:1 EPC vesicle aggregation.

Issue 1: Vesicle suspension appears cloudy or contains visible aggregates immediately after preparation.

This often indicates a problem with the vesicle formation process itself.

Potential Cause Recommended Solution
Incorrect Processing Temperature Ensure that all preparation steps, especially extrusion or sonication, are performed above the phase transition temperature (Tm) of 16:0-18:1 EPC (-2°C). Processing at room temperature is generally safe.[5]
High Lipid Concentration High lipid concentrations increase the likelihood of vesicle collision and aggregation. Try preparing the vesicles at a lower lipid concentration.
Suboptimal Buffer Conditions Verify that the pH of your buffer is within the optimal range (ideally pH 6.5 or higher) to minimize lipid hydrolysis.[1] Also, consider the ionic strength of your buffer; very high salt concentrations may promote aggregation.[2]
Ineffective Size Reduction If using extrusion, ensure the membrane pore size is appropriate for your desired vesicle size and that you have performed a sufficient number of passes (typically 11-21) to achieve a monodisperse population. For sonication, ensure adequate power and time to form small unilamellar vesicles.
Issue 2: Vesicles appear stable initially but aggregate over time during storage.

This suggests issues with the long-term stability of the formulation or storage conditions.

Potential Cause Recommended Solution
Lipid Hydrolysis Over time, phospholipids (B1166683) can hydrolyze, forming lysolipids and free fatty acids that can destabilize the vesicles.[3] Storing vesicles at 4°C can slow this process. Ensure your buffer pH is not acidic, as this accelerates hydrolysis.[1]
Lack of Stabilizing Agents Formulations without stabilizing agents like cholesterol are more susceptible to aggregation over time.[3] Consider incorporating cholesterol into your lipid mixture to improve membrane rigidity and stability.[6][7]
Inappropriate Storage Temperature As mentioned, storage at 4°C is generally recommended. Avoid freezing the vesicle suspension unless appropriate cryoprotectants are included, as freeze-thaw cycles can induce aggregation.[8]
Oxygen Exposure The unsaturated oleoyl (B10858665) chain in 16:0-18:1 EPC can be susceptible to oxidation. While not directly causing aggregation, oxidation can compromise membrane integrity. Storing samples under an inert gas like argon or nitrogen can mitigate this.

Experimental Protocols

Protocol 1: Preparation of Stable 16:0-18:1 EPC Vesicles by Extrusion

This protocol describes the thin-film hydration method followed by extrusion to produce large unilamellar vesicles (LUVs).

  • Lipid Film Formation:

    • Dissolve 16:0-18:1 EPC (and cholesterol, if used, typically at a 2:1 or 3:1 molar ratio of EPC to cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The volume of the buffer should result in the desired final lipid concentration.

    • Vortex the flask vigorously to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion (Size Reduction):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Transfer the MLV suspension to one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of times (e.g., 11 or 21 passes). The final vesicle suspension should be in the opposite syringe from where it started.

    • After extrusion, the vesicle suspension should appear more translucent.

  • Storage:

    • Store the final vesicle suspension at 4°C. For long-term storage, consider sterile filtration and storage under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_storage Storage dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporate Solvent hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate Add Aqueous Buffer & Vortex extrude Extrude through Membrane (Forms LUVs) hydrate->extrude Size Reduction store Store at 4°C extrude->store

Caption: Workflow for preparing stable 16:0-18:1 EPC vesicles.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation (During Storage) start Vesicle Aggregation Observed temp Incorrect Processing Temperature? start->temp Immediately after prep hydrolysis Lipid Hydrolysis? start->hydrolysis During storage conc High Lipid Concentration? temp->conc No fix_temp Process above Tm temp->fix_temp Yes buffer_prep Suboptimal Buffer (pH, Ionic Strength)? conc->buffer_prep No fix_conc Lower Lipid Concentration conc->fix_conc Yes fix_buffer_prep Adjust pH and Ionic Strength buffer_prep->fix_buffer_prep Yes stabilizer No Stabilizing Agent? hydrolysis->stabilizer No fix_hydrolysis Store at 4°C, Check pH hydrolysis->fix_hydrolysis Yes storage_temp Improper Storage Temperature? stabilizer->storage_temp No fix_stabilizer Add Cholesterol stabilizer->fix_stabilizer Yes fix_storage_temp Store at 4°C, Avoid Freezing storage_temp->fix_storage_temp Yes

Caption: Troubleshooting logic for EPC vesicle aggregation.

References

Technical Support Center: Scaling Up POEPC Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the production of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when transitioning from lab-scale to large-scale liposome (B1194612) production?

A1: The main hurdles in scaling up liposome production include maintaining batch-to-batch consistency, controlling critical quality attributes like particle size and drug loading, ensuring sterility, and managing costs.[1][2] Processes that are simple at the lab bench, such as thin-film hydration, often become difficult to control in large volumes, leading to variability.[1][3] Furthermore, ensuring sterile filtration and long-term stability of the final product are significant technological challenges.[4][5]

Q2: Which manufacturing methods are most suitable for industrial-scale liposome production?

A2: While thin-film hydration is common in laboratory settings, it is not easily scalable.[1] For industrial production, methods like ethanol (B145695) injection, microfluidics, and high-pressure homogenization are preferred.[1][6][7] Microfluidics, in particular, offers precise control over particle size and allows for reproducible, scalable manufacturing, bridging the gap between lab-scale and industrial production.[2][8][9]

Q3: Why is particle size control so critical during scale-up?

A3: Consistent particle size is crucial because it directly impacts the liposome's in vivo performance, including its circulation time, biodistribution, and efficacy.[][11] Smaller liposomes may be more readily taken up by cells, enhancing biocompatibility and drug delivery.[] Good control over particle size and distribution is also essential for efficient downstream processing, especially sterile filtration.[5][12]

Q4: What regulatory aspects should be considered during the scale-up process?

A4: Regulatory bodies like the FDA emphasize the maturity and validation of manufacturing methods.[13] It is crucial to demonstrate consistent and reproducible production at the manufacturing scale.[13][14] Since liposomal formulations cannot be terminally sterilized, aseptic processing and validated sterile filtration are mandatory for injectable products.[13] Any significant change to the manufacturing process requires re-validation.[13]

Troubleshooting Guides

This section addresses specific problems you may encounter during the scale-up of POEPC liposome production.

Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Across Batches

A common challenge during scale-up is the loss of the tight size control achieved at the lab scale, leading to batch-to-batch variability.[1][14]

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Hydration At large volumes, achieving uniform hydration of the lipid film is difficult.[1] This can result in a heterogeneous mix of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs).[15] Solution: Ensure the hydration buffer is maintained at a temperature above the phase transition temperature (Tc) of POEPC and use robust agitation methods (e.g., mechanical stirring) to ensure the entire lipid cake is hydrated evenly.
Inconsistent Downsizing Process Methods like extrusion or homogenization can yield different results at larger scales due to non-uniform pressure or shear forces.[1][] Solution: For extrusion, monitor pressure closely and ensure it remains consistent. Consider multiple passes to achieve a narrower size distribution.[5] For homogenization, optimize the number of cycles and pressure to balance size reduction with the risk of damaging the liposomes.[]
Lipid Aggregation High lipid concentrations required for scale-up can increase the likelihood of aggregation before or after downsizing.[16] Solution: Evaluate the zeta potential of the formulation. A value greater than ±20 mV typically provides enough electrostatic repulsion to prevent aggregation. If needed, incorporate a small percentage of a charged lipid into the formulation.[16]
Microfluidic Parameter Drift In continuous systems like microfluidics, changes in flow rates or ratios can alter particle size.[17] Solution: Calibrate pumps regularly. Use a machine learning model or a design of experiments (DoE) approach to understand how parameters like Flow Rate Ratio (FRR) and Total Flow Rate (TFR) affect POEPC liposome size, allowing for precise control.[9][17]

G cluster_method Identify Production Method cluster_extrusion_checks Extrusion/Homogenization Checks cluster_microfluidics_checks Microfluidics Checks start Inconsistent Size / High PDI extrusion Extrusion/ Homogenization start->extrusion Batch Process microfluidics Microfluidics start->microfluidics Continuous Process check_pressure Verify Pressure/ Shear Force extrusion->check_pressure check_frr Validate Flow Rate Ratio (FRR) microfluidics->check_frr check_hydration Assess Hydration Uniformity check_pressure->check_hydration check_temp Check Temperature (> Tc) check_hydration->check_temp check_membrane Inspect Membrane for Clogging check_temp->check_membrane end_node Consistent Size / Low PDI check_membrane->end_node All Parameters Optimized check_tfr Validate Total Flow Rate (TFR) check_frr->check_tfr check_lipid_conc Confirm Lipid Concentration check_tfr->check_lipid_conc check_lipid_conc->end_node All Parameters Optimized

Problem 2: Low or Variable Drug Encapsulation Efficiency (EE)

Scaling up can negatively impact the amount of drug successfully loaded into the POEPC liposomes, a critical factor for therapeutic efficacy.[2][18]

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid Ratio The optimal ratio at a small scale may not hold during scale-up due to changes in kinetics and volumes.[19] Solution: Re-optimize the drug-to-lipid molar ratio for the scaled-up process. A common starting point is between 1:50 and 1:100, but this requires empirical validation.[19]
Inefficient Loading Method Passive loading of hydrophilic drugs often results in very low EE (~1%), which is not economically viable at a large scale.[20] Solution: Switch to an active loading method. For weakly basic or acidic drugs, creating a transmembrane pH or ammonium (B1175870) sulfate (B86663) gradient can dramatically increase EE.[16]
Drug Precipitation Changes in solvent composition or concentration during scale-up can cause the drug to precipitate before it can be encapsulated. Solution: Ensure the drug remains fully solubilized in the initial stages. For hydrophobic drugs, dissolving them with the lipids in the organic phase is crucial.[21] For hydrophilic drugs, ensure the aqueous phase has the correct pH and ionic strength to maintain solubility.[4]
Premature Drug Leakage Liposomes may form properly but fail to retain the drug due to membrane instability.[22] Solution: Evaluate the lipid composition. While POEPC is the primary lipid, adding cholesterol (e.g., 30-40 mol%) can increase bilayer rigidity and reduce leakage.[11] The storage buffer and temperature should also be optimized to be well below the lipid's phase transition temperature.[16][23]

G cluster_formulation Formulation Parameters cluster_process Process Parameters ee Encapsulation Efficiency (EE) drug_lipid_ratio Drug-to-Lipid Ratio drug_lipid_ratio->ee lipid_comp Lipid Composition (e.g., +Cholesterol) lipid_comp->ee drug_props Drug Properties (Solubility, pKa) drug_props->ee loading_method Loading Method (Active vs. Passive) loading_method->ee hydration_buffer Hydration Buffer (pH, Ionic Strength) hydration_buffer->ee temp Temperature temp->ee

Problem 3: Challenges with Sterile Filtration

Sterile filtration of liposome suspensions is a major bottleneck in large-scale production, often leading to filter clogging, product loss, and potential failure to retain bacteria.[12][15]

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Filter Pore Clogging Liposomes, especially those with a wide size distribution or larger than the filter pore size (typically 0.22 µm), can block the filter membrane, reducing throughput.[5][12] Solution: Ensure the liposome population has a narrow size distribution with a mean diameter well below 200 nm.[24] Consider using a pre-filter with a larger pore size (e.g., 0.45 µm) to remove any larger aggregates before the final sterilizing-grade filter.[12]
Low Volumetric Throughput The deformable nature of liposomes can lead to low flow rates and require excessively large filter surface areas, increasing costs.[15] Solution: Optimize filtration pressure. Increasing the differential pressure (e.g., to 2.07 bar or 30 psi) can significantly improve throughput by minimizing adsorption and maximizing membrane surface area use.[5][12]
Bacterial Retention Failure The physicochemical properties of the liposome formulation can sometimes compromise the bacterial retention capabilities of standard sterilizing filters.[12] Solution: Select a filter membrane validated for liposomal formulations. Polyethersulfone (PES) membranes, particularly in a double-layer 0.2 µm configuration, have shown superior performance and bacterial retention for liposome filtration.[12][15] Always conduct bacterial challenge studies with the specific POEPC formulation to validate the chosen filter.[5]
Liposome Deformation/Loss High shear forces during filtration can potentially deform liposomes or cause a loss of encapsulated drug.[25] Solution: While higher pressure can improve throughput, it must be balanced against its potential impact on product integrity. Conduct studies to compare liposome characteristics (size, PDI, EE) before and after filtration at different pressures to find an optimal range.

Data Summary: Impact of Process Parameters on Filtration Throughput

The following table summarizes findings on how liposome size and filtration pressure affect volumetric throughput, based on studies with similar lipid formulations.

Parameter ChangedInitial ConditionOptimized ConditionFold Increase in ThroughputReference
Liposome Size 179.0 nm127.3 nm>40x[12]
Differential Pressure 0.7 bar4.1 bar>18x[12]
Differential Pressure 0.3 bar2.1 bar>10x[12]

Experimental Protocols

Protocol 1: Scalable Liposome Production via Thin-Film Hydration and Extrusion

This protocol describes a standard method adaptable for pilot-scale production.

  • Lipid Film Formation:

    • Dissolve POEPC and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a large round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the vessel wall. Ensure the temperature is appropriate for the chosen solvent.

    • Place the vessel under high vacuum for at least 2 hours to remove residual solvent.[26]

  • Hydration:

    • Add the aqueous buffer (containing the hydrophilic drug, if using passive loading) to the flask. The buffer temperature must be above the phase transition temperature (Tc) of POEPC.

    • Hydrate the lipid film for 1 hour with continuous, vigorous agitation (e.g., using an overhead mechanical stirrer) to form a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a large-scale, temperature-controlled extruder (e.g., a Lipex™ extruder).

    • Maintain the temperature above the lipid's Tc throughout the process.

    • Extrude the suspension sequentially through polycarbonate membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm).

    • Perform 5-10 passes through the final target membrane (e.g., 100 nm) to achieve a uniform size distribution.[27]

    • Monitor and maintain a consistent extrusion pressure throughout the process.[]

  • Purification:

    • Remove unencapsulated drug and other impurities using a scalable method like tangential flow filtration (TFF) or size exclusion chromatography (SEC). TFF is generally preferred for industrial scale.

  • Sterile Filtration:

    • Filter the final liposome suspension through a validated 0.22 µm sterilizing-grade filter into a sterile receiving vessel under aseptic conditions.[13]

G raw_materials 1. Lipid Dissolution (POEPC + Solvent) film_formation 2. Thin Film Formation (Rotary Evaporation) raw_materials->film_formation hydration 3. Hydration (Aqueous Buffer + Agitation) film_formation->hydration extrusion 4. Size Reduction (High-Pressure Extrusion) hydration->extrusion purification 5. Purification (Tangential Flow Filtration) extrusion->purification sterilization 6. Sterile Filtration (0.22 µm Filter) purification->sterilization final_product Final Liposome Product sterilization->final_product

References

Technical Support Center: 16:0-18:1 EPC Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of pH on the stability of 16:0-18:1 EPC liposomes?

A1: The pH of the surrounding medium can significantly influence the stability of 16:0-18:1 EPC liposomes by affecting the hydrolysis of the ester bonds in the phospholipid structure. Generally, both acidic and alkaline conditions can accelerate lipid hydrolysis compared to a neutral pH. This can lead to changes in liposome (B1194612) size, an increase in the polydispersity index (PDI), and leakage of encapsulated contents. For instance, some studies have shown that liposome stability can decrease by as much as 50% in acidic solutions.

Q2: My 16:0-18:1 EPC liposomes are aggregating at acidic pH. What could be the cause and how can I prevent it?

A2: Aggregation of liposomes at acidic pH can be attributed to a reduction in the surface charge of the vesicles. While 16:0-18:1 EPC is a cationic lipid, changes in the overall surface potential due to interactions with the buffer components and potential hydrolysis can lead to a decrease in electrostatic repulsion between liposomes, causing them to aggregate. To mitigate this, consider the following:

  • Incorporate a charged lipid: Including a lipid with a net charge at the desired pH can enhance electrostatic stabilization.

  • PEGylation: The addition of PEGylated lipids to the formulation can provide steric hindrance, preventing close apposition and aggregation of liposomes.

  • Optimize buffer composition: The type and ionic strength of the buffer can influence surface charge. Experiment with different buffer systems to find one that minimizes aggregation.

Q3: I am observing significant leakage of my encapsulated drug from the liposomes at neutral and slightly alkaline pH. What is happening?

A3: Leakage at neutral and alkaline pH can be a result of lipid hydrolysis, particularly of the ester linkages in the EPC molecule. This process can be base-catalyzed, leading to the formation of lysolipids and fatty acids, which disrupt the integrity of the lipid bilayer. To address this, you can:

  • Incorporate cholesterol: Cholesterol is known to increase the packing density and mechanical rigidity of the lipid bilayer, which can reduce the rate of hydrolysis and subsequent drug leakage.

  • Use lipids with ether linkages: If compatible with your application, consider using lipids with ether bonds instead of ester bonds, as they are more resistant to hydrolysis.

  • Storage conditions: Store liposome formulations at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

Q4: How does the zeta potential of 16:0-18:1 EPC liposomes change with pH?

A4: As 16:0-18:1 EPC is a cationic lipid, liposomes formulated with it will generally exhibit a positive zeta potential. The magnitude of this positive charge can be influenced by the pH of the medium. In acidic conditions, the zeta potential may become more positive due to the protonation of any available basic groups. Conversely, in alkaline conditions, the zeta potential may become less positive. It is important to measure the zeta potential of your specific formulation at the relevant pH values to understand its colloidal stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Liposome Size and PDI Over Time - Aggregation due to insufficient surface charge. - Fusion of liposomes. - Hydrolysis of lipids leading to structural changes.- Measure zeta potential to assess surface charge; consider adding charged lipids. - Incorporate PEGylated lipids for steric stabilization. - Optimize storage conditions (e.g., lower temperature, appropriate buffer). - Add cholesterol to improve membrane rigidity.
Significant Drug Leakage - Disruption of the lipid bilayer due to hydrolysis. - Phase transition of the lipid membrane at the experimental temperature. - Interaction of the encapsulated drug with the lipid membrane.- Analyze lipid degradation products to confirm hydrolysis. - Incorporate cholesterol to decrease membrane permeability. - Ensure the experimental temperature is below the phase transition temperature (Tm) of the lipid mixture. - Evaluate the physicochemical properties of the drug and its potential to destabilize the membrane.
Inconsistent Results Between Batches - Variability in liposome preparation method. - Inconsistent quality of lipids or other reagents. - Fluctuations in pH during preparation or storage.- Standardize the liposome preparation protocol (e.g., extrusion parameters, sonication time). - Use high-purity lipids and fresh reagents. - Carefully control and monitor the pH throughout the entire process.

Quantitative Data Summary

The stability of liposomes is highly dependent on their specific composition and the experimental conditions. The following table provides an illustrative example of how the stability of EPC-based liposomes might be affected by pH over time. Note that these are representative values and actual results may vary.

pH Time (days) Mean Diameter (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
4.001250.1595
71800.2875
142500.4550
7.001200.1296
71300.1492
141450.1888
9.001220.1394
71650.2580
142200.3860

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of 16:0-18:1 EPC Liposomes
  • Lipid Film Hydration:

    • Dissolve 16:0-18:1 EPC and any other lipid components (e.g., cholesterol, PEGylated lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer of the desired pH by vortexing or gentle shaking. The buffer should contain the drug to be encapsulated if using a passive loading method.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.

Protocol 2: Assessment of Liposome Stability at Different pH
  • Sample Preparation:

    • Prepare liposome suspensions in a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 9.0).

    • Divide each sample into aliquots for analysis at different time points.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Stability Monitoring:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.

    • Size and Polydispersity Index (PDI) Measurement: Analyze the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

    • Zeta Potential Measurement: Determine the surface charge of the liposomes using Electrophoretic Light Scattering (ELS).

    • Encapsulation Efficiency and Drug Leakage: Quantify the amount of encapsulated drug. This can be done by disrupting the liposomes with a suitable detergent and measuring the total drug concentration. The leakage is calculated as the percentage of drug released into the external medium over time. A common method involves separating the liposomes from the free drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the drug in both fractions.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_stability Stability Assessment cluster_analysis Analysis prep1 Lipid Film Hydration prep2 Size Extrusion prep1->prep2 prep3 Purification prep2->prep3 stability1 Incubation at Different pH prep3->stability1 Prepared Liposomes stability2 Time-Point Analysis stability1->stability2 analysis1 DLS (Size, PDI) stability2->analysis1 analysis2 ELS (Zeta Potential) stability2->analysis2 analysis3 Drug Leakage Assay stability2->analysis3

Caption: Experimental workflow for assessing 16:0-18:1 EPC liposome stability at different pH values.

ph_impact_pathway cluster_effects Physicochemical Effects cluster_consequences Consequences for Liposome Stability ph pH Change (Acidic or Alkaline) effect1 Altered Surface Charge ph->effect1 effect2 Increased Lipid Hydrolysis ph->effect2 consequence1 Aggregation/ Fusion effect1->consequence1 consequence2 Increased Membrane Permeability effect2->consequence2 consequence4 Change in Size & PDI consequence1->consequence4 consequence3 Drug Leakage consequence2->consequence3

Caption: Logical relationship of how pH impacts the stability of 16:0-18:1 EPC liposomes.

Technical Support Center: Optimizing 16:0-18:1 EPC Formulations and Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) formulations.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-18:1 EPC and why is it used in formulations?

16:0-18:1 EPC is a cationic derivative of phosphatidylcholine. Its structure, comprising a palmitoyl (B13399708) (16:0) and an oleoyl (B10858665) (18:1) chain, makes it a useful component in lipid-based drug delivery systems. A key advantage of 16:0-18:1 EPC is that it is biodegradable and exhibits relatively low toxicity compared to other cationic lipids, making it a suitable candidate for liposomal research and drug delivery applications.[1][][3]

Q2: What are the primary factors influencing the cytotoxicity of 16:0-18:1 EPC formulations?

The cytotoxicity of 16:0-18:1 EPC formulations is multifactorial and can be influenced by:

  • Concentration of 16:0-18:1 EPC: Higher concentrations of cationic lipids can lead to increased cytotoxicity.

  • Overall Formulation Composition: The type and ratio of helper lipids, such as cholesterol and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), play a crucial role in modulating the toxicity of the formulation.

  • Particle Size and Polydispersity: The physicochemical properties of the lipid nanoparticles (LNPs) can impact cellular interactions and subsequent toxicity.

  • Surface Charge (Zeta Potential): A high positive surface charge can lead to strong interactions with negatively charged cell membranes, potentially causing membrane disruption and cytotoxicity.

  • Presence of PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids can shield the positive charge of the nanoparticles, reducing non-specific interactions with cells and lowering cytotoxicity.[4]

Q3: How does the inclusion of helper lipids affect the cytotoxicity of 16:0-18:1 EPC formulations?

Helper lipids are critical components in optimizing the efficacy and reducing the toxicity of cationic lipid formulations.

  • Cholesterol: Incorporating cholesterol into the lipid bilayer can enhance the stability of liposomes by increasing the packing density of phospholipids.[5] This can lead to a reduction in the permeability of the liposomal membrane. The concentration of cholesterol can also influence the surface charge of the nanoparticles.[5]

  • DOPE: DOPE is a neutral lipid that is known to facilitate the endosomal escape of the liposome's payload into the cytoplasm, which can enhance the efficacy of the delivered therapeutic. The inclusion of DOPE can also help to reduce the overall positive charge of the formulation, thereby mitigating cytotoxicity.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Cell Viability Assays

Potential Cause Troubleshooting Steps
Concentration of 16:0-18:1 EPC is too high. Perform a dose-response experiment to determine the optimal concentration of the 16:0-18:1 EPC formulation with minimal toxicity.
Suboptimal ratio of helper lipids. Systematically vary the molar ratios of helper lipids like cholesterol and DOPE in your formulation. A common starting point is a 2:1 molar ratio of phospholipid to cholesterol.[6]
High positive surface charge. Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into your formulation at a molar ratio of 1-5%. This can shield the cationic charge and reduce cytotoxicity.[4]
Issues with formulation preparation. Ensure that the preparation method (e.g., thin-film hydration, microfluidics) is optimized to produce nanoparticles with a uniform size distribution and low polydispersity index (PDI).
Contaminants in the formulation. Use high-purity lipids and sterile, RNase-free solutions during preparation to avoid contamination that could contribute to cytotoxicity.

Problem 2: Low Transfection Efficiency with Reduced Cytotoxicity

Potential Cause Troubleshooting Steps
Excessive PEGylation. While PEGylation reduces cytotoxicity, a high density of PEG on the nanoparticle surface can hinder cellular uptake and endosomal escape. Optimize the molar percentage of the PEGylated lipid.
Inadequate endosomal escape. The ratio of DOPE in the formulation is critical for facilitating endosomal escape. If transfection efficiency is low, consider optimizing the DOPE concentration.
Improper complex formation with nucleic acids. Ensure that the lipid-to-nucleic acid ratio is optimized for efficient encapsulation and complex formation. This can be assessed using techniques like gel retardation assays.[]
Cell health and density. Ensure that the cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90%) at the time of transfection.[7]

Quantitative Data Summary

Table 1: General Composition of Cationic Lipid Nanoparticle Formulations

Component Typical Molar Ratio (%) Purpose
Cationic Lipid (e.g., 16:0-18:1 EPC)40 - 60Binds and encapsulates nucleic acids.
Helper Lipid (e.g., DOPE)15 - 30Facilitates endosomal escape.
Cholesterol20 - 40Stabilizes the lipid bilayer.[5]
PEGylated Lipid (e.g., DSPE-PEG2000)1 - 5Reduces cytotoxicity and improves circulation time.[4]

Note: These are general ranges, and the optimal ratios will be specific to the application and cell type.

Experimental Protocols

Protocol 1: Preparation of 16:0-18:1 EPC Liposomes using Thin-Film Hydration
  • Lipid Mixture Preparation: In a round-bottom flask, dissolve 16:0-18:1 EPC, cholesterol, and DOPE in a suitable organic solvent (e.g., chloroform) at the desired molar ratio.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Assessment of Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Add serial dilutions of the 16:0-18:1 EPC formulation to the cells and incubate for a predetermined period (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Visualizations

Cytotoxicity_Pathway cluster_formulation Formulation Factors cluster_cellular_interaction Cellular Interaction cluster_cellular_response Cellular Response High_Cationic_Charge High Cationic Charge (High 16:0-18:1 EPC ratio) Membrane_Interaction Strong Electrostatic Interaction with Cell Membrane High_Cationic_Charge->Membrane_Interaction Low_Helper_Lipids Suboptimal Helper Lipids (Low Cholesterol/DOPE) Membrane_Disruption Cell Membrane Disruption Low_Helper_Lipids->Membrane_Disruption Large_Particle_Size Large/Aggregated Particles Cellular_Uptake Increased Cellular Uptake Large_Particle_Size->Cellular_Uptake Membrane_Interaction->Membrane_Disruption Apoptosis_Necrosis Apoptosis/ Necrosis Membrane_Disruption->Apoptosis_Necrosis ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Uptake->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis_Necrosis

Caption: Factors contributing to the cytotoxicity of cationic lipid formulations.

Experimental_Workflow cluster_formulation Formulation Optimization cluster_invitro In Vitro Testing cluster_analysis Data Analysis Formulation Prepare 16:0-18:1 EPC Formulations with Varying Ratios of Helper Lipids Characterization Characterize Particle Size, PDI, and Zeta Potential Formulation->Characterization Cell_Culture Culture Target Cells Characterization->Cell_Culture Treatment Treat Cells with Formulations Cell_Culture->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Data_Collection Collect Absorbance/ Fluorescence Data Cytotoxicity_Assay->Data_Collection Analysis Calculate % Cell Viability and IC50 Values Data_Collection->Analysis Selection Select Optimal Formulation (Low Toxicity, High Efficacy) Analysis->Selection

Caption: Workflow for optimizing 16:0-18:1 EPC formulations to reduce cytotoxicity.

References

Technical Support Center: Controlling Drug Release from POEPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) liposomes. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize drug release from your formulations.

Frequently Asked Questions (FAQs)

Q1: What is POEPC and what are its key features?

A: POEPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) is a synthetic, cationic phospholipid. Its key features include:

  • Cationic Headgroup: The ethylphosphocholine headgroup carries a permanent positive charge. This can facilitate interaction with negatively charged cell membranes and nucleic acids.[1]

  • Asymmetrical Acyl Chains: It has a saturated palmitic acid (16:0) chain and an unsaturated oleic acid (18:1) chain.[2] This structure results in a lipid bilayer that is relatively fluid at physiological temperatures.

  • Biodegradability: Like other phospholipids (B1166683), POEPC is expected to be biodegradable and has low toxicity, making it suitable for drug delivery applications.[1][3]

Q2: How does the structure of POEPC influence drug release?

A: The structure of POEPC creates a relatively fluid and permeable lipid bilayer compared to liposomes made from lipids with two long, saturated acyl chains (like DSPC). The kink in the unsaturated oleoyl (B10858665) chain disrupts tight lipid packing. This fluidity generally leads to faster drug release, which must be considered during formulation design. Stability can be enhanced by incorporating cholesterol.

Q3: What is the main challenge when working with cationic liposomes like those made from POEPC?

A: A primary challenge is managing stability, particularly the tendency for aggregation.[4][5] The positive surface charge can interact with negative ions in buffers or biological media, leading to particle aggregation and instability. Careful control of ionic strength and the potential inclusion of sterically hindering molecules like PEG-lipids are common strategies to mitigate this.[5]

Q4: Can POEPC liposomes be used for stimuli-responsive drug release?

A: Yes. While POEPC itself doesn't have an intrinsic stimulus response, it can be combined with other lipids or polymers to create "smart" liposomes that release their payload in response to specific triggers.[2][6] These triggers can be internal to the body (like the lower pH of a tumor microenvironment) or applied externally (like heat or ultrasound).[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My drug is leaking from the liposomes too quickly (premature release).

  • Possible Cause 1: High Membrane Fluidity.

    • Explanation: The unsaturated oleoyl chain in POEPC creates a fluid lipid bilayer, which can be highly permeable to the encapsulated drug.

    • Solution: Incorporate cholesterol into the formulation at 30-50 mol%. Cholesterol fits into the gaps between phospholipid molecules, increasing packing density, enhancing membrane rigidity, and reducing drug leakage.[5][9]

  • Possible Cause 2: Low Phase Transition Temperature (Tm).

    • Solution: Blend POEPC with a phospholipid that has a high Tm, such as DPPC (Tm ≈ 41°C) or DSPC (Tm ≈ 55°C).[11][12] This will create a more ordered, less permeable bilayer at your experimental temperature, thereby improving drug retention.[11]

  • Possible Cause 3: Drug-Lipid Mismatch.

    • Explanation: The physicochemical properties of the drug (e.g., size, charge, lipophilicity) influence how it interacts with the bilayer. Small, lipophilic drugs may rapidly diffuse across a fluid POEPC membrane.

    • Solution: For hydrophilic drugs, consider using an active loading method (e.g., pH or ion gradient) to create a precipitated or crystallized drug state inside the liposome (B1194612), which slows down release.[5] For lipophilic drugs, modifying the lipid composition to increase bilayer rigidity is the most effective strategy.

Problem 2: My drug encapsulation efficiency (EE) is low.

  • Possible Cause 1: Inefficient Passive Loading.

    • Explanation: Passive loading of hydrophilic drugs, where the drug is simply included in the hydration buffer, often results in low EE because only a small volume is encapsulated within the liposomes.[5]

    • Solution: For ionizable hydrophilic drugs, switch to an active loading method. This can significantly increase EE by creating a gradient that drives the drug into the liposome where it becomes trapped.[5]

  • Possible Cause 2: Drug Properties.

    • Explanation: The solubility, pKa, and partitioning behavior of your drug heavily influence its ability to be encapsulated.[5] Hydrophobic drugs may compete with cholesterol for space within the bilayer, leading to lower EE at high cholesterol concentrations.[7]

    • Solution: Optimize the drug-to-lipid ratio. For hydrophobic drugs, experiment with different cholesterol concentrations to find a balance between membrane stability and drug loading capacity.[7]

  • Possible Cause 3: Issues with Liposome Formation.

    • Explanation: An uneven or incompletely dried lipid film during preparation can lead to inefficient hydration and the formation of heterogeneous liposomes with poor encapsulation.[5]

    • Solution: Ensure the lipid film is thin, even, and completely dry (e.g., under high vacuum overnight).[13] During hydration, use vigorous agitation and ensure the temperature is above the Tm of the highest-Tm lipid in your mixture to facilitate proper vesicle formation.[14]

Problem 3: My POEPC liposomes are aggregating.

  • Possible Cause 1: High Ionic Strength of the Medium.

    • Explanation: The positive charge of POEPC can be shielded by anions in high-salt buffers (e.g., PBS), reducing electrostatic repulsion between vesicles and leading to aggregation.

    • Solution: Prepare and store liposomes in a low-ionic-strength buffer, such as a sucrose (B13894) or histidine buffer. If PBS is required for the experiment, minimize the time the liposomes are suspended in it.

  • Possible Cause 2: Insufficient Steric Hindrance.

    • Explanation: Electrostatic repulsion alone may not be sufficient to prevent aggregation, especially in biological media where proteins can interact with the liposomes.

    • Solution: Incorporate a small percentage (e.g., 5 mol%) of a PEGylated lipid, such as DSPE-PEG2000. The PEG chains form a hydrophilic layer on the liposome surface that provides a powerful physical barrier (steric hindrance) against aggregation.[5]

Data Presentation

Due to the limited availability of specific quantitative data for POEPC, this table provides values for common phospholipids to help researchers infer the expected properties of POEPC-based formulations. POEPC, with its 16:0 and 18:1 chains, will have properties that are generally more fluid and less stable than DPPC or DSPC, but more ordered than lipids with two unsaturated chains.

Table 1: Physicochemical Properties of Common Liposomal Phospholipids

PhospholipidAbbreviationAcyl ChainsPhase Transition Temp. (Tm)Bilayer State at 37°CExpected Drug Retention
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0 / 16:0~41°C[12]Gel/Fluid TransitionModerate to High
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:0 / 18:0~55°C[12]Gel (Rigid)High
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0 / 14:0~24°C[12]Fluid (Permeable)Low
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC16:0 / 18:1~ -2°C[15]Fluid (Permeable)Low
1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine POEPC 16:0 / 18:1 Not Available (Expected to be low) Fluid (Permeable) Low (without modification)

Experimental Protocols

Protocol 1: Preparation of POEPC Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can then be downsized by extrusion.[11][12]

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve POEPC and other lipid components (e.g., cholesterol, DSPE-PEG) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v), to ensure a homogenous mixture.[12]

    • If encapsulating a lipophilic drug, dissolve it along with the lipids in this step.[10]

  • Film Formation:

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of all lipid components (e.g., 45-60°C).

    • Gradually reduce the pressure to evaporate the organic solvent, which will form a thin, uniform lipid film on the inner wall of the flask.[14]

  • Film Drying:

    • Once a film has formed, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[13] This step is critical for liposome stability and to avoid toxicity.

  • Hydration:

    • Pre-heat the aqueous hydration buffer (e.g., sterile saline, sucrose solution, or a specific buffer like HEPES) to a temperature above the lipid Tm.

    • If passively encapsulating a hydrophilic drug, dissolve it in this hydration buffer.[10]

    • Add the warm buffer to the flask containing the dry lipid film. Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended, forming a milky suspension of MLVs.[13][14]

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension should be extruded.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 11-21 times. This will produce a more homogenous population of liposomes with a narrow size distribution.[11]

Protocol 2: In Vitro Drug Release Assay Using the Dialysis Method

This method is widely used to assess the release kinetics of a drug from a nanoparticle formulation.[15][16]

  • Preparation of Dialysis Unit:

    • Cut a piece of dialysis tubing with a suitable molecular weight cut-off (MWCO). The MWCO should be large enough to allow free passage of the released drug but small enough to retain the liposomes (e.g., 10-14 kDa).[15]

    • Hydrate the membrane according to the manufacturer's instructions.

  • Sample Loading:

    • Pipette a precise volume (e.g., 1 mL) of your drug-loaded POEPC liposome suspension into the dialysis bag.

    • Securely close both ends of the bag, ensuring no leakage.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4).[16] The large volume of external medium helps maintain "sink conditions," ensuring that the concentration of released drug does not build up and inhibit further release.

    • Place the beaker in a shaking water bath or on a magnetic stirrer set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[16]

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume.[15]

  • Quantification:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.

Visualizations

// Nodes start [label="Problem:\nPremature Drug Release", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is Cholesterol\nIncluded (30-50 mol%)?", fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Action:\nIncorporate Cholesterol\nto Increase Bilayer Rigidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the Formulation\nStable at 37°C?", fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Action:\nBlend POEPC with a\nhigh-Tm lipid (e.g., DSPC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is the Drug\nHydrophilic & Ionizable?", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Action:\nUse Active Loading\n(e.g., pH gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4 (B560321) [label="Outcome:\nImproved Drug Retention", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; s1 -> q2; q2 -> s2 [label="No"]; q2 -> q3 [label="Yes"]; s2 -> q3; q3 -> s3 [label="Yes"]; q3 -> s4 [label="No\n(Re-evaluate drug properties)"]; s3 -> s4; } }

Caption: Workflow for troubleshooting premature drug release.

G E E F F E->F G G F->G H H G->H I I H->I

Caption: Workflow for POEPC liposome formulation and analysis.

// Central Node center [label="Drug Release\nRate", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Factor Nodes n1 [label="Lipid Composition\n(Acyl Chain Saturation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2 [label="Cholesterol Content", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n3 [label="Temperature\n(Relative to Tm)", fillcolor="#FBBC05", fontcolor="#202124"]; n4 [label="External Medium\n(pH, Ionic Strength)", fillcolor="#FBBC05", fontcolor="#202124"]; n5 [label="Drug Properties\n(Size, Lipophilicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n6 [label="Surface Modification\n(e.g., PEG)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges n1 -> center; n2 -> center; n3 -> center; n4 -> center; n5 -> center; n6 -> center; }

Caption: Key factors that modulate drug release from liposomes.

References

long-term storage solutions for 16:0-18:1 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 16:0-18:1 EPC chloride. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of this cationic lipid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2][3][4][5][6] This applies whether the product is in solid (powder) form or dissolved in an organic solvent.

Q2: How should I store the product for short-term use?

For short-term periods, such as between experiments over a few days to weeks, the product can be stored at 0-4°C.[1] However, for any duration longer than a few weeks, -20°C is the required temperature to ensure stability.

Q3: What is the expected shelf life of this compound?

When stored correctly at -20°C in a dry, dark environment, this compound has a shelf life of over two years.[1]

Q4: In what form is this compound supplied?

This lipid is commonly supplied as a powder or pre-dissolved in chloroform.[4] Some suppliers may ship the product on dry ice to maintain its integrity during transit.

Q5: What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. Recommended options include:

  • Dimethyl sulfoxide (B87167) (DMSO) at 1 mg/mL

  • Ethanol at 5 mg/mL

  • A mixture of Chloroform:Methanol:Water (65:25:4) at 5 mg/mL[7]

Q6: Is this compound sensitive to light or air?

For optimal stability, it is recommended to store the product in a dark environment. While the ethylphosphocholine (EPC) group imparts significant chemical stability, minimizing exposure to light and air is a general best practice for all lipids to prevent potential photo-oxidation or hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Poor solubility in recommended solvent 1. Incorrect solvent or concentration. 2. Product may have degraded due to improper storage.1. Verify the solvent and concentration against the recommended specifications. Gentle warming or vortexing may aid dissolution. 2. Assess the purity of the lipid using an appropriate analytical method, such as Thin Layer Chromatography (TLC).
Inconsistent experimental results (e.g., low transfection efficiency) 1. Lipid degradation from multiple freeze-thaw cycles. 2. Hydrolysis of ester bonds due to moisture or pH instability. 3. Improper formulation of liposomes.1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 2. Ensure the use of anhydrous solvents and store the product in a desiccated environment. For aqueous formulations, maintain a pH of 4.2 or higher to minimize hydrolysis.[8] 3. Review your liposome (B1194612) preparation protocol, ensuring correct lipid ratios, extrusion, or sonication parameters.
Visible change in product appearance (e.g., discoloration of powder) 1. Oxidation or other forms of chemical degradation. 2. Contamination.1. Discard the product. Do not use if the physical appearance has changed. 2. Ensure proper handling techniques to prevent the introduction of contaminants.

Experimental Protocols

Protocol 1: Assessment of Lipid Purity by Thin Layer Chromatography (TLC)

This protocol provides a general method to qualitatively assess the purity of this compound and check for degradation products.

Materials:

  • TLC plate (silica gel 60)

  • Developing chamber

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)

  • This compound sample

  • Reference standard (if available)

Procedure:

  • Dissolve a small amount of the this compound in the mobile phase solvent.

  • Spot a small volume of the dissolved sample onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber pre-saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots using your chosen reagent. For iodine, place the plate in a chamber with iodine crystals. For phosphomolybdic acid, spray the plate and then heat gently.

  • A pure sample should ideally show a single spot. The presence of additional spots may indicate degradation products (e.g., lysolipids) or impurities.

Visualizations

StorageWorkflow Figure 1. Recommended Storage Workflow for this compound A Receive Product B Inspect for damage or thawing A->B C Product OK? B->C D Contact Supplier C->D No E Store at -20°C immediately C->E Yes F Is it for immediate use? E->F G Prepare stock solution in appropriate solvent F->G Yes I Store aliquots at -20°C F->I No, for later use H Aliquot into single-use vials G->H J Use for experiment G->J H->I I->J K Short-term storage (days to weeks) at 0-4°C J->K

Caption: Recommended workflow for receiving and storing this compound.

TroubleshootingTree Figure 2. Troubleshooting Experimental Issues A Inconsistent Experimental Results? B Was the stock solution freshly prepared? A->B C Did you use a new, unopened vial? B->C Yes F Prepare fresh stock solution from new vial B->F No D How many freeze-thaw cycles? C->D Yes G Assess purity via TLC (Protocol 1) C->G No E > 3 cycles D->E I Check formulation protocol (e.g., pH, lipid ratios) D->I < 3 cycles H Degradation likely. Use a new aliquot. E->H

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

DegradationPathway Figure 3. Simplified Hydrolysis Pathway EPC This compound Palmitoyl Chain Oleoyl Chain Glycerol Ethylphosphocholine Products Degradation Products Lyso-PC Fatty Acids EPC->Products H2O H₂O (Water) H2O->EPC Hydrolysis of ester bond

Caption: Potential hydrolysis degradation of this compound.

References

Navigating the Stability of POEPC Liposomes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for POEPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) liposome (B1194612) formulations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the incorporation of cholesterol to enhance liposome stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in POEPC liposome formulations?

Cholesterol is a critical component for modulating the physical properties and stability of liposome bilayers.[1][2] Its rigid, planar steroid ring structure inserts between the acyl chains of POEPC, leading to several key effects:

  • Increased Bilayer Rigidity: Cholesterol enhances the packing of phospholipid molecules, making the membrane less deformable and more rigid.[1]

  • Reduced Permeability: By increasing the packing density of the lipid bilayer, cholesterol reduces the permeability of the membrane to small, water-soluble molecules that may be encapsulated within the liposome.[3]

  • Enhanced Stability: The presence of cholesterol can improve the resistance of liposomes to aggregation and increase their stability against mechanical stresses like high shear stress.

Q2: How does the concentration of cholesterol affect the size of POEPC liposomes?

The concentration of cholesterol significantly influences the size of the resulting liposomes. Generally, as the molar ratio of cholesterol increases, the mean diameter of the liposomes also tends to increase.[1] This is attributed to the increased mechanical rigidity of the bilayer, which limits its curvature and favors the formation of larger vesicles.[1] However, exceeding an optimal cholesterol concentration can lead to the formation of aggregates and a bimodal size distribution, indicating instability.

Q3: What is the optimal molar ratio of POEPC to cholesterol for stable liposomes?

While the optimal ratio can depend on the specific application and preparation method, a common and often effective starting point for phosphatidylcholine-based liposomes is a 2:1 molar ratio of lipid to cholesterol (approximately 33 mol% cholesterol).[4][5] Ratios up to 1:1 (50 mol% cholesterol) are also frequently used.[4] It is crucial to experimentally determine the optimal ratio for your specific POEPC formulation by preparing a range of concentrations and characterizing their stability and physical properties.

Q4: Can incorporating cholesterol prevent drug leakage from POEPC liposomes?

Yes, one of the primary benefits of including cholesterol is to decrease the permeability of the lipid bilayer, which in turn helps to retain the encapsulated drug.[3] Cholesterol's condensing effect on the phospholipid acyl chains creates a less "leaky" membrane.[3] The extent of this effect will depend on the physicochemical properties of the drug and the overall lipid composition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Liposome aggregation or precipitation after preparation. Suboptimal Cholesterol Concentration: Too little cholesterol may not provide sufficient steric hindrance to prevent vesicle fusion. Conversely, excessively high concentrations can lead to cholesterol crystallization or phase separation, causing aggregation.[2]Prepare a series of formulations with varying POEPC:cholesterol molar ratios (e.g., 9:1, 4:1, 2:1, 1:1) to identify the optimal concentration for stability. Characterize each formulation using Dynamic Light Scattering (DLS) to assess particle size and polydispersity index (PDI).
Incorrect Hydration Temperature: The hydration of the lipid film must be performed above the main phase transition temperature (Tm) of the lipid mixture to ensure proper vesicle formation.Determine the Tm of your POEPC:cholesterol mixture using Differential Scanning Calorimetry (DSC). Perform the hydration step at a temperature at least 10-20°C above the Tm.
Low encapsulation efficiency of a hydrophilic drug. Increased Bilayer Rigidity: High cholesterol content can make the bilayer more rigid and less accommodating to the encapsulation of certain molecules.Try slightly lowering the cholesterol concentration. Optimize the drug loading method. For passive encapsulation, ensure the drug is dissolved in the aqueous hydration buffer at a suitable concentration.
Inconsistent particle size (high PDI). Inefficient Size Reduction Method: The initial multilamellar vesicles (MLVs) formed during hydration are heterogeneous in size.Employ a robust size reduction technique such as extrusion through polycarbonate membranes of a defined pore size or sonication. For extrusion, multiple passes (e.g., 11-21) through the membrane are recommended for a more uniform size distribution.
Phase Separation: At certain concentrations and temperatures, cholesterol and POEPC may separate into distinct domains within the bilayer, leading to structural instability.[6]Characterize the phase behavior of your formulation using DSC. Adjust the cholesterol concentration or operating temperature to ensure a homogeneous lipid mixture.

Data Summary

The following tables summarize the expected impact of cholesterol on the key physical properties of phosphatidylcholine-based liposomes, which can be extrapolated to POEPC formulations.

Table 1: Effect of Cholesterol Concentration on Liposome Size and Polydispersity

Cholesterol (mol%)Expected Mean Diameter (nm)Expected Polydispersity Index (PDI)Notes
0SmallerHigherProne to aggregation without a stabilizing agent.
10-30Increasing with concentrationLowerGenerally the optimal range for stability and uniformity.
>40Significantly largerPotentially higher/bimodalRisk of cholesterol crystallization and aggregation increases.[2]

Table 2: General Physicochemical Effects of Cholesterol on Phosphatidylcholine Bilayers

PropertyEffect of Increasing CholesterolRationale
Bilayer Thickness IncreasesCholesterol's rigid structure orders the acyl chains, causing them to extend.
Membrane Fluidity DecreasesThe steroid ring restricts the motion of the phospholipid acyl chains.
Permeability DecreasesIncreased packing and reduced free volume limit the passage of small molecules.[3]
Phase Transition (Tm) Broadens and may disappearCholesterol disrupts the cooperative melting of the phospholipid acyl chains.[6]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar POEPC/cholesterol liposomes with a controlled size distribution.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC)

  • Cholesterol

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of POEPC and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture.[7]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[7] This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the final liposome suspension using Dynamic Light Scattering (DLS).

    • Assess the lamellarity and morphology using techniques like cryo-transmission electron microscopy (cryo-TEM), if necessary.

Protocol 2: Stability Assessment by Monitoring Particle Size Over Time

This protocol outlines how to evaluate the colloidal stability of POEPC/cholesterol liposomes.

Materials:

  • Prepared liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Temperature-controlled incubator or water bath

Procedure:

  • Initial Measurement:

    • Immediately after preparation, measure the initial mean particle size and PDI of the liposome formulation using DLS.

  • Incubation:

    • Store the liposome suspension at a selected temperature (e.g., 4°C for storage stability or 37°C to simulate physiological conditions).

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 1, 7, 14, and 30 days), withdraw an aliquot of the liposome suspension.

    • Allow the sample to equilibrate to the DLS instrument's operating temperature.

    • Measure the mean particle size and PDI.

  • Data Analysis:

    • Plot the mean particle size and PDI as a function of time. A stable formulation will show minimal changes in these parameters over the study period. Significant increases in size or PDI may indicate aggregation or fusion of the liposomes.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Stability start Dissolve POEPC & Cholesterol in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (MLVs) film->hydration extrusion Size Reduction (Extrusion) hydration->extrusion end_prep Final Liposome Suspension (LUVs) extrusion->end_prep dls DLS Analysis (Size, PDI) end_prep->dls dsc DSC Analysis (Phase Behavior) end_prep->dsc stability Stability Study (Size vs. Time) end_prep->stability

Caption: Workflow for POEPC/cholesterol liposome preparation and characterization.

cholesterol_effect cluster_properties Impact on Bilayer Properties cluster_outcomes Resulting Liposome Characteristics chol Cholesterol Incorporation packing Increased Acyl Chain Packing chol->packing fluidity Decreased Membrane Fluidity chol->fluidity permeability Decreased Permeability packing->permeability rigidity Increased Bilayer Rigidity packing->rigidity leakage Reduced Drug Leakage permeability->leakage stability Enhanced Colloidal Stability rigidity->stability size Increased Particle Size rigidity->size leakage->stability size->stability

Caption: Logical relationships of cholesterol's effect on liposome properties.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for Transfection: 16:0-18:1 EPC Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and safe gene delivery methods, the choice of a cationic lipid for transfection is a critical decision. This guide provides an objective comparison of 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride with other commonly used cationic lipids, including DOTAP, DC-Cholesterol, and the commercially available reagent Lipofectamine. This comparison is supported by available experimental data on performance, cytotoxicity, and detailed protocols to assist in selecting the optimal transfection agent for your research needs.

Cationic lipids are indispensable tools in molecular biology for the delivery of nucleic acids into cells. Their positively charged headgroups facilitate the formation of complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. These lipid-nucleic acid complexes, or lipoplexes, can then fuse with the cell membrane, enabling the entry of the genetic material into the cell. The ideal cationic lipid should offer high transfection efficiency, low cytotoxicity, and biodegradability. 16:0-18:1 EPC chloride is a biodegradable cationic lipid noted for its low toxicity.[1][2]

Performance Comparison

The efficacy of a cationic lipid is determined by its ability to successfully deliver nucleic acids into cells, leading to gene expression or knockdown, while minimizing cellular damage. The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same study are limited, and performance can vary significantly depending on the cell type, nucleic acid used, and experimental conditions.

Table 1: Comparison of Transfection Efficiency

Cationic LipidCell LineTransfection Efficiency (%)Notes
This compound CHO-K1Data not available in direct comparisonOften used as a positive control in comparative studies.[3]
DOTAP Hep-2HighShowed high transfection efficiency in Hep-2 cells.[4]
MCF-7, SW-480LowerExhibited lower efficiency in MCF-7 and SW-480 cells compared to Lipofectamine 2000.[4]
DC-Cholesterol L929Mole ratio dependentIncreasing the mole ratio of the cationic lipid component increased transfection ability.[5]
Lipofectamine 2000 Hep-2, MCF-7, SW-480HighDemonstrated high transfection efficiency across all three cell lines.[4]
Lipofectamine 3000 VariousHighGenerally shows high transfection efficiency across a broad range of cell lines.

Table 2: Comparison of Cytotoxicity

Cationic LipidCell LineCell Viability (%)Notes
This compound -Low toxicity reportedGenerally considered to have low cytotoxicity.[1][2]
DOTAP MCF-7>85%Showed high cell viability under optimal conditions.[4]
DC-Cholesterol L929Less toxic than DDABEQ (a type of DC-Cholesterol) containing liposomes showed significantly less toxicity.[5]
Lipofectamine 2000 MCF-7>85%Maintained high cell viability under optimal conditions.[4]
Lipofectamine 3000 VariousVariesCytotoxicity is cell-type dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are protocols for liposome (B1194612) preparation and transfection using the discussed cationic lipids.

This compound Liposome Preparation and Transfection Protocol

Liposome Preparation (Thin-Film Hydration Method):

  • Dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) in a round-bottom flask. The molar ratio of cationic lipid to helper lipid should be optimized (e.g., 1:1).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film further under a vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with a sterile, aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or sonication to form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Transfection Protocol:

  • Seed cells in a multi-well plate and grow to 70-90% confluency.

  • In a sterile tube, dilute the desired amount of nucleic acid in a serum-free medium.

  • In a separate sterile tube, dilute the prepared this compound liposome suspension in a serum-free medium.

  • Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Aspirate the growth medium from the cells and wash with PBS.

  • Add the lipoplex-containing medium to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • After incubation, remove the transfection medium and replace it with a complete growth medium.

  • Assay for gene expression or knockdown at the appropriate time point (typically 24-72 hours post-transfection).

DOTAP Transfection Protocol

A general protocol for DOTAP-mediated transfection involves the following steps:

  • Dilute plasmid DNA in a serum-free medium.

  • In a separate tube, dilute the DOTAP reagent in a serum-free medium.

  • Combine the diluted DNA and DOTAP solutions and incubate for 15-20 minutes at room temperature to form lipoplexes.

  • Add the lipoplex solution to the cells cultured in a serum-containing or serum-free medium.

  • Incubate the cells for a desired period before assaying for gene expression.[4]

DC-Cholesterol Liposome Preparation and Transfection Protocol

Liposome Preparation:

  • Mix DC-Cholesterol and a helper lipid (e.g., DOPE) in chloroform.

  • Evaporate the solvent to form a thin lipid film.

  • Hydrate the film with an aqueous buffer to form liposomes.[5]

Transfection:

  • Mix the DC-Cholesterol liposomes with the nucleic acid to form lipoplexes.

  • Add the lipoplexes to the cells.

  • Incubate and subsequently analyze for transfection efficiency.[5]

Lipofectamine 3000 Transfection Protocol

Lipofectamine 3000 is a commercial reagent with a proprietary formulation. The general protocol provided by the manufacturer involves:

  • Diluting the plasmid DNA with the P3000™ Reagent in a serum-free medium.

  • Diluting the Lipofectamine 3000 Reagent in a separate tube of serum-free medium.

  • Combining the two solutions to form the transfection complexes.

  • Adding the complexes to the cells.

Visualizing the Process

To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Lipoplex Preparation cluster_transfection Cell Transfection DNA Nucleic Acid (DNA/RNA) Diluted_DNA Diluted Nucleic Acid DNA->Diluted_DNA Dilute in Lipid Cationic Lipid Solution (e.g., 16:0-18:1 EPC) Diluted_Lipid Diluted Lipid Lipid->Diluted_Lipid Dilute in SFM1 Serum-Free Medium SFM1->Diluted_DNA SFM2 Serum-Free Medium SFM2->Diluted_Lipid Lipoplex Lipoplex Formation (Incubate 15-30 min) Diluted_DNA->Lipoplex Diluted_Lipid->Lipoplex Add_Lipoplex Add Lipoplexes to Cells Lipoplex->Add_Lipoplex Introduce to Cells Cells in Culture (70-90% Confluency) Cells->Add_Lipoplex Incubate Incubate 4-6 hours Add_Lipoplex->Incubate Change_Medium Replace with Complete Medium Incubate->Change_Medium Assay Assay for Gene Expression (24-72 hours) Change_Medium->Assay

General experimental workflow for cationic lipid-mediated transfection.

Cationic_Lipid_Transfection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Release of Nucleic Acid Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Protein Expression Translation->Protein

Simplified signaling pathway of cationic lipid-mediated transfection.

Conclusion

The selection of an appropriate cationic lipid is a multifaceted decision that depends on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cell viability. While commercially available reagents like Lipofectamine offer high efficiency across a broad range of cells, they may also exhibit higher cytotoxicity.[4] DOTAP and DC-Cholesterol are well-established cationic lipids with considerable data supporting their use.[4][5] this compound presents itself as a promising alternative due to its reported low toxicity and biodegradability, making it a potentially gentler option for sensitive cells.[1][2] However, the lack of direct comparative studies necessitates empirical optimization for specific applications. Researchers are encouraged to perform their own comparative analyses to determine the most suitable transfection reagent for their experimental systems.

References

A Comparative Guide to Cationic Lipids: POEPC and DOTAP for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a gene delivery vector is a critical decision that profoundly impacts experimental outcomes. This guide provides a comparative overview of two cationic lipids: the well-established 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and the less common 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC), also referred to as EPOPC.

While DOTAP has been a workhorse in transfection protocols for decades, emerging evidence suggests that alternative cationic lipids like POEPC may offer advantages, particularly concerning cytotoxicity. However, it is crucial to note that direct head-to-head comparative studies with extensive quantitative data are limited in the current scientific literature. This guide, therefore, summarizes the available information to aid in the informed selection of a suitable gene delivery agent.

Structural and Physicochemical Properties

Both POEPC and DOTAP are cationic lipids that possess a positively charged headgroup, which is essential for their function in gene delivery. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA), leading to the formation of condensed, positively charged complexes known as lipoplexes. These lipoplexes can then interact with the negatively charged cell membrane, enabling the entry of the genetic material into the cell.

The key structural difference between POEPC and DOTAP lies in their headgroup and backbone. POEPC features an ethylphosphocholine headgroup attached to a glycerol (B35011) backbone, while DOTAP has a trimethylammonium headgroup linked to a propane (B168953) backbone. Both lipids possess two oleoyl (B10858665) (C18:1) lipid chains, contributing to the fluidity of the lipid bilayer.

Performance Data: A Comparative Overview

A direct, quantitative comparison of transfection efficiency and cytotoxicity between POEPC and DOTAP is challenging due to the lack of studies performing a side-by-side analysis under identical experimental conditions. The following tables summarize the available data collated from various sources.

Transfection Efficiency

The efficiency of a cationic lipid is a measure of its ability to successfully deliver nucleic acids into cells, leading to the expression of the desired gene. This is often assessed by measuring the expression of a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).

FeaturePOEPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Reported Transfection Efficiency Data on the transfection efficiency of POEPC alone is limited. Studies on related O-ethylphosphatidylcholines suggest they are effective transfection agents, particularly when used in combination with other lipids, where synergistic effects can significantly enhance efficiency[1].Generally considered a highly efficient transfection reagent for a wide range of cell lines. Its efficiency can be further enhanced when formulated with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.
Helper Lipids The use of helper lipids with POEPC for gene delivery has not been extensively documented in the available literature.Frequently used with helper lipids such as DOPE or cholesterol to increase transfection efficiency. The ratio of DOTAP to the helper lipid is a critical parameter for optimization.
Cytotoxicity

The cytotoxicity of a transfection reagent is a critical parameter, as high toxicity can lead to cell death and compromise experimental results. It is often evaluated by measuring cell viability after exposure to the lipid.

FeaturePOEPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Reported Cytotoxicity Triesters of phosphatidylcholine, such as POEPC, are suggested to be less cytotoxic than many other cationic lipids[2]. Specific IC50 values for POEPC in the context of gene delivery are not readily available in the reviewed literature.The cytotoxicity of DOTAP is dose-dependent and can vary significantly between different cell types. Formulations containing cholesterol have been reported to be more toxic in some cases[3]. In some studies, over 85% cell viability has been achieved under optimal transfection conditions[4].

Mechanism of Cationic Lipid-Mediated Gene Delivery

The general mechanism by which cationic lipids like POEPC and DOTAP deliver nucleic acids into cells involves several key steps:

  • Lipoplex Formation: The positively charged cationic lipid interacts with the negatively charged nucleic acid, leading to the spontaneous formation of condensed, nanoparticle-sized complexes called lipoplexes.

  • Adsorption to Cell Surface: The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface.

  • Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Once inside the endosome, the cationic lipids are thought to play a role in destabilizing the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm. This is a critical step for successful transfection.

  • Nuclear Entry (for DNA): For DNA to be transcribed, it must enter the nucleus. The exact mechanism for this step is not fully understood.

  • Gene Expression: Once in the appropriate cellular compartment (cytoplasm for RNA, nucleus for DNA), the nucleic acid can be translated or transcribed, leading to the production of the desired protein.

G cluster_extracellular Extracellular Space cluster_cell Cell CationicLipid Cationic Lipid (POEPC or DOTAP) Lipoplex Lipoplex CationicLipid->Lipoplex NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Lipoplex CellSurface Cell Surface Lipoplex->CellSurface Adsorption Endosome Endosome CellSurface->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (DNA) Protein Protein Cytoplasm->Protein Translation Nucleus->Cytoplasm Transcription (DNA)

Caption: General mechanism of cationic lipid-mediated gene delivery.

Experimental Protocols

Detailed, validated protocols for gene delivery using POEPC are not widely available in the scientific literature. The following sections provide a general protocol for liposome (B1194612) preparation and a standard transfection protocol for DOTAP, which can be adapted and optimized for other cationic lipids.

General Liposome Preparation Protocol (Lipid Film Hydration Method)

This protocol is a widely used method for preparing liposomes and can be adapted for both POEPC and DOTAP.

  • Lipid Film Formation:

    • Dissolve the cationic lipid (e.g., POEPC or DOTAP) and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent such as chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Sonication/Extrusion:

    • To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

DOTAP-Mediated Transfection Protocol (for a 24-well plate)

This is a general protocol and should be optimized for specific cell types and experimental conditions.

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DOTAP/DNA Complexes:

    • For each well, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute 1-3 µL of DOTAP transfection reagent into 50 µL of serum-free medium.

    • Combine the diluted DNA and diluted DOTAP solutions. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Add the 100 µL of the DOTAP/DNA complex mixture dropwise to each well containing cells and culture medium.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • The medium can be replaced with fresh, complete medium after 4-6 hours, although this is not always necessary.

    • Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).

G cluster_liposome_prep Liposome Preparation cluster_transfection Transfection Workflow Start_Lipo Start Dissolve_Lipids Dissolve Lipids in Organic Solvent Start_Lipo->Dissolve_Lipids Form_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Hydrate_Film Hydrate Film with Aqueous Buffer Form_Film->Hydrate_Film Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate_Film->Size_Reduction End_Lipo Liposome Suspension Size_Reduction->End_Lipo Start_Transfection Start Seed_Cells Seed Cells (Day 1) Start_Transfection->Seed_Cells Prepare_Complexes Prepare Lipid-DNA Complexes (Day 2) Seed_Cells->Prepare_Complexes Add_Complexes Add Complexes to Cells Prepare_Complexes->Add_Complexes Incubate Incubate Cells Add_Complexes->Incubate Assay Assay for Gene Expression (Day 3-4) Incubate->Assay End_Transfection End Assay->End_Transfection

Caption: General experimental workflows for liposome preparation and cell transfection.

Conclusion

Both POEPC and DOTAP are cationic lipids with the potential for effective gene delivery. DOTAP is a well-characterized and widely used transfection reagent with a large body of supporting data. POEPC, and the broader class of O-ethylphosphatidylcholines, represent a promising alternative, with preliminary evidence suggesting lower cytotoxicity.

The primary limitation in directly comparing these two lipids is the scarcity of head-to-head experimental data. Researchers interested in exploring POEPC as a gene delivery agent will likely need to undertake significant optimization of their experimental conditions, including the lipid-to-DNA ratio and the potential inclusion of helper lipids. The protocols and data presented in this guide serve as a foundational resource for initiating such investigations. Ultimately, the optimal choice of transfection reagent will depend on the specific cell type, the nature of the nucleic acid to be delivered, and the experimental goals.

References

Validation of 16:0-18:1 EPC as a Transfection Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) as a potential transfection reagent. Due to a lack of publicly available quantitative data on the in vitro transfection efficiency and cytotoxicity of 16:0-18:1 EPC as a standalone reagent, this document focuses on its properties and offers a generalized experimental protocol for its validation. For comparative purposes, detailed performance data and protocols for widely used, commercially available transfection reagents—Lipofectamine 2000, FuGENE® HD, and Polyethylenimine (PEI)—are provided as a benchmark for researchers seeking to evaluate 16:0-18:1 EPC.

Introduction to 16:0-18:1 EPC

16:0-18:1 EPC is a cationic lipid that holds promise as a transfection reagent for the delivery of nucleic acids into cells.[1][2][3] Its structure, featuring a positively charged head group and lipid tails composed of palmitic (16:0) and oleic (18:1) acids, allows for the formation of liposomes that can encapsulate and deliver genetic material such as plasmid DNA and mRNA.[1][2][3] The rationale for its use in transfection lies in the electrostatic interactions between the positively charged liposome (B1194612) and the negatively charged cell membrane and nucleic acids, facilitating cellular uptake.[4]

Properties of 16:0-18:1 EPC:

  • Biodegradability and Low Toxicity: As a derivative of natural phospholipids, 16:0-18:1 EPC is expected to be biodegradable and exhibit low cytotoxicity, which are advantageous characteristics for a transfection reagent.[5]

  • Cationic Nature: The positive charge is crucial for binding to negatively charged nucleic acids and interacting with the cell membrane, initiating the transfection process.[4]

Despite its potential, to the best of our knowledge based on extensive literature searches, there is no publicly available, peer-reviewed data quantifying the in vitro transfection efficiency or cytotoxicity of 16:0-18:1 EPC as a primary transfection reagent in common cell lines. One study has explored its use as a component within a larger lipid nanoparticle formulation for in vivo mRNA delivery to the lungs, but this does not provide the necessary data for a direct comparison of its standalone in vitro performance.[6]

Comparative Performance Data

Due to the absence of specific data for 16:0-18:1 EPC, this section presents benchmark data for leading commercially available transfection reagents to provide a framework for future comparative analysis.

Table 1: Comparison of Transfection Efficiency of Common Reagents

ReagentCell LineTransfection Efficiency (%)Viability (%)Reference
Lipofectamine 2000HEK293T~80%Not specified[7]
FuGENE® HDHeLa>90%>90%[8]
FuGENE® HDCOS-7>90%>90%[8]
FuGENE® HDHEK293>90%>90%[8]
PEI (25 kDa linear)HEK293THigh (not quantified)Not specified[7]
PEI (low MW)PaTu 8902~26%Not specified[9]

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell line, plasmid, and experimental conditions. The data presented here are as reported in the cited literature and should be used as a general guide.

Experimental Protocols

Proposed Protocol for Validation of 16:0-18:1 EPC

The following is a generalized protocol for the formation of 16:0-18:1 EPC-based liposomes and subsequent transfection. This protocol is based on standard methods for cationic lipid transfection and should be optimized for specific cell lines and nucleic acids.[10][11][12]

Materials:

  • 16:0-18:1 EPC (powder or chloroform (B151607) solution)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) (optional, but recommended)

  • Chloroform (if starting from powder)

  • Plasmid DNA or mRNA

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Cells to be transfected

Equipment:

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Sonicator (bath or probe)

  • Sterile microcentrifuge tubes

  • Cell culture plates

Protocol:

  • Liposome Preparation:

    • If starting with powdered lipids, dissolve 16:0-18:1 EPC and the helper lipid (e.g., DOPE, at a 1:1 molar ratio) in chloroform in a glass vial.

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas.

    • To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) to the desired final lipid concentration.

    • Form liposomes by vortexing the mixture vigorously, followed by sonication until the solution is translucent.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of nucleic acid in a serum-free medium.

    • In a separate sterile tube, dilute the 16:0-18:1 EPC liposome solution in a serum-free medium. The optimal lipid-to-nucleic acid ratio (w/w or charge ratio) needs to be determined empirically. A starting point could be a range of ratios from 2:1 to 10:1 (lipid:nucleic acid).

    • Add the diluted liposome solution to the diluted nucleic acid, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Seed cells in a culture plate such that they reach 70-90% confluency at the time of transfection.

    • Gently add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete culture medium.

    • Continue to culture the cells for 24-72 hours before assaying for gene expression.

Standard Protocol for Lipofectamine 2000

This is a summary of the manufacturer's protocol for plasmid DNA transfection in a 24-well plate format.[13][14]

  • Cell Seeding: One day before transfection, seed 0.5-2 x 10^5 cells per well in 500 µL of growth medium without antibiotics. Cells should be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA into 50 µL of Opti-MEM™ I Reduced Serum Medium.

    • In a separate tube, dilute 1.0-1.5 µL of Lipofectamine 2000 into 50 µL of Opti-MEM™ I. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.

  • Transfection: Add the 100 µL of DNA-lipid complexes to each well. Mix gently by rocking the plate.

  • Incubation: Incubate cells at 37°C for 18-48 hours before analysis. The medium may be changed after 4-6 hours.

Standard Protocol for FuGENE® HD

This protocol is a summary for transfection in a 6-well plate.[8][15][16]

  • Cell Seeding: Plate cells such that they are 50-80% confluent at the time of transfection.

  • Complex Formation:

    • Dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.

    • Add 6 µL of FuGENE® HD reagent directly to the diluted DNA solution (for a 3:1 ratio). Do not vortex. Pipette up and down to mix.

    • Incubate for 15 minutes at room temperature.

  • Transfection: Add the 100 µL of complex to the well containing cells in 2 mL of complete medium. Swirl the plate to mix.

  • Incubation: Incubate for 24-48 hours before assaying for gene expression. There is no need to change the medium.

Standard Protocol for Polyethylenimine (PEI)

This is a general protocol for transfection using linear PEI (25 kDa) in a 10 cm dish.[7]

  • Cell Seeding: The day before transfection, seed HEK293T cells so they are at an appropriate density for transfection.

  • Complex Formation:

    • Dilute 10 µg of plasmid DNA in 1 mL of serum-free medium.

    • In a separate tube, dilute 30 µg of PEI (at 1 mg/mL) in 1 mL of serum-free medium (for a 1:3 DNA to PEI ratio).

    • Add the diluted PEI to the diluted DNA, mix immediately by vortexing or inverting, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 2 mL of DNA-PEI complexes dropwise to the cells.

  • Incubation: After 18 hours, replace the medium with fresh complete medium. Analyze gene expression 24-48 hours post-transfection.

Visualizations

Experimental Workflow

G cluster_prep Liposome/Lipoplex Preparation cluster_transfection Transfection Process cluster_analysis Analysis lipid 16:0-18:1 EPC (and optional helper lipid) liposome Liposome Formation (Hydration & Sonication) lipid->liposome dna Nucleic Acid (Plasmid DNA/mRNA) sfm Serum-Free Medium dna->sfm lipoplex Lipoplex Formation (Incubation) sfm->lipoplex liposome->lipoplex transfection Addition of Lipoplexes to Cells lipoplex->transfection cells Seeded Cells in Culture cells->transfection incubation Incubation (4-6 hours) transfection->incubation medium_change Medium Change (Optional) incubation->medium_change expression Gene Expression (24-72 hours) medium_change->expression efficiency Transfection Efficiency Assay (e.g., FACS for GFP, Luciferase Assay) expression->efficiency cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) expression->cytotoxicity

Caption: General workflow for transfection using 16:0-18:1 EPC.

Signaling Pathway for Cationic Lipid-Mediated Transfection

G lipoplex Cationic Lipoplex (16:0-18:1 EPC + Nucleic Acid) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm mrna_translation mRNA Translation (Ribosomes) cytoplasm->mrna_translation dna_transport DNA Transport to Nucleus cytoplasm->dna_transport protein Protein Expression mrna_translation->protein nucleus Nucleus dna_transport->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm

Caption: Putative pathway of 16:0-18:1 EPC-mediated transfection.

Conclusion

16:0-18:1 EPC presents itself as a promising candidate for a biodegradable and low-toxicity transfection reagent. However, there is a significant gap in the scientific literature regarding its in vitro performance. To validate its efficacy, researchers should conduct comprehensive studies to determine its optimal formulation, transfection efficiency, and cytotoxicity across a range of common cell lines. The data and protocols provided for established reagents in this guide can serve as a valuable baseline for these essential validation experiments. Such studies are crucial for establishing 16:0-18:1 EPC as a viable alternative to current commercially available transfection reagents.

References

A Comparative Analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (POEPC) for Drug Delivery and Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (POEPC), a cationic lipid increasingly utilized in drug delivery and gene therapy applications. This document objectively compares its performance with other common alternatives, supported by experimental data, to aid in the selection of appropriate delivery vehicles for research and therapeutic development.

Performance Comparison: POEPC vs. Alternatives

The following tables summarize the performance of POEPC and its alternatives in key areas of drug delivery and gene transfection. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. Therefore, these tables serve as a guideline to highlight the relative strengths and weaknesses of each system.

Table 1: Transfection Efficiency
Cationic Lipid/ReagentCell Line(s)Transfection Efficiency (% of cells)Reporter GeneReference(s)
POEPC (or related O-ethylphosphatidylcholine lipids) HUAECs>30-fold higher than individual components in some mixturesNot Specified[1]
DOTAP Huh7, AGS, COS7, A549Cell-line dependentNot Specified[2]
DOTAP/DOPE (1:1) Huh7, AGS~35%Not Specified[2]
Lipofectamine 2000 HEK293, CHO-K1HighpEGFP-N1[3][4]
Lipofectamine 3000 HEK293, CHO-K1Higher than Lipofectamine 2000pCDH[3][4]
Table 2: Cytotoxicity
Cationic Lipid/ReagentCell Line(s)IC50 Value (µg/mL)AssayReference(s)
POEPC (or related O-ethylphosphatidylcholine lipids) Data not readily available--
DOTAP VariousCell-line dependentMTT[5]
Lipofectamine 2000 Huh-7Low cell viability (~40%)MTT[6]
Lipofectamine 3000 Huh-7Low cell viability (~40%)MTT[6]
Turbofect CHO-K1, HEK293, H9TLower cytotoxicity than Lipofectamine 3000XTT[3]
Table 3: Drug Loading and Release
Lipid FormulationDrugEncapsulation Efficiency (%)Release ProfileReference(s)
POPC-based liposomes VariousDependent on drug and loading methodControlled release[7]
DSPC-based liposomes ProgesteroneHighSlower release than EPC liposomes[8]
DPPC-based liposomes ProgesteroneHighZero-order release[8]
Table 4: Stability of Liposomal Formulations
Liposome (B1194612) CompositionStorage ConditionStability AssessmentKey FindingsReference(s)
POPC with DSPE-PEG Seawater, BufferSurvival RatePEGylation significantly improves stability[9]
DSPC liposomes 4°C, 25°C, 37°CFluorophore ReleaseMore stable than DPPC liposomes at higher temperatures
DPPC liposomes 4°C, 25°C, 37°CFluorophore ReleaseLess stable than DSPC liposomes at higher temperatures

Note: Direct stability studies on POEPC-containing liposomes were not found. The stability of liposomes is highly dependent on the overall composition, including helper lipids and surface modifications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (POEPC) and any helper lipids (e.g., DOPE, cholesterol) in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Determination of Transfection Efficiency (Reporter Gene Assay)
  • Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Lipoplex Formation: In separate tubes, dilute the plasmid DNA (encoding a reporter gene like GFP or luciferase) and the cationic lipid formulation (e.g., POEPC liposomes) in a serum-free medium. Combine the two solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: Add the lipoplex solution to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, replace the transfection medium with a fresh, complete culture medium.

  • Analysis: After 24-48 hours, assess the expression of the reporter gene. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luciferase assay system is used to measure the luminescence.

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the cationic lipid formulation for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the absorbance of untreated control cells.

Drug Loading Efficiency Determination
  • Liposome Preparation with Drug: Prepare liposomes as described in section 2.1, with the drug either encapsulated in the aqueous core (for hydrophilic drugs) or incorporated into the lipid bilayer (for hydrophobic drugs).

  • Removal of Unencapsulated Drug: Separate the drug-loaded liposomes from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Liposome Lysis: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Drug Quantification: Quantify the amount of encapsulated drug using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The drug loading efficiency is calculated as the ratio of the amount of drug in the liposomes to the initial amount of drug used, expressed as a percentage.

In Vitro Drug Release Assay
  • Sample Preparation: Place a known amount of the drug-loaded liposome formulation in a dialysis bag with a specific molecular weight cut-off.

  • Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS) that mimics physiological conditions, and stir at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the amount of drug in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key processes and workflows relevant to the use of POEPC and other cationic lipids in drug delivery and gene transfection.

G Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration Hydration Film Formation->Hydration Size Reduction Size Reduction Hydration->Size Reduction Size & Zeta Potential Size & Zeta Potential Size Reduction->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Size Reduction->Encapsulation Efficiency Stability Assessment Stability Assessment Size Reduction->Stability Assessment In Vitro Release In Vitro Release Encapsulation Efficiency->In Vitro Release

Caption: Workflow for liposome preparation and subsequent characterization.

G Cationic Lipid-Mediated Gene Transfection Pathway Cationic Lipid Cationic Lipid Lipoplex Formation Lipoplex Formation Cationic Lipid->Lipoplex Formation Plasmid DNA Plasmid DNA Plasmid DNA->Lipoplex Formation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Lipoplex Formation->Cellular Uptake (Endocytosis) Endosomal Escape Endosomal Escape Cellular Uptake (Endocytosis)->Endosomal Escape Nuclear Entry Nuclear Entry Endosomal Escape->Nuclear Entry Gene Expression Gene Expression Nuclear Entry->Gene Expression

Caption: Key steps in the process of gene delivery using cationic lipids.

G Comparative Logic for Cationic Lipid Selection Start Start High Transfection Efficiency Needed? High Transfection Efficiency Needed? Start->High Transfection Efficiency Needed? Low Cytotoxicity Critical? Low Cytotoxicity Critical? High Transfection Efficiency Needed?->Low Cytotoxicity Critical? Yes Consider Lipofectamine / Commercial Reagents Consider Lipofectamine / Commercial Reagents High Transfection Efficiency Needed?->Consider Lipofectamine / Commercial Reagents No Consider POEPC / Novel Lipids Consider POEPC / Novel Lipids Low Cytotoxicity Critical?->Consider POEPC / Novel Lipids Yes Consider DOTAP / Well-characterized Lipids Consider DOTAP / Well-characterized Lipids Low Cytotoxicity Critical?->Consider DOTAP / Well-characterized Lipids No End End Consider POEPC / Novel Lipids->End Consider Lipofectamine / Commercial Reagents->End Consider DOTAP / Well-characterized Lipids->End

Caption: A decision-making flowchart for selecting a cationic lipid.

References

Comparative Guide to 16:0-18:1 EPC Chloride for Reproducible Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of 16:0-18:1 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid frequently used in liposomal formulations for drug and gene delivery. By presenting objective performance data alongside other common cationic lipids, this document aims to facilitate informed decisions in experimental design and ensure the consistency of results.

Performance Comparison of Cationic Lipids

The selection of a cationic lipid is a critical factor influencing the transfection efficiency and cytotoxicity of liposomal delivery systems. Below is a summary of the performance of this compound in comparison to two other widely used cationic lipids: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol).

While direct head-to-head quantitative data for all three lipids in a single study is limited, a comparative study on lipid nanoparticles for mRNA delivery to the lungs provides valuable insights into the performance of the EPC lipid series, to which 16:0-18:1 EPC belongs, against the TAP series, which includes DOTAP.

Table 1: Comparative Performance of Cationic Lipid Series for mRNA Delivery to the Lungs

Lipid SeriesRepresentative LipidsRelative Transfection Efficiency (Lung)Key Findings
EPC Series 12:0 EPC, 14:0 EPC, 16:0 EPC, 18:0 EPC, 18:1 EPC, 16:0-18:1 EPC ModerateThe EPC series demonstrated effective mRNA delivery to the lungs. Within this series, variations in acyl chain length and saturation influenced the potency and selectivity of delivery.
TAP Series 14:0 TAP, 16:0 TAP, 18:0 TAP, 18:1 TAP (DOTAP)HighThe TAP series, including DOTAP, generally exhibited higher protein production and greater tissue-specificity for the lungs compared to the EPC series in this specific application.

Note: This data is based on a study focused on lung-specific mRNA delivery and may not be directly extrapolated to all cell types and applications.

Physicochemical Characteristics

The physical properties of the liposomes, such as particle size and zeta potential, are crucial for their interaction with cells and overall performance.

Table 2: Typical Physicochemical Properties of Cationic Liposomes

Cationic LipidHelper Lipid(s)Typical Particle Size (nm)Typical Zeta Potential (mV)
This compound DOPE, Cholesterol100 - 200+30 to +50
DOTAP DOPE, Cholesterol100 - 250+40 to +60
DC-Cholesterol DOPE150 - 300+20 to +40

These values are approximate and can vary significantly based on the formulation protocol, lipid ratios, and measurement conditions.

Experimental Protocols

Reproducibility starts with a well-defined protocol. The following are detailed methodologies for the preparation and characterization of cationic liposomes.

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:0.5).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C to create a thin, uniform lipid film on the inner surface.

    • Continue evaporation under vacuum for at least 1 hour to ensure complete removal of the solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 37°C) for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipids.

  • Extrusion:

    • Assemble the liposome extrusion device with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the liposomes.

Protocol 2: Cell Transfection with Cationic Liposomes

This protocol outlines a general procedure for transfecting cells in culture with a plasmid DNA (pDNA) payload.

Materials:

  • Liposome suspension (from Protocol 1)

  • Plasmid DNA (pDNA)

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium (e.g., Opti-MEM)

  • Cells seeded in a multi-well plate

Procedure:

  • Lipoplex Formation:

    • Dilute the pDNA in serum-free medium in one tube.

    • In a separate tube, dilute the cationic liposome suspension in serum-free medium.

    • Add the diluted pDNA solution to the diluted liposome solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes (lipid-DNA complexes).

  • Transfection:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh, serum-free medium to the cells.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add serum-containing medium to the cells or replace the transfection medium with fresh, complete medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis:

    • Assess transfection efficiency by measuring the expression of a reporter gene (e.g., GFP fluorescence microscopy or luciferase assay).

    • Evaluate cytotoxicity using a cell viability assay (e.g., MTT or LDH assay).

Signaling Pathways and Experimental Workflows

To visualize the processes involved in cationic lipid-mediated delivery and experimental design, the following diagrams are provided.

G General Workflow for Cationic Liposome Preparation cluster_prep Liposome Formulation cluster_characterization Quality Control A Lipid Dissolution (16:0-18:1 EPC, DOPE, Cholesterol in Chloroform) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Extrusion (Size Homogenization) C->D E Particle Size Analysis (DLS) D->E F Zeta Potential Measurement D->F

Workflow for preparing and characterizing cationic liposomes.

The journey of a lipoplex from outside the cell to delivering its genetic payload involves several key steps, primarily initiated by endocytosis.

G Cellular Uptake and Endosomal Escape of Cationic Lipoplexes Lipoplex Lipoplex Cell_Membrane Cell_Membrane Lipoplex->Cell_Membrane Binding Early_Endosome Early_Endosome Cell_Membrane->Early_Endosome Endocytosis Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (Proton Sponge Effect) Nucleus Nucleus Cytosol->Nucleus Nuclear Import of DNA

Key steps in the intracellular delivery of genetic material.

The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of cationic lipid-based delivery systems. As the endosome matures, its internal pH drops. The cationic lipids become protonated, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing its contents into the cytoplasm.

By understanding the comparative performance and adhering to detailed, reproducible protocols, researchers can confidently utilize this compound and other cationic lipids in their drug delivery and gene therapy experiments, contributing to more robust and reliable scientific outcomes.

A Comparative Guide to the Efficacy of Phospholipid-Based Nanoparticles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the effective delivery of anti-cancer agents to tumor cells remains a critical challenge. Lipid-based nanoparticles (LNPs) have emerged as a promising solution, offering biocompatibility and the ability to encapsulate a wide range of therapeutic payloads. Among the various phospholipids (B1166683) utilized in LNP formulations, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) are frequently employed. This guide provides a comparative evaluation of the efficacy of nanoparticles formulated with these lipids in different cancer cell lines, supported by experimental data.

Comparative Efficacy of Lipid-Based Nanoparticles

The efficacy of LNPs is highly dependent on their lipid composition, which influences their stability, cellular uptake, and intracellular fate. While direct comparative studies across multiple cell lines with standardized payloads are limited, the available data provides insights into the differential effects of POPC, DOPE, and DOTAP-containing nanoparticles.

Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effect of lipid-based nanoparticles is a key indicator of their potential as drug delivery vehicles. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect. The following table summarizes IC50 values from various studies, showcasing the cytotoxic potential of different liposomal formulations in several cancer cell lines. It is important to note that these values are for nanoparticles carrying different therapeutic agents, which significantly influences the observed cytotoxicity.

Cell LineNanoparticle CompositionEncapsulated DrugIC50 ValueCitation
A549 (Lung Carcinoma)DOTAP/CholesterolAll-trans retinoic acid (ATRA)~0.78 µmol (for free ATRA)[1]
Lipo-CDDP/DADSCisplatin/Diallyl disulfide14.53 ± 1.67 µM[2]
ELT-NLCsErlotinib13.04 µg/mL (24h), 4.22 µg/mL (48h)[3]
ELT-liposomeErlotinib31.87 µg/mL (24h), 10.07 µg/mL (48h)[3]
MCF-7 (Breast Cancer)Not specifiedSilibininNot specified[4]
Not specifiedSilver nanoparticles9-45% viability at ≥60 µg/ml[5]
Not specifiedGold nanoparticles3-58% viability at ≥60 µg/ml[5]
Not specifiedZinc oxide nanoparticles20-40% viability at ≥60 µg/ml[5]
HeLa (Cervical Cancer)Not specifiedNot specifiedNot specified[6]
MDA-MB-231 (Breast Cancer)Lipo-CDDP/DADSCisplatin/Diallyl disulfide12.15 ± 0.45 µM[2]
PC3 (Prostate Cancer)DOPE/CHEMSDocetaxel65.74 nM[7][8][9]
DU145 (Prostate Cancer)DOPE/CHEMSDocetaxel28.28 nM[7][8][9]

Note: The presented IC50 values are for drug-loaded nanoparticles and reflect the combined effect of the lipid carrier and the therapeutic agent. Direct comparison of the lipids' intrinsic efficacy is challenging due to the variability in encapsulated drugs and experimental conditions.

Cellular Uptake and Transfection Efficiency

The lipid composition of nanoparticles plays a pivotal role in their interaction with the cell membrane and subsequent internalization.

  • POPC (phosphatidylcholine) , a zwitterionic lipid, is a common component of liposomes due to its structural similarity to endogenous membrane lipids, contributing to biocompatibility.

  • DOPE (phosphatidylethanolamine) is a neutral lipid known to promote the fusion of liposomes with endosomal membranes, facilitating the release of encapsulated contents into the cytoplasm. The optimal ratio of DOTAP to DOPE for transfection efficiency has been shown to be cell-line dependent, with different ratios being ideal for A549, Huh7, AGS, and COS7 cells.[10]

  • DOTAP (a cationic lipid) interacts favorably with the negatively charged cell membrane, enhancing cellular uptake. Studies have shown that increasing the concentration of DOTAP in liposomes can lead to greater cellular internalization.[11] However, this increased uptake can also be associated with higher cytotoxicity.[12][13][14]

One study found that lipoplexes (lipid-DNA complexes) formulated with DOTAP-DOPC were taken up more efficiently by CHO cells compared to those made with DC-Chol-DOPE.[15] However, the DC-Chol-DOPE formulations exhibited more efficient endosomal escape, likely due to the membrane-destabilizing properties of DOPE.[15]

Signaling Pathways Modulated by Lipid-Based Nanoparticles

Lipid-based nanoparticles can influence various intracellular signaling pathways, impacting cell survival, proliferation, and apoptosis.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.[7] Some studies suggest that liposomal drug delivery systems can modulate the PI3K/Akt pathway. For instance, folate receptor-targeted liposomes loaded with a PI3K inhibitor have been shown to effectively inhibit the PI3K/Akt signaling cascade in prostate cancer cells.[16] Another study indicated that liposomal galactomannan (B225805) could reduce the gene expression of PI3K/Akt in hepatocellular carcinoma.[4]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Cationic liposomes, such as those containing DOTAP, have been shown to activate the ERK pathway in dendritic cells, leading to the induction of chemokines.[17][18] This suggests a potential role for DOTAP-based nanoparticles in modulating immune responses in the tumor microenvironment.

The following diagram illustrates the general mechanism of nanoparticle uptake and their potential influence on the PI3K/Akt and MAPK/ERK signaling pathways.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Lipid Nanoparticle (POPC, DOPE, DOTAP) Endosome Endosome LNP->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape (facilitated by DOPE) PI3K PI3K Drug_Release->PI3K Inhibition/Modulation MAPK MAPK Drug_Release->MAPK Activation/Modulation Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MAPK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Promotes

Caption: Nanoparticle uptake and influence on signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the nanoparticle formulations. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with nanoparticles Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method for detecting apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the nanoparticle formulations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Annexin_V_Workflow Treat_Cells Treat cells with nanoparticles Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in -binding buffer Harvest_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: General workflow for an Annexin V apoptosis assay.

Conclusion

The choice of phospholipid is a critical determinant of the efficacy of lipid-based nanoparticles in cancer therapy. While POPC provides a biocompatible and stable foundation for LNPs, the inclusion of lipids like DOPE can enhance endosomal escape and cytoplasmic delivery. Cationic lipids such as DOTAP can significantly improve cellular uptake but may also increase cytotoxicity. The optimal formulation is often cell-line specific and depends on the desired therapeutic outcome. Further head-to-head comparative studies with standardized payloads are needed to fully elucidate the differential effects of these lipids and to guide the rational design of next-generation LNP-based cancer therapies.

References

A Comparative Guide to 16:0-18:1 EPC and 18:1 TAP for Lung-Specific mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid nanoparticle (LNP) composition is a critical determinant for the successful delivery of mRNA therapeutics to target organs. This guide provides a detailed comparison of two cationic lipids, 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC) and 1,2-dioleoyl-3-trimethylammonium-propane (18:1 TAP or DOTAP), for the specific delivery of mRNA to the lungs.

This comparison is based on experimental data from studies utilizing Selective Organ Targeting (SORT) LNPs. SORT technology incorporates a fifth lipid component into a standard four-lipid LNP formulation to modulate the protein corona that forms on the nanoparticle surface in the bloodstream, thereby directing the LNP to specific organs. In the context of lung targeting, permanently cationic lipids like EPC and TAP have been shown to be effective.

Performance Comparison at a Glance

Both 18:1 TAP and certain lipids from the EPC series have demonstrated the ability to redirect mRNA delivery from the liver to the lungs. However, experimental data indicates that the TAP series, and specifically 18:1 TAP, generally outperforms the EPC series in both potency and lung-selectivity.

Quantitative Data Summary

The following tables summarize the key performance metrics for LNPs formulated with 18:1 TAP and the lead candidate from the EPC series, 18:0 EPC. The data is derived from in vivo studies in mice, which were intravenously administered LNPs carrying either Firefly Luciferase (FLuc) or Cre recombinase mRNA.

Table 1: In Vivo Luciferase Expression (FLuc mRNA)

Lipid ComponentTarget OrganMean Total Flux (photons/second)Off-Target OrgansNotes
18:1 TAP LungsHigh (Specific value not available)Low expression in Liver & SpleenConsidered the gold standard for potent and selective lung delivery in this context.
18:0 EPC LungsModerateSignificant expression in Liver & SpleenShowed the most potent lung delivery within the EPC series but with more off-target expression compared to 18:1 TAP. Lung selectivity was reported to be 83%.
12:0 EPC LungsModerateHigh expression in Liver & SpleenComparable lung delivery efficacy to the least potent TAP lipids, but with significantly greater off-target delivery, reducing lung-selectivity to 40%.

Table 2: In Vivo Cre mRNA Delivery and Cellular Transfection in Lungs

Lipid ComponentMean tdTom Fluorescence in Lungs (p/s/cm²/sr)Off-Target tdTom FluorescencePredominant Cell Types Transfected (in order of efficiency)
18:1 TAP ~3.5 x 10⁸LowEndothelial cells, Epithelial cells, Immune cells
18:0 EPC ~2.0 x 10⁸Higher than 18:1 TAP (primarily in liver)Endothelial cells, Epithelial cells, Immune cells

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

LNP Formulation (SORT Nanoparticles)

This protocol describes the formulation of five-component SORT LNPs using microfluidics.

  • Lipid Stock Preparation :

    • The ionizable lipid (e.g., 5A2-SC8), helper lipid (DOPE), cholesterol, and PEG lipid (DMG-PEG2k) are dissolved in ethanol (B145695).

    • The SORT molecule (18:1 TAP or 18:0 EPC) is also dissolved in ethanol.

  • Lipid Mixture Preparation :

    • The lipid components are combined in ethanol to achieve the desired molar ratios. For lung-targeting SORT LNPs, a typical molar ratio is 11.9% 5A2-SC8, 11.9% DOPE, 23.8% Cholesterol, 2.4% DMG-PEG2k, and 50% SORT molecule (18:1 TAP or 18:0 EPC).

  • mRNA Preparation :

    • The mRNA (e.g., FLuc or Cre recombinase) is diluted in a citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing :

    • The lipid solution in ethanol and the mRNA solution in citrate buffer are loaded into separate syringes.

    • The solutions are mixed using a microfluidic device (e.g., NanoAssemblr) at a specified flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialysis and Concentration :

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

    • The LNPs can be concentrated using centrifugal filters if necessary.

  • Characterization :

    • The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS).

    • mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).

In Vivo mRNA Delivery and Biodistribution

This protocol outlines the procedure for assessing the in vivo efficacy and biodistribution of the formulated LNPs.

  • Animal Model :

    • BALB/c mice are typically used for luciferase expression studies.

    • Ai14 tdTomato reporter mice are used for Cre recombinase experiments to visualize transfected cells.

  • Administration :

    • Mice are intravenously injected with the LNP-encapsulated mRNA at a specified dosage (e.g., 0.3 mg/kg).

  • Bioluminescence Imaging (Luciferase Assay) :

    • At a predetermined time point post-injection (e.g., 6 hours), mice are intraperitoneally injected with D-luciferin.

    • Whole-body bioluminescence is measured using an in vivo imaging system (IVIS).

    • After imaging, mice are euthanized, and major organs (lungs, liver, spleen, heart, kidneys) are harvested for ex vivo imaging to quantify organ-specific expression.

  • Fluorescence Imaging (Cre/tdTomato Assay) :

    • At a specified time point post-injection (e.g., 2 days), mice are euthanized.

    • Major organs are harvested and imaged ex vivo to measure tdTomato fluorescence, indicating successful Cre mRNA delivery and subsequent protein expression.

  • Flow Cytometry for Cellular Transfection Analysis :

    • For a detailed analysis of transfected cell types, lungs from tdTomato mice are harvested and processed into a single-cell suspension.

    • The cells are stained with fluorescently labeled antibodies specific for different cell surface markers (e.g., CD31 for endothelial cells, EpCAM for epithelial cells, and CD45 for immune cells).

    • The percentage of tdTomato-positive cells within each cell population is quantified using fluorescence-activated cell sorting (FACS).

Signaling Pathways and Experimental Workflows

The mechanism of SORT LNP delivery is predicated on the formation of a specific protein corona that dictates organ tropism. The following diagrams illustrate the conceptual workflow and the proposed mechanism.

SORT_LNP_Mechanism cluster_formulation LNP Formulation cluster_invivo In Vivo Administration & Targeting LNP_core Core Lipids (Ionizable, Helper, Cholesterol, PEG) SORT_LNP 5-Component SORT LNP LNP_core->SORT_LNP Addition of 5th component SORT_lipid SORT Molecule (e.g., 18:1 TAP or 18:0 EPC) SORT_lipid->SORT_LNP Injection Intravenous Injection SORT_LNP->Injection Protein_Corona Plasma Protein Binding Injection->Protein_Corona Formation of Specific Protein Corona Target_Organ Lung Protein_Corona->Target_Organ Organ Tropism Uptake Cellular Uptake (Endothelial, Epithelial, Immune) Target_Organ->Uptake Expression mRNA Translation & Protein Expression Uptake->Expression

Caption: Mechanism of SORT LNP for lung-specific mRNA delivery.

Experimental_Workflow cluster_prep Preparation cluster_invivo_exp In Vivo Experimentation cluster_analysis Data Analysis Formulation LNP Formulation (EPC or TAP) Injection IV Injection into Mice (FLuc or Cre mRNA) Formulation->Injection Imaging In Vivo / Ex Vivo Imaging (IVIS) Injection->Imaging FACS Flow Cytometry (FACS) Injection->FACS Quant_Expression Quantify Protein Expression (Luminescence/Fluorescence) Imaging->Quant_Expression Cell_Typing Identify Transfected Cell Types FACS->Cell_Typing Comparison Compare Efficacy & Selectivity Quant_Expression->Comparison Cell_Typing->Comparison

Caption: Workflow for comparing EPC and TAP LNPs for lung delivery.

Conclusion

Based on the available data, 18:1 TAP is the superior choice for achieving high-potency and highly selective mRNA delivery to the lungs when using the SORT LNP platform. While 18:0 EPC, the lead candidate from the EPC series, does facilitate lung targeting, it does so with lower efficacy and greater off-target delivery to the liver compared to 18:1 TAP.[1] The choice between these lipids will depend on the specific therapeutic application, balancing the need for high on-target expression against the tolerance for off-target effects. Further optimization of the LNP formulation, including the molar ratios of the lipid components, may further enhance the performance of both EPC and TAP-based systems.

References

A Comparative Guide to the Influence of POEPC and POPC on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) on the biophysical properties of lipid membranes. The inclusion of an ethyl group on the phosphate (B84403) moiety of POEPC introduces a positive charge and alters the headgroup hydration and packing, leading to distinct effects on membrane structure and function compared to the zwitterionic POPC. This comparison is supported by experimental data from monolayer and bilayer model systems.

Executive Summary

POEPC, a cationic derivative of the naturally abundant POPC, significantly alters membrane properties by weakening intermolecular interactions within the lipid bilayer. This leads to increased membrane fluidity and permeability. These characteristics suggest the potential of POEPC as a component in drug delivery systems, where modulation of membrane properties is desirable to facilitate the transport of therapeutic agents across cellular barriers.

Data Presentation: POEPC vs. POPC

The following tables summarize the key differences in the effects of POEPC and POPC on various membrane parameters. The data for POEPC is primarily derived from studies on model membranes composed of POPC, sphingomyelin (B164518) (SM), and cholesterol (Chol) in a 1:1:1 molar ratio, into which POEPC is incorporated.

Membrane PropertyEffect of POPC (Baseline)Effect of POEPC IncorporationQuantitative Data/Observations
Monolayer Stability (Surface Pressure-Area Isotherms) Forms stable monolayers with characteristic phase transitions.Weakens intermolecular interactions, leading to more expanded monolayers.The presence of POEPC shifts the isotherms to larger molecular areas, indicating a decrease in packing density.
Membrane Fluidity (Fluorescence Anisotropy) Exhibits a characteristic fluidity dependent on temperature and composition.Increases membrane fluidity in both the hydrophobic core and the headgroup region.A decrease in the steady-state fluorescence anisotropy of both DPH (probes hydrophobic core) and TMA-DPH (probes headgroup region) is observed upon POEPC incorporation, signifying a more fluid environment.[1]
Membrane Permeability Acts as a semi-permeable barrier with low passive permeability to polar molecules.Increases membrane permeability.The mechanism is proposed to involve modifications in membrane organization, facilitating the passage of molecules.
Liposome (B1194612) Size and Zeta Potential (Dynamic Light Scattering) Forms liposomes with a near-neutral zeta potential.Induces a positive zeta potential on liposomes.The magnitude of the positive zeta potential increases with the concentration of POEPC.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Pressure-Area Isotherm Measurements

This technique is used to study the packing and stability of lipid monolayers at an air-water interface.

  • Materials: Langmuir trough with movable barriers, Wilhelmy plate pressure sensor, microsyringe, chloroform (B151607), desired lipid mixture (e.g., POPC/SM/Chol), and subphase (e.g., phosphate-buffered saline, PBS).

  • Procedure:

    • The Langmuir trough is thoroughly cleaned and filled with the aqueous subphase.

    • The lipid mixture, dissolved in chloroform, is carefully spread dropwise onto the subphase surface using a microsyringe.

    • A waiting period of approximately 15-20 minutes is allowed for the solvent to evaporate completely.

    • The monolayer is then compressed by the movable barriers at a constant rate.

    • The surface pressure is continuously measured by the Wilhelmy plate as a function of the mean molecular area.

    • The resulting isotherm provides information on the phase behavior and packing of the lipid monolayer.

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique used to visualize the morphology of monolayers at the air-water interface.

  • Equipment: Brewster angle microscope coupled with a Langmuir trough.

  • Procedure:

    • A lipid monolayer is prepared on the Langmuir trough as described in the protocol above.

    • P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface).

    • At this angle, there is minimal reflection from the pure subphase. However, the presence of a monolayer alters the refractive index, leading to light reflection that is captured by the microscope.

    • Images of the monolayer morphology, including the presence of domains and defects, are recorded during compression.

Preparation of Liposomes and Dynamic Light Scattering (DLS) Analysis

This protocol describes the formation of liposomes and the characterization of their size and surface charge.

  • Materials: Rotary evaporator, extruder with polycarbonate membranes, lipids (POPC, SM, Chol, POEPC), chloroform, and buffer solution.

  • Procedure:

    • The desired lipid mixture is dissolved in chloroform in a round-bottom flask.

    • The solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

    • The lipid film is hydrated with a buffer solution by gentle agitation, forming multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • The size distribution and zeta potential of the resulting liposomes are then measured using a DLS instrument.

Steady-State Fluorescence Anisotropy

This technique measures the rotational mobility of fluorescent probes embedded in the lipid bilayer, providing an indication of membrane fluidity.

  • Materials: Fluorometer with polarizing filters, fluorescent probes (DPH and TMA-DPH), liposome suspension.

  • Procedure:

    • The fluorescent probe (DPH or TMA-DPH) is incubated with the liposome suspension to allow for its incorporation into the lipid bilayer.

    • The sample is excited with vertically polarized light at the probe's excitation wavelength (e.g., ~358 nm for DPH).

    • The fluorescence emission is measured at the probe's emission wavelength (e.g., ~430 nm for DPH) through polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

    • Lower anisotropy values indicate higher rotational mobility of the probe and thus higher membrane fluidity.

Visualizations

Experimental Workflow for Membrane Property Analysis

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output lipid_mix Lipid Mixture (POPC/SM/Chol ± POEPC) monolayer Langmuir Monolayer lipid_mix->monolayer liposomes Liposome Suspension lipid_mix->liposomes isotherm Surface Pressure-Area Isotherm Measurement monolayer->isotherm bam Brewster Angle Microscopy monolayer->bam dls Dynamic Light Scattering (Size & Zeta Potential) liposomes->dls anisotropy Fluorescence Anisotropy (Fluidity) liposomes->anisotropy stability Stability & Packing isotherm->stability morphology Morphology bam->morphology size_charge Size & Surface Charge dls->size_charge fluidity Fluidity anisotropy->fluidity

Caption: Workflow for preparing and analyzing lipid monolayers and liposomes to compare the effects of POEPC and POPC.

Logical Relationship of POEPC Effects on Membrane Properties

G poepc POEPC Incorporation charge Positive Charge on Phosphate Group poepc->charge hydration Altered Headgroup Hydration & Packing charge->hydration interactions Weaker Intermolecular Interactions hydration->interactions fluidity Increased Membrane Fluidity interactions->fluidity permeability Increased Membrane Permeability interactions->permeability application Potential for Drug Delivery Applications fluidity->application permeability->application

Caption: The introduction of a positive charge by POEPC initiates a cascade of effects leading to increased membrane fluidity and permeability.

References

A Comparative Guide to the Performance of 16:0-18:1 EPC in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of delivery vehicle is critical to the success of therapeutic interventions. Cationic lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC), are pivotal in the formulation of liposomes for drug delivery.[1][2] This guide provides a comparative analysis of 16:0-18:1 EPC's performance in serum-containing media, offering insights into its stability and efficacy alongside alternative lipids.

Understanding 16:0-18:1 EPC

16:0-18:1 EPC is a cationic lipid notable for its biodegradable nature and low toxicity.[3][4] It is a derivative of phospholipids, composed of biological metabolites linked by ester bonds, featuring a 16-carbon and an 18-carbon fatty acid tail.[3][5] This structure makes it a candidate for liposomal research and drug delivery applications.[1][3]

Performance in the Presence of Serum

The stability of lipid-based delivery systems in the bloodstream is a significant hurdle due to the interaction with serum proteins. These interactions can lead to the disruption of liposomes and premature release of their cargo. The performance of ether-linked lipids, a class to which EPC belongs, is influenced by the nature of the chemical bonds within the lipid structure.

Studies have shown that the type of bond at the sn-2 position of the glycerol (B35011) backbone is a critical determinant of vesicle stability in serum.[6] Liposomes with an ester bond at this position tend to interact more readily with serum high-density lipoproteins, potentially leading to instability.[6] Conversely, lipids with an ether bond at this position exhibit greater stability.[6] The addition of cholesterol is a common strategy to enhance the stability of liposomes in the presence of serum.[6]

Comparative Performance of Cationic Lipids

The selection of a cationic lipid for a specific application depends on various factors, including the nature of the cargo (e.g., DNA, siRNA, mRNA) and the desired delivery efficiency. While fixed cationic lipids like 16:0-18:1 EPC are well-studied and cost-effective, they can exhibit toxicity at higher concentrations.[7]

Cationic Lipid ClassCommon ExamplesKey Characteristics
Fixed Cationic Lipids 16:0-18:1 EPC, DOTMA, DOTAPWell-studied, cost-effective, suitable for DNA and siRNA delivery.[7]
Ionizable Cationic Lipids DLin-MC3-DMA, SM-102Lower toxicity, suitable for higher payloads like mRNA.[7]
Multivalent Cationic Lipids MVL-5Multiple positive charges, advantageous for siRNA delivery.[7]

Recent advancements in lipid nanoparticle (LNP) technology have highlighted the importance of the entire formulation, including helper lipids and PEGylated lipids, in determining in vivo performance.[8][9] For instance, the choice of a PEG-lipid anchor can significantly influence the interaction of LNPs with serum proteins and their subsequent biological fate.[10]

Experimental Protocols

Liposome Formulation

A standardized method for producing LNPs involves microfluidic mixing.[9]

  • Materials: Ionizable lipid (e.g., 16:0-18:1 EPC), helper lipids (e.g., DSPC, cholesterol), PEGylated lipid (e.g., DMG-PEG 2000), nucleic acid cargo (e.g., mRNA), ethanol (B145695), and a low pH buffer (e.g., acetate (B1210297) buffer, pH 4).[9][10]

  • Procedure:

    • Dissolve the lipid mixture in ethanol.

    • Dissolve the nucleic acid cargo in the low pH buffer.

    • Utilize a microfluidic mixing device to combine the lipid solution and the nucleic acid solution at a controlled flow rate. The rapid mixing facilitates the self-assembly of LNPs.[9]

    • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

Serum Stability Assay

The stability of LNPs in the presence of serum can be evaluated by monitoring changes in particle size and concentration over time.[10]

  • Materials: Formulated LNPs, fetal bovine serum (FBS) or human serum, and RNAse-free water.

  • Procedure:

    • Dilute the LNP formulation with RNAse-free water.

    • Mix the diluted LNPs with serum (e.g., at a 1:1:1 ratio of LNPs:water:serum).[10]

    • Incubate the mixture at 37°C with stirring for a defined period (e.g., several hours).

    • At various time points, take aliquots of the mixture and dilute them further with RNAse-free water for analysis.

    • Measure the particle size and concentration using Nanoparticle Tracking Analysis (NTA).[10] An increase in size may indicate aggregation or the formation of a protein corona, while a decrease in concentration could suggest particle degradation.

In Vitro Transfection Efficiency

The ability of the formulated LNPs to deliver their cargo into cells is a key performance indicator.

  • Materials: Cultured cells (e.g., HeLa, MDA-MB-231), complete growth medium (with serum), formulated LNPs carrying a reporter gene (e.g., luciferase mRNA), and a suitable assay reagent (e.g., One-Glo reagent).[9][10]

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the LNP formulation at a specific dosage.

    • Incubate the cells for a period sufficient for transfection to occur (e.g., 16-18 hours).[9]

    • Lyse the cells and measure the expression of the reporter gene according to the assay manufacturer's protocol.

Visualizing Cellular Interactions and Workflows

To better understand the processes involved in lipid nanoparticle-mediated delivery, the following diagrams illustrate a generalized cellular uptake pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lipo Lipid Nanoparticle (LNP) (e.g., containing 16:0-18:1 EPC) pm Plasma Membrane lipo->pm Endocytosis endo Endosome pm->endo cargo Therapeutic Cargo (e.g., mRNA, siRNA) endo->cargo Endosomal Escape cyto Cytosol cargo->cyto Therapeutic Effect

Generalized pathway of LNP cellular uptake and cargo release.

G formulation LNP Formulation (Microfluidic Mixing) characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization stability Serum Stability Assay (Incubation with Serum, NTA Analysis) characterization->stability transfection In Vitro Transfection (Cell Culture, Reporter Gene Assay) characterization->transfection analysis Data Analysis and Comparison stability->analysis transfection->analysis

References

A Comparative Guide to In Vivo Validation of 16:0-18:1 EPC-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug delivery systems based on 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC) with alternative liposomal formulations. The following sections present a comprehensive overview of their in vivo performance, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Executive Summary

Liposomal drug delivery systems are a cornerstone of advanced therapeutics, offering improved drug solubility, stability, and targeted delivery. The choice of lipid composition is a critical determinant of a liposome's in vivo fate and therapeutic efficacy. This guide focuses on the in vivo validation of liposomes formulated with 16:0-18:1 EPC, a phospholipid containing one saturated (palmitoyl) and one unsaturated (oleoyl) fatty acid chain. These are compared against liposomes primarily composed of saturated phospholipids (B1166683), such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

The evidence presented herein suggests that the unsaturated nature of 16:0-18:1 EPC imparts greater membrane fluidity, which can lead to enhanced cellular uptake and faster drug release compared to their saturated counterparts. While this can be advantageous for certain therapeutic applications requiring rapid drug action within the cell, it may also result in reduced circulation times and potentially lower overall tumor accumulation in some contexts.

Comparative In Vivo Performance

The in vivo performance of liposomal drug delivery systems is a multifactorial equation involving pharmacokinetics (PK), biodistribution, and therapeutic efficacy. The lipid composition of the liposome (B1194612) is a key variable that can be tuned to optimize these parameters for a specific therapeutic goal.

Pharmacokinetics and Biodistribution

The rigidity of the liposomal membrane, dictated by the phase transition temperature (Tm) of its constituent phospholipids, significantly influences its stability in circulation. Saturated phospholipids like DSPC have a high Tm, resulting in more rigid and stable liposomes at physiological temperatures. This generally leads to longer circulation times and reduced drug leakage. In contrast, the presence of an unsaturated oleoyl (B10858665) chain in 16:0-18:1 EPC (also known as POPC) results in a lower Tm and a more fluid membrane, which can lead to faster clearance from circulation.

While direct comparative in vivo studies detailing the full pharmacokinetic profiles of 16:0-18:1 EPC versus DSPC liposomes are not extensively available in a single comprehensive report, inferences can be drawn from studies examining the impact of lipid saturation on drug delivery. For instance, liposomes formulated with hydrogenated (saturated) phosphatidylcholines exhibit longer circulation times compared to those with non-hydrogenated (unsaturated) counterparts.

Table 1: Comparative In Vivo Characteristics of Liposomal Formulations

Parameter16:0-18:1 EPC (POPC)-Based LiposomesDSPC-Based Liposomes (Saturated)Key Considerations
Membrane Fluidity HighLowInfluences drug release rate and cellular interaction.
Circulation Half-life Generally ShorterGenerally LongerLonger circulation can lead to increased tumor accumulation via the EPR effect.
Drug Release Rate FasterSlowerFaster release may be beneficial for drugs that act intracellularly.
Cellular Uptake Potentially EnhancedPotentially LowerMore fluid membranes may facilitate fusion with cell membranes.
In Vivo Stability LowerHigherRigid membranes offer better drug retention in circulation.
Therapeutic Efficacy: A Comparative Study

A study comparing the in vivo antitumor activity of doxorubicin-loaded liposomes provides valuable insights into the performance of 16:0-18:1 EPC (POPC) versus a saturated phospholipid formulation (HSPC, which is structurally similar to DSPC).

In this study, Lewis lung carcinoma (LLC) tumor-bearing mice were treated with different liposomal formulations of doxorubicin. The results indicated that while the more fluid POPC-containing liposomes showed in vitro cytotoxicity comparable to free doxorubicin, the in vivo antitumor activity was lower than that of the more rigid HSPC-based liposomes.[1][2][3][4] This suggests that the faster drug release from the POPC liposomes in circulation may reduce the amount of drug that reaches the tumor site.[1][2][3][4]

Table 2: In Vivo Antitumor Efficacy of Doxorubicin-Loaded Liposomes in LLC Tumor-Bearing Mice

Treatment GroupMean Tumor Volume (mm³) at Day 11Tumor Growth Inhibition (%)Reference
Control (Saline) ~18000[1][2][3][4]
Free Doxorubicin ~120033.3[1][2][3][4]
HSPC-Liposomes ~60066.7[1][2][3][4]
POPC-Liposomes ~100044.4[1][2][3][4]

Data are approximated from graphical representations in the cited literature for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo experiments.

In Vivo Biodistribution and Pharmacokinetic Studies
  • Animal Model: Typically, tumor-bearing mice (e.g., xenograft or syngeneic models) are used. For biodistribution studies, healthy animals can also be utilized.

  • Liposome Preparation and Labeling: Liposomes are prepared using methods such as thin-film hydration followed by extrusion to achieve a uniform size. For tracking, a radioactive label (e.g., ³H-cholesteryl hexadecyl ether) is incorporated into the lipid bilayer, and the drug is quantified separately.

  • Administration: Liposomal formulations are administered intravenously (i.v.) via the tail vein.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours post-injection), blood samples are collected. Subsequently, animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart) and the tumor are harvested.

  • Quantification: The amount of radiolabel in tissues and plasma is determined by scintillation counting to quantify liposome accumulation. Drug concentration is typically measured by high-performance liquid chromatography (HPLC).

  • Data Analysis: Pharmacokinetic parameters such as area under the curve (AUC), clearance, and half-life are calculated from the plasma concentration-time data. Tissue distribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy Studies
  • Tumor Model: A relevant tumor model is established in immunocompromised or syngeneic mice.

  • Treatment Groups: Animals are randomized into groups receiving saline (control), free drug, the 16:0-18:1 EPC-based liposomal drug, and the alternative liposomal formulation.

  • Dosing Regimen: The drugs are administered according to a predetermined schedule (e.g., once a week for three weeks).

  • Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of the different treatment groups.

Cellular Uptake and Signaling Pathways

The interaction of liposomes with the cell surface and their subsequent internalization are critical steps for the delivery of intracellular-acting drugs. Phosphatidylcholine-containing liposomes have been shown to interact with Scavenger Receptor Class B Type 1 (SR-B1). This interaction can trigger a signaling cascade leading to the endocytosis of the liposome.

G Cellular Uptake Pathway of 16:0-18:1 EPC Liposomes cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EPC_Liposome 16:0-18:1 EPC Liposome SRB1 SR-B1 Receptor EPC_Liposome->SRB1 Binding Src Src Kinase SRB1->Src Activation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation AP2 AP2 Adaptor Complex Akt->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Clathrin_Pit Clathrin-Coated Pit Clathrin->Clathrin_Pit Assembly Endosome Endosome Clathrin_Pit->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Maturation & Fusion

Caption: SR-B1 mediated endocytosis of 16:0-18:1 EPC liposomes.

The binding of a 16:0-18:1 EPC liposome to the SR-B1 receptor initiates a signaling cascade.[5] This can lead to the activation of Src kinase, which in turn activates PI3K and its downstream effector Akt.[6] This signaling pathway is thought to promote the recruitment of the AP2 adaptor complex and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit and subsequent endocytosis of the liposome.

Experimental Workflow for Comparative In Vivo Validation

The logical flow for a comprehensive in vivo comparison of different liposomal formulations is outlined below.

G Experimental Workflow for In Vivo Liposome Comparison Formulation Liposome Formulation (16:0-18:1 EPC vs. DSPC) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Animal_Model Animal Model (Tumor Xenograft) Characterization->Animal_Model PK_BD Pharmacokinetics & Biodistribution Study Animal_Model->PK_BD Efficacy Therapeutic Efficacy Study Animal_Model->Efficacy Data_Analysis Data Analysis & Comparison PK_BD->Data_Analysis Toxicity Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion on Optimal Formulation Data_Analysis->Conclusion

Caption: Workflow for in vivo comparison of liposomal formulations.

Conclusion

The in vivo validation of 16:0-18:1 EPC-based drug delivery systems reveals a trade-off between membrane fluidity and stability. The increased fluidity of 16:0-18:1 EPC liposomes can facilitate cellular uptake but may also lead to faster drug leakage and shorter circulation times, potentially impacting overall therapeutic efficacy in scenarios where prolonged circulation and passive tumor accumulation are paramount. In contrast, more rigid liposomes, such as those formulated with DSPC, generally exhibit superior drug retention and longer circulation, which can be advantageous for passive targeting of tumors.

The choice between these formulations should be guided by the specific therapeutic application. For drugs requiring rapid intracellular delivery and action, the enhanced fusogenicity of 16:0-18:1 EPC liposomes may be beneficial. For therapies relying on the enhanced permeability and retention (EPR) effect for tumor targeting, a more rigid and stable formulation is likely to be more effective. Further head-to-head in vivo comparative studies are warranted to fully elucidate the biodistribution and pharmacokinetic profiles of these distinct liposomal systems.

References

A Comparative Analysis of EPC Lipids with Varying Acyl Chains in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Egg Phosphatidylcholine (EPC) and its synthetic analogs with varying acyl chains when used as helper lipids in drug delivery systems, particularly lipid nanoparticles (LNPs). The performance and physicochemical properties are supported by experimental data to aid in the selection of optimal lipid components for formulation development.

Introduction to EPC and its Analogs in Lipid Nanoparticles

Lipid nanoparticles are at the forefront of advanced drug delivery, notably for nucleic acid therapeutics like mRNA vaccines.[1][2] These formulations typically consist of four key components: an ionizable lipid, cholesterol, a PEGylated lipid, and a neutral "helper" lipid.[2][3] The helper lipid, often a phosphatidylcholine, plays a crucial role in the structure, stability, and fusogenicity of the nanoparticle, ultimately impacting its delivery efficiency.[4][5]

EPC, derived from egg yolk, is a widely used phosphatidylcholine. However, its composition is a heterogeneous mixture of different acyl chains. For consistency and to fine-tune the properties of LNPs, synthetic phosphatidylcholines with well-defined saturated or unsaturated acyl chains of varying lengths are often employed. The characteristics of these acyl chains—specifically their length and degree of saturation—can significantly influence the physicochemical properties of the resulting nanoparticles, including their size, stability, and drug encapsulation efficiency.[6][7] Understanding these structure-function relationships is critical for the rational design of effective LNP-based therapeutics.

Comparative Physicochemical Properties

The choice of a phosphatidylcholine with specific acyl chains can significantly impact the key characteristics of a lipid nanoparticle formulation. The following table summarizes experimental data comparing the effects of different acyl chain lengths in neutral phospholipids (B1166683) on LNP properties.

Phosphatidylcholine (PC) Acyl ChainsMean Particle Size (nm)Drug Concentration in LNs (µg/mL)Stability (at 4°C for 1 month)Reference
Dimyristoyl (C14:0) - DMPC~80~110Stable (<100 nm)[6][7]
Dipalmitoyl (C16:0) - DPPC~85~90Stable (<100 nm)[6][7]
Distearoyl (C18:0) - DSPC~90~80Stable (<100 nm), greater stability than shorter chains[6][7]

Key Observations:

  • Particle Size: An increase in the length of the saturated acyl chain of the phosphatidylcholine helper lipid correlates with a slight increase in the mean particle size of the lipid nanoparticles.[6][7]

  • Drug Entrapment: Conversely, the concentration of the drug entrapped within the nanoparticles decreases as the acyl chain length increases.[6][7]

  • Stability: LNPs formulated with lipids having longer acyl chains demonstrated greater stability over a one-month period in cold storage.[6][7]

  • Unsaturation: In one study, the presence of a double bond in the acyl chains of dioleoylphosphatidylcholine (DOPC) and dierucoylphosphatidylcholine did not significantly alter the physicochemical properties of the LNPs compared to their saturated counterparts.[6][7] However, other research indicates that unsaturation is a key factor in the miscibility of lipids within a bilayer, which can affect domain formation and membrane properties.[8]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparative data.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This method allows for the reproducible and scalable production of LNPs with controlled particle sizes.[9]

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, the phosphatidylcholine helper lipid (e.g., DMPC, DPPC, or DSPC), cholesterol, and the PEG-lipid in ethanol (B145695) at the desired molar ratios. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[10]

  • Nucleic Acid Preparation:

    • Dilute the nucleic acid cargo (e.g., mRNA, siRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., using a NanoAssemblr platform or a syringe pump with a microfluidic chip).[9]

    • Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.

    • Pump the two solutions through the microfluidic mixer at a defined flow rate and ratio (e.g., a 3:1 aqueous to alcoholic phase ratio). The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the lipids around the nucleic acid core to form LNPs.

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 18-24 hours to remove the ethanol and non-encapsulated nucleic acid.

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the purified LNP suspension in the appropriate buffer (e.g., PBS).

    • Analyze the sample using Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter (mean particle size) and the PDI, which is a measure of the size distribution homogeneity.[9][11]

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in a low-salt buffer or deionized water.

    • Measure the electrophoretic mobility of the particles using Laser Doppler Velocimetry in a zeta potential analyzer. The zeta potential provides an indication of the surface charge of the nanoparticles, which is crucial for stability and interaction with biological membranes.[11]

  • Encapsulation Efficiency (EE) Quantification:

    • Use a fluorescent dye that specifically binds to the nucleic acid cargo, such as the RiboGreen® assay for RNA.[9][12]

    • Measure the total fluorescence of the sample after disrupting the LNPs with a surfactant (e.g., 0.5% Triton X-100). This value corresponds to 100% of the nucleic acid.

    • In a separate measurement, determine the fluorescence of the intact LNP sample. This represents the unencapsulated, accessible nucleic acid.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100

Visualizing Key Processes and Relationships

Diagrams created using Graphviz to illustrate workflows and conceptual relationships.

G cluster_0 LNP Formulation cluster_1 Physicochemical Characterization cluster_2 Functional Evaluation prep_lipids Prepare Lipid Stocks (Ethanol Phase) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (Aqueous Phase) prep_na->mixing purification Dialysis/ Purification mixing->purification dls DLS Analysis (Size, PDI) purification->dls zeta Zeta Potential Measurement purification->zeta ee Encapsulation Efficiency (RiboGreen Assay) purification->ee invitro In Vitro Transfection (Cell Culture) dls->invitro invivo In Vivo Biodistribution & Efficacy (Animal Model) invitro->invivo

Caption: Experimental workflow for the comparative study of EPC lipids.

G cluster_0 Acyl Chain Properties cluster_1 LNP Physicochemical Characteristics length Chain Length size Particle Size length->size Increases stability Stability length->stability Increases entrapment Drug Entrapment length->entrapment Decreases saturation Saturation saturation->stability Increases Rigidity fusogenicity Membrane Fusogenicity saturation->fusogenicity Decreases Fluidity

Caption: Impact of acyl chain properties on LNP characteristics.

References

Safety Operating Guide

Proper Disposal of 16:0-18:1 EPC Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 16:0-18:1 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride), a biodegradable and low-toxicity cationic lipid commonly used in drug development and research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Classification and Quantitative Limits

This compound is not classified as a hazardous substance. It is considered to have low toxicity and is biodegradable. One safety data sheet specifies it as "Water hazard class 1 (Self-assessment): slightly hazardous for water." While this indicates a low environmental risk, proper disposal is still necessary to minimize any potential impact.

For laboratories, the U.S. Environmental Protection Agency (EPA) provides guidelines for waste generation. While this compound is not a regulated hazardous waste, these quantities serve as a conservative reference for defining "small" versus "large" amounts in a laboratory context.

Generator CategoryNon-Acutely Hazardous Waste Generation Limits
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) per calendar month
Small Quantity Generator (SQG) > 100 kg (220 lbs) to < 1,000 kg (2,200 lbs) per calendar month
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) per calendar month

Step-by-Step Disposal Protocol

This protocol provides a procedural workflow for the safe and compliant disposal of this compound and its containers.

Part 1: Disposal of this compound Residue

Objective: To safely dispose of small and large quantities of this compound waste.

Methodology:

  • Waste Identification:

    • Confirm that the waste material is solely this compound and not mixed with any hazardous substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.

  • Quantity Assessment:

    • Small Quantities (e.g., typically less than 100g in a research lab setting): Based on safety data sheet guidance, very small residual amounts can be disposed of with regular laboratory waste, provided they are not in a liquid solution that could leak.

    • Large Quantities (e.g., exceeding typical laboratory use, or in bulk): While not technically hazardous, large quantities should be disposed of through a licensed chemical waste disposal service to minimize environmental impact.

  • Disposal Procedure:

    • For Small Quantities (Solid Form):

      • Ensure the material is in a sealed, clearly labeled container.

      • Dispose of in the general, non-hazardous laboratory solid waste stream.

    • For Small Quantities (in non-hazardous solvent):

      • Absorb the liquid onto an inert material (e.g., vermiculite, sand).

      • Place the absorbent material into a sealed, labeled container.

      • Dispose of in the general, non-hazardous laboratory solid waste stream.

    • For Large Quantities:

      • Package the waste in a clearly labeled, sealed container.

      • Arrange for pickup with your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Part 2: Disposal of Empty this compound Containers

Objective: To safely decontaminate and dispose of empty containers that held this compound.

Methodology:

  • Initial Decontamination (Triple Rinsing):

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water).

    • Collect the rinsate (the liquid from rinsing) for proper disposal. The rinsate from the initial rinse may contain a higher concentration of the lipid and should be collected as chemical waste. Subsequent rinses with water can likely be disposed of down the drain, but consult your local regulations.

    • Allow the container to air dry completely in a well-ventilated area or fume hood.

  • Container Preparation for Disposal:

    • Once the container is completely dry, deface or remove the original label to prevent misidentification.

    • Mark the container as "EMPTY" or "TRIPLE RINSED."

  • Final Disposal:

    • The clean, dry, and defaced container can typically be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound and its containers.

G Disposal Workflow for this compound cluster_waste Waste Material cluster_container Empty Container Waste Identify Waste: This compound IsMixed IsMixed Waste->IsMixed Is it mixed with hazardous chemicals? Container Empty Container of This compound TripleRinse Triple rinse with appropriate solvent Container->TripleRinse Start Decontamination TreatAsHazardous Dispose of as Hazardous Waste IsMixed->TreatAsHazardous Yes AssessQuantity Assess Quantity IsMixed->AssessQuantity No SmallQuantity SmallQuantity AssessQuantity->SmallQuantity Small (< 100g) LargeQuantity LargeQuantity AssessQuantity->LargeQuantity Large (> 100g) DisposeGeneralWaste Dispose in General Non-Hazardous Lab Waste SmallQuantity->DisposeGeneralWaste Solid or absorbed on inert material DisposeViaEHS Dispose via Institutional EHS/ Licensed Waste Contractor LargeQuantity->DisposeViaEHS Package and label for pickup CollectRinsate Collect rinsate for chemical waste disposal TripleRinse->CollectRinsate AirDry Air dry container completely CollectRinsate->AirDry DefaceLabel Deface original label and mark as 'EMPTY' AirDry->DefaceLabel DisposeContainer Dispose in regular lab trash or recycling DefaceLabel->DisposeContainer

Caption: Decision workflow for the disposal of this compound waste and containers.

Personal protective equipment for handling 16:0-18:1 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (chloride), a cationic lipid vital for advanced drug delivery research.

This document provides immediate and essential safety protocols, operational plans for handling, and compliant disposal procedures for 16:0-18:1 EPC chloride. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly when dissolved in a solvent like chloroform, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and immediate first aid measures in case of exposure.

Exposure Route Required PPE First Aid Measures
Inhalation Use in a well-ventilated area, preferably within a chemical fume hood.Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Chemical-resistant gloves (e.g., nitrile), lab coat.Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Safety glasses with side shields or chemical splash goggles.Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not eat, drink, or smoke in laboratory areas.Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan for Handling

A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting. The following step-by-step guidance and corresponding workflow diagram outline the best practices from receiving to experimental use.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, verify the integrity of the container.

    • Store the compound at the recommended temperature of -20°C.[1]

    • Keep the container tightly sealed to prevent degradation.

  • Preparation for Use :

    • Bring the container to room temperature before opening to minimize condensation.

    • Handle the compound in a chemical fume hood to avoid inhalation of any residual solvents or powdered material.

    • If the compound is in powdered form, carefully weigh the desired amount using appropriate tools to minimize dust generation.

    • When dissolving in a solvent such as chloroform, add the solvent slowly to the lipid.

  • Experimental Use :

    • Follow all experiment-specific protocols.

    • Always wear the appropriate PPE as outlined in the table above.

    • Ensure all containers are clearly labeled.

  • Post-Experiment :

    • Properly store any remaining stock solution or powder.

    • Decontaminate all work surfaces and equipment.

    • Segregate and dispose of all waste as per the disposal plan.

G Operational Workflow for this compound Handling A Receiving and Inspection B Storage at -20°C A->B C Equilibration to Room Temperature B->C D Handling in Fume Hood C->D E Weighing/Dissolving D->E F Experimental Use E->F G Post-Experiment Cleanup F->G H Waste Disposal G->H I Storage of Remaining Stock G->I

Operational Workflow Diagram

Disposal Plan

While this compound is noted to have low toxicity and to be biodegradable, proper disposal of the chemical and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[1][2]

Step-by-Step Disposal Protocol:
  • Waste Segregation :

    • Segregate waste containing this compound from other laboratory waste streams.

    • Distinguish between solid waste (e.g., contaminated tips, tubes) and liquid waste (e.g., unused solutions).

  • Waste Collection :

    • Collect all waste in clearly labeled, leak-proof containers.

    • For solutions in organic solvents like chloroform, use a designated hazardous waste container for halogenated organic solvents.

  • Disposal of Empty Containers :

    • Rinse empty containers thoroughly with an appropriate solvent.

    • The first rinse should be collected and disposed of as hazardous waste.

    • After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Final Disposal :

    • Dispose of all collected chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is critical to minimize harm.

Spill Response:
  • Evacuate : Immediately evacuate the area of the spill.

  • Alert : Notify colleagues and your laboratory supervisor.

  • Contain : If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials. For spills involving flammable solvents, eliminate all ignition sources.

  • Personal Protection : Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting any cleanup.

  • Clean-up :

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust and then use an absorbent material.

    • For liquid spills, use a chemical spill kit with absorbent pads. Work from the outside of the spill inwards.

  • Dispose : Collect all contaminated materials in a sealed, labeled hazardous waste bag or container for disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent solution.

Accidental Exposure:
  • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.

  • Eyes : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Inhalation : Move to fresh air immediately.

  • Seek Medical Attention : In all cases of significant exposure, seek prompt medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.